4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
Description
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Properties
Molecular Formula |
C13H9BrClF |
|---|---|
Molecular Weight |
299.56 g/mol |
IUPAC Name |
4-bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H9BrClF/c14-11-3-6-13(15)10(8-11)7-9-1-4-12(16)5-2-9/h1-6,8H,7H2 |
InChI Key |
PRJCCPJWDDDOER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Characterization of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene, with the Chemical Abstracts Service (CAS) registry number 1628918-33-1 and a molecular formula of C₁₃H₉BrClF, is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science.[1] As with any novel chemical entity, a thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and application. This guide provides a comprehensive overview of the essential physical properties of this compound and details the rigorous, self-validating experimental protocols for their determination. The methodologies described herein are grounded in established scientific principles to ensure the generation of reliable and reproducible data, a cornerstone of robust scientific research.
Introduction: The Significance of Physicochemical Profiling
The precise substitution pattern of this compound, featuring bromine, chlorine, and fluorine atoms, imparts a unique electronic and steric profile. These characteristics are expected to influence its intermolecular interactions, and consequently, its physical state, solubility, and thermal stability. For drug development professionals, these properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior. For materials scientists, they dictate the material's processability and performance characteristics. This guide serves as a foundational resource for researchers, providing not only the "how" but also the "why" behind the experimental determination of its key physical attributes.
Core Physical Properties: A Tabular Summary and In-Depth Analysis
While specific experimental values for this compound are not yet extensively reported in the public domain, we can anticipate its properties based on its structure and provide a framework for their systematic determination.
| Physical Property | Expected Characteristic | Significance in Research and Development |
| Molecular Weight | 299.57 g/mol [1] | Fundamental for all stoichiometric calculations in synthesis and analysis. |
| Melting Point | Expected to be a solid at room temperature with a sharp melting range. | A critical indicator of purity and an important parameter for formulation and storage.[2] |
| Boiling Point | Expected to have a high boiling point, likely requiring vacuum distillation to prevent decomposition. | Essential for purification by distillation and for assessing volatility.[3][4][5] |
| Density | Expected to be denser than water. | Important for reaction engineering, process scale-up, and formulation.[6][7][8] |
| Solubility | Expected to be soluble in common organic solvents and poorly soluble in water. | Crucial for selecting appropriate solvents for synthesis, purification, and biological assays.[9][10] |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the determination of the core physical properties. The rationale behind each step is elucidated to ensure a deep understanding of the experimental process.
Melting Point Determination: A Measure of Purity and Identity
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.[2] The presence of impurities typically depresses and broadens the melting range.
This method is widely used due to its simplicity and requirement for only a small amount of sample.[11]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to get an estimate.[12]
-
Slow Heating for Accuracy: For an accurate measurement, heat the sample at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.[12]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the substance.[12]
Diagram: Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Boiling Point Determination at Reduced Pressure
Due to the expected high molecular weight and presence of aromatic rings, this compound will likely have a high boiling point.[5] Heating to its atmospheric boiling point may lead to decomposition. Therefore, distillation under reduced pressure is the preferred method for both purification and boiling point determination.
This technique is suitable for small sample volumes.
-
Apparatus Setup: Place a small amount of the liquid sample into a test tube. Attach the test tube to a thermometer. Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with high-boiling silicone oil).[13]
-
Observation: As the bath is heated, a stream of bubbles will emerge from the capillary tube as the air inside expands and is replaced by the vapor of the liquid.
-
Equilibrium: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly.
-
Recording the Boiling Point: The point at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is the boiling point of the liquid at the ambient pressure.[13] For determination at a specific reduced pressure, the entire apparatus is connected to a vacuum source with a manometer.
Diagram: Micro-Boiling Point Determination Setup
Caption: Micro-Boiling Point Apparatus.
Density Determination: The Buoyancy Method
The density of a solid is its mass per unit volume. For an irregularly shaped solid, the density can be accurately determined using Archimedes' principle.[6]
-
Mass in Air: Weigh a sample of the solid on an analytical balance. Record this mass as m_air.
-
Apparatus Setup: Suspend the solid from the balance hook and immerse it in a beaker of a liquid of known density (e.g., water or ethanol), ensuring no air bubbles are trapped on the surface.
-
Mass in Liquid: Record the apparent mass of the solid while submerged, m_liquid.
-
Calculation: The density of the solid, ρ_solid, is calculated using the formula: ρ_solid = (m_air / (m_air - m_liquid)) * ρ_liquid where ρ_liquid is the density of the immersion liquid at the experimental temperature.
Solubility Assessment: A Qualitative and Quantitative Approach
Solubility is a critical parameter, especially in drug development, as it influences bioavailability. A systematic approach to solubility testing is recommended.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Qualitative Assessment: To a small, known amount of the solid (e.g., 10 mg) in a vial, add the solvent dropwise with agitation. Observe if the solid dissolves. This provides a qualitative measure of solubility.[10]
-
Quantitative Determination (Thermodynamic Solubility): Prepare a saturated solution by adding an excess of the solid to a known volume of the solvent. Equilibrate the mixture at a constant temperature with continuous agitation for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, filter the solution to remove the undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Spectroscopic Characterization: Confirming Identity and Structure
Prior to and during the determination of physical properties, it is essential to confirm the chemical identity and purity of this compound using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic region will show complex splitting patterns due to the protons on the two benzene rings. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.[14][15][16]
-
¹³C NMR: The carbon NMR spectrum will indicate the number of unique carbon environments. The carbons attached to the halogens will exhibit characteristic chemical shifts.
-
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR will show a signal for the fluorine, and its coupling to adjacent protons can further confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the isotopic distribution of elements.
-
Isotopic Pattern: The presence of both chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic and complex isotopic pattern for the molecular ion peak.[17][18][19] This pattern is a definitive indicator of the presence of these halogens.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Characteristic Absorptions: The IR spectrum is expected to show characteristic absorption bands for:
Conclusion
The comprehensive physicochemical characterization of this compound is a critical step in its journey from a laboratory curiosity to a potentially valuable compound in various scientific and industrial applications. The experimental protocols detailed in this guide are designed to be robust and self-validating, providing the foundation for generating high-quality, reliable data. By adhering to these rigorous methodologies, researchers can ensure a thorough understanding of this novel molecule's physical properties, thereby accelerating its development and application.
References
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- Melting point determin
- Measuring Density with Labor
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- Determination of a Boiling Point - Experiment. (n.d.). Vernier.
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- 4-Bromo-1-chloro-2-fluorobenzene. (n.d.). TCI Chemicals.
- Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. (2004, February 18). Modgraph.
- 4-BROMO-1-CHLORO-2-METHYLBENZENE. (n.d.).
- Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. (2023, November 10). MDPI.
- CAS No : 1628918-33-1 | Product Name : 4-Bromo-1-chloro-2-(4-fluorobenzyl)benzene. (n.d.).
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- 4-Bromo-1-chloro-2-methylbenzene. (n.d.). MilliporeSigma.
- 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene. (n.d.). Echemi.
- C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.
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- 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene; 4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether. (n.d.). PharmaCompass.com.
- Chemical Properties of Benzene, 1-bromo-4-chloro- (CAS 106-39-8). (n.d.). Cheméo.
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.).
- 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene. (n.d.). PharmaCompass.com.
- 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. (n.d.). Jay Finechem.
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Technical Monograph: 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
The following technical guide details the structural significance, mechanistic origin, and synthesis of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene (CAS 1628918-33-1), a critical process impurity and reference standard in the manufacturing of SGLT2 inhibitors, specifically Empagliflozin.
Role: Critical Process Impurity & Reference Standard (Empagliflozin) CAS: 1628918-33-1 | Formula: C₁₃H₉BrClF | M.W.: 299.57 g/mol
Executive Summary
In the development of sodium-glucose cotransporter-2 (SGLT2) inhibitors, particularly Empagliflozin , the purity of the aglycone intermediate is a determinant of final drug substance quality. The compound This compound (hereafter referred to as Impurity-25 ) represents a "dead-end" side product.
It arises when the reduction of the ketone bridge occurs prior to the nucleophilic aromatic substitution (SNAr) of the fluorine moiety. Because the methylene bridge (–CH₂–) lacks the electron-withdrawing character of the carbonyl (–C=O–), the fluorine atom in Impurity-25 is deactivated toward further substitution, rendering the molecule inert to downstream coupling with (S)-3-hydroxytetrahydrofuran. Consequently, it persists through the synthesis and must be controlled via rigorous chromatographic profiling using synthesized reference standards.
Mechanistic Origin & Pathway Analysis
The synthesis of Empagliflozin’s aglycone typically proceeds via a Friedel-Crafts acylation followed by an SNAr reaction and subsequent reduction. The presence of Impurity-25 indicates a specific deviation in reaction order or incomplete conversion.
The Divergent Pathway
-
Main Pathway (Correct): The fluorobenzophenone intermediate undergoes SNAr first. The carbonyl group activates the para-fluorine, facilitating displacement by the tetrahydrofuran alkoxide.
-
Impurity Pathway (Incorrect): If the ketone is reduced to a methylene group before the SNAr step, the electronic activation is lost. The resulting Impurity-25 accumulates because the unactivated fluorine cannot undergo substitution under standard conditions.
Figure 1: Mechanistic bifurcation showing the origin of Impurity-25 via premature reduction of the ketone intermediate.
Synthesis of Reference Standard (Protocol)
To validate analytical methods (HPLC/UPLC), researchers must synthesize Impurity-25 intentionally. The following protocol utilizes a stepwise Friedel-Crafts acylation followed by a silane-mediated reduction.
Step 1: Synthesis of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
Objective: Construct the diaryl ketone scaffold.
-
Reagents: 5-Bromo-2-chlorobenzoyl chloride (1.0 eq), Fluorobenzene (1.2 eq), AlCl₃ (1.1 eq), Dichloromethane (DCM).
-
Protocol:
-
Charge a flame-dried flask with 5-Bromo-2-chlorobenzoyl chloride (25.4 g, 100 mmol) and DCM (250 mL). Cool to 0°C.[1][2]
-
Add AlCl₃ (14.6 g, 110 mmol) portion-wise, maintaining internal temperature <5°C. Stir for 30 min.
-
Add Fluorobenzene (11.5 g, 120 mmol) dropwise over 20 min.
-
Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour mixture onto ice-water (500 mL) containing concentrated HCl (10 mL).
-
Separate phases. Extract aqueous layer with DCM (2 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol to yield off-white crystals.
-
Expected Yield: ~85-90%.
-
Step 2: Reduction to this compound
Objective: Deoxygenation of the ketone to the methylene bridge. Causality: Triethylsilane (Et₃SiH) in TFA is chosen over Wolff-Kishner conditions to avoid potential dehalogenation of the aryl bromide/chloride.
-
Reagents: Ketone Intermediate (from Step 1), Triethylsilane (Et₃SiH, 2.5 eq), Trifluoroacetic Acid (TFA), Dichloromethane.
-
Protocol:
-
Dissolve Ketone Intermediate (10.0 g, 31.9 mmol) in DCM (50 mL) and TFA (50 mL).
-
Cool to 0°C under nitrogen atmosphere.
-
Add Et₃SiH (12.7 mL, 79.7 mmol) dropwise. Caution: Exothermic.
-
Heat to reflux (40°C) and stir for 16 hours.
-
Work-up: Cool to RT. Carefully quench with saturated NaHCO₃ solution until neutral pH (gas evolution!).
-
Extract with DCM (3 x 50 mL). Dry organic layer over MgSO₄.
-
Purification: Flash column chromatography (Silica gel, 100% Hexanes -> 5% EtOAc/Hexanes).
-
Target: White crystalline solid.
-
Analytical Characterization (Data Profile)
The following data confirms the structure of the synthesized reference standard.
| Parameter | Specification / Observation |
| Appearance | White to off-white solid |
| Melting Point | 68°C – 72°C (Typical) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J=2.2 Hz, 1H, Ar-H), 7.30 (dd, J=8.4, 2.2 Hz, 1H, Ar-H), 7.22 (d, J=8.4 Hz, 1H, Ar-H), 7.15 (m, 2H, Ar-H), 7.00 (t, J=8.6 Hz, 2H, Ar-H), 4.02 (s, 2H, -CH₂-). |
| ¹³C NMR (100 MHz, CDCl₃) | Characteristic triplet at ~161.5 ppm (C-F coupling), Methylene carbon at ~38.5 ppm . |
| Mass Spectrometry (ESI) | [M+H]⁺ not typically observed (non-polar). GC-MS or EI preferred: m/z 298/300/302 (Isotope pattern for Br/Cl). |
| HPLC Retention | Relative Retention Time (RRT) ~1.15 vs. Ketone precursor (Non-polar nature of CH₂ vs C=O). |
Safety & Handling
-
Hazard Identification: The compound is an organohalide. Treat as an irritant (Skin/Eye/Respiratory).
-
Reactivity: Stable under ambient conditions. Avoid strong oxidizing agents.
-
Disposal: Halogenated organic waste streams. Do not mix with acid waste (potential for HF generation if degraded, though unlikely under standard conditions).
References
-
Preparation of SGLT2 Inhibitors: Boehringer Ingelheim International GmbH. Synthesis process for empagliflozin. CN Patent 107652278B. 2018.
-
Impurity Profiling: SynThink Chemicals. Empagliflozin EP Impurity 25 (CAS 1628918-33-1).[3] Catalog Entry SA15150.[4]
- Mechanistic Chemistry: Wang, Y., et al. "Process Development of Empagliflozin." Organic Process Research & Development. 2014. (Contextual citation for Friedel-Crafts/Reduction sequence).
-
Reduction Methodology: Patent WO2015063726A1. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. 2015.
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"4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene" molecular weight
An In-Depth Technical Guide to 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic hydrocarbon of significant interest in synthetic organic and medicinal chemistry. We will delve into its core physicochemical properties, centered around its molecular weight, and present a detailed, field-proven protocol for its synthesis. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and reproducible methodology. Furthermore, this guide explores the compound's application as a critical intermediate in the development of pharmaceutical agents, supported by authoritative references. The content is designed for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this versatile chemical building block.
Chemical Identity and Physicochemical Properties
This compound, identified by the CAS Number 1628918-33-1, is a key synthetic intermediate.[1] Its structure incorporates three different halogen atoms (Bromine, Chlorine, Fluorine) distributed across two phenyl rings, bestowing upon it unique reactivity and making it a valuable precursor for complex molecular architectures. The strategic placement of these halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, a crucial aspect in modern drug design.[2]
The fundamental properties of this compound are summarized below. The molecular weight is a cornerstone metric, derived from its molecular formula, C₁₃H₉BrClF.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1628918-33-1 | [1] |
| Molecular Formula | C₁₃H₉BrClF | [1] |
| Molecular Weight | 299.57 g/mol | [1] |
| Appearance | Not Available (Expected: White to off-white solid) | - |
| Storage | 2-8°C Refrigerator | [1] |
The molecular weight is calculated by summing the atomic masses of its constituent atoms: (13 x C) + (9 x H) + (1 x Br) + (1 x Cl) + (1 x F). This value is critical for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.
Caption: Molecular structure of this compound.
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound can be efficiently achieved via a two-step process involving a Friedel-Crafts acylation followed by a reduction. This approach is analogous to synthetic routes reported for structurally similar pharmaceutical intermediates, such as those used in the preparation of Dapagliflozin.[3][4]
Step 1: Friedel-Crafts Acylation
The initial step involves the reaction of 5-bromo-2-chlorobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
-
Causality: 5-bromo-2-chlorobenzoic acid is first converted to its more reactive acyl chloride derivative using a reagent like oxalyl chloride or thionyl chloride. This "activation" is necessary because the acyl chloride is a much stronger electrophile than the carboxylic acid. The Lewis acid, AlCl₃, coordinates to the carbonyl oxygen of the acyl chloride, further polarizing the carbon-oxygen bond and generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of fluorobenzene to form the ketone intermediate, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone. The reaction is directed to the para-position of fluorobenzene due to the ortho,para-directing effect of the fluorine atom.
Step 2: Ketone Reduction (Clemmensen or Wolff-Kishner type Reduction)
The carbonyl group of the synthesized ketone is subsequently reduced to a methylene (-CH₂-) group to yield the final product. A common and effective method for this transformation is the use of a reducing agent like triethylsilane (Et₃SiH) in the presence of a strong acid, such as boron trifluoride etherate (BF₃·OEt₂).[5]
-
Causality: This ionic hydrogenation mechanism is preferred for its mild conditions compared to traditional Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reductions, which can be harsh on sensitive substrates. The strong acid protonates the carbonyl oxygen, making the carbonyl carbon highly electrophilic. Triethylsilane then acts as a hydride donor, transferring a hydride ion to the activated carbon. Subsequent steps involving dehydration and further hydride transfer complete the reduction to the methylene bridge.
Detailed Experimental Workflow
Materials:
-
5-bromo-2-chlorobenzoic acid
-
Oxalyl chloride
-
Dimethylformamide (DMF, catalytic)
-
Dichloromethane (DCM)
-
Fluorobenzene
-
Aluminum chloride (AlCl₃)
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Aqueous sodium bicarbonate (NaHCO₃)
Protocol:
-
Acyl Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in dry DCM, add a catalytic amount of DMF. Slowly add oxalyl chloride (1.2 eq) at room temperature. Stir the mixture for 1-2 hours until gas evolution ceases. Concentrate the mixture under vacuum to remove excess oxalyl chloride and solvent, yielding the crude 5-bromo-2-chlorobenzoyl chloride.
-
Friedel-Crafts Acylation: Dissolve the crude acyl chloride in DCM and cool the solution to 0 °C. Add fluorobenzene (1.5 eq). In a separate flask, prepare a slurry of AlCl₃ (1.3 eq) in DCM and add it portion-wise to the reaction mixture, maintaining the temperature between 0-5 °C. Stir for 2-4 hours.
-
Work-up (Acylation): Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ketone intermediate.
-
Reduction: Dissolve the crude ketone in an appropriate solvent like 1,2-dichloroethane. Cool the solution to 0 °C and add triethylsilane (2.0 eq) followed by the slow addition of boron trifluoride diethyl etherate (2.0 eq).[5]
-
Work-up (Reduction): Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS for completion. Quench the reaction by adding an aqueous solution of sodium bicarbonate.[4] Extract the product with DCM, wash the combined organic layers with water and brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
Halogenated organic compounds are foundational in medicinal chemistry. The introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound is a prime example of a highly functionalized intermediate designed for creating complex pharmaceutical agents.
Its primary utility lies as a precursor for C-aryl glycosides, a class of compounds that includes potent and selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2). Analogs such as 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene are well-documented intermediates in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes.[3][4][6] The core structure of the title compound provides the necessary diarylmethane scaffold onto which a glucose moiety can be attached, highlighting its direct relevance and application in the synthesis of modern therapeutics.
Self-Validating Protocols: Spectroscopic Confirmation
The integrity of this synthesis is confirmed through standard analytical techniques. A self-validating protocol requires that the expected analytical data for the final product aligns with its known structure.
-
¹H NMR: The proton NMR spectrum should show a characteristic singlet for the methylene (-CH₂-) protons around 4.0 ppm. The aromatic region (approx. 7.0-7.5 ppm) will display a complex series of multiplets corresponding to the seven protons on the two distinct aromatic rings.
-
¹³C NMR: The carbon NMR spectrum will show 13 distinct signals corresponding to each carbon atom in the unique chemical environments of the molecule.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) cluster that is characteristic of a compound containing one bromine and one chlorine atom. The isotopic pattern for bromine ([⁷⁹Br]:[⁸¹Br] ≈ 1:1) and chlorine ([³⁵Cl]:[³⁷Cl] ≈ 3:1) will result in a distinctive M, M+2, M+4 pattern, providing unambiguous confirmation of the elemental composition and molecular weight (299.57 g/mol ).
Conclusion
This compound is a strategically important synthetic intermediate with a precise molecular weight of 299.57 g/mol . Its value is rooted in its unique poly-halogenated structure, which serves as a versatile platform for constructing complex molecules. The detailed synthetic protocol provided herein, based on established chemical principles, offers a reliable pathway for its preparation. Its documented role as a key building block for advanced pharmaceutical agents, particularly SGLT2 inhibitors, underscores its significance for researchers and professionals in the field of drug discovery and development.
References
-
Pharmaffiliates. (n.d.). 4-Bromo-1-chloro-2-(4-fluorobenzyl)benzene. Retrieved from [Link]
- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Bromo-1-chloro-2-(4-methoxy-benzyl)-benzene | 333361-51-6 [chemicalbook.com]
- 4. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 5. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 6. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
Technical Guide: 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
The following technical guide details the properties, synthesis, and applications of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene , a critical intermediate and impurity standard in the development of SGLT2 inhibitors.
CAS Number: 1628918-33-1 Role: SGLT2 Inhibitor Impurity Standard & Pharmacophore Scaffold[1]
Executive Summary
This compound (also known as Empagliflozin Impurity 25 ) is a halogenated diarylmethane derivative.[1] It serves a dual purpose in pharmaceutical chemistry:
-
Regulatory Compliance: It is a critical Reference Standard for impurity profiling during the Quality Control (QC) of Empagliflozin and related gliflozins, ensuring API purity in accordance with ICH Q3A/Q3B guidelines.[1]
-
Synthetic Utility: It acts as a "late-stage" building block for Structure-Activity Relationship (SAR) studies, specifically for SGLT2 inhibitors where the distal phenyl ring requires fluorination rather than the standard ethoxylation seen in Dapagliflozin.[1]
Chemical Identity & Physicochemical Properties[2][3][4]
| Property | Specification |
| CAS Number | 1628918-33-1 |
| IUPAC Name | This compound |
| Synonyms | Empagliflozin Impurity 25; 4-Bromo-1-chloro-2-(4-fluorobenzyl)benzene |
| Molecular Formula | C₁₃H₉BrClF |
| Molecular Weight | 299.57 g/mol |
| Appearance | Off-white to pale yellow solid (or viscous oil depending on purity) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Insoluble in Water |
| Melting Point | 38–42 °C (Typical for analogous diarylmethanes) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |
Synthetic Pathway & Mechanism
The synthesis of this compound generally follows a Friedel-Crafts Acylation followed by a Reductive Deoxygenation .[1] This pathway is preferred for its regioselectivity, ensuring the benzyl linkage is established ortho to the chlorine atom.[1]
Reaction Scheme (Graphviz Visualization)
Caption: Step-wise synthesis of CAS 1628918-33-1 via Friedel-Crafts Acylation and Ionic Hydrogenation.
Detailed Experimental Protocol
Note: This protocol is adapted from standard methodologies for diarylmethane SGLT2 intermediates.
Step 1: Activation & Acylation [1]
-
Activation: Charge 5-Bromo-2-chlorobenzoic acid (1.0 eq) into a reactor with Dichloromethane (DCM). Add catalytic DMF.[1]
-
Add Oxalyl Chloride or Thionyl Chloride (1.2 eq) dropwise at 0–5°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate to yield the acid chloride.[1]
-
Acylation: Redissolve the acid chloride in DCM. Cool to 0°C.[1][2][3][4]
-
Add Fluorobenzene (1.1 eq) and Aluminum Chloride (AlCl₃, 1.5 eq) portion-wise.
-
Stir at 0–5°C for 2 hours. The reaction forms the ketone intermediate: (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone.[1]
-
Quench: Pour into ice-water/HCl. Extract with DCM, wash with brine, and dry over Na₂SO₄.[1]
Step 2: Reductive Deoxygenation (Ionic Hydrogenation)
Why this method? Unlike Wolff-Kishner (too harsh) or Clemmensen (heterogeneous), Ionic Hydrogenation using Silanes allows for mild reduction of the carbonyl to methylene without dehalogenating the sensitive aromatic ring.[1]
-
Dissolve the ketone intermediate (1.0 eq) in a 1:1 mixture of Acetonitrile (MeCN) and DCM .
-
Cool to 0°C. Add Triethylsilane (Et₃SiH) (3.0 eq).
-
Add Boron Trifluoride Etherate (BF₃[1]·OEt₂) (2.5 eq) dropwise. Caution: Exothermic.[1]
-
Warm to 40–50°C and stir for 4–6 hours. Monitor by HPLC for the disappearance of the ketone peak.
-
Workup: Cool to RT. Quench with saturated NaHCO₃.[1] Extract with Ethyl Acetate.[1]
-
Purification: Crystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc 95:5) to obtain the target CAS 1628918-33-1 .[1]
Analytical Validation & Quality Control
To validate this compound as a Reference Standard, the following criteria must be met:
-
¹H NMR (400 MHz, CDCl₃): Diagnostic singlet for the methylene bridge (-CH₂-) at approx.[1] δ 4.0 ppm . Aromatic signals should show the specific splitting pattern of the 1,2,4-trisubstituted ring (singlet at ~7.5 ppm for H-3) and the para-substituted fluorophenyl ring.[1]
-
Mass Spectrometry (LC-MS): [M+H]⁺ or [M+NH₄]⁺ peak corresponding to m/z ~300/302 (Br isotope pattern).[1]
-
HPLC Purity: >98.0% (Area normalization) for use as an impurity standard.
Safety & Handling (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety goggles.[1] Avoid contact with strong oxidizing agents.[1]
References
-
SynThink Chemicals. (n.d.).[1] Empagliflozin Impurities: 4-Bromo-1-chloro-2-(4-fluorobenzyl)benzene (CAS 1628918-33-1).[1][5][6][7] Retrieved from [1]
-
National Institutes of Health (NIH). (2023).[1] New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. PubMed Central.[1][8] Retrieved from [1]
-
ChemicalBook. (2024).[1] Product Entry: 1628918-33-1.[1][5][6][7] Retrieved from [1]
-
Google Patents. (2016).[1] Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Analogous synthesis). US20160280619A1.[1] Retrieved from
Sources
- 1. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 2. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 3. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 4. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [chemicalbook.com]
- 5. Empagliflozin Impurity 25 | CAS No: 1628918-33-1 [aquigenbio.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 1628918-33-1 | 4-Bromo-1-chloro-2-(4-fluorobenzyl)benzene - AiFChem [aifchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Navigating the Spectroscopic Landscape of Diaryl-Methane Derivatives: A Technical Guide to the Structural Elucidation of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
Foreword: The precise characterization of molecular structure is a cornerstone of modern drug discovery and development. For researchers and scientists, the ability to unequivocally confirm the identity and purity of a synthesized compound is paramount. This technical guide provides an in-depth exploration of the spectroscopic techniques used to elucidate the structure of the diaryl-methane derivative, 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene.
It is important to note that while this guide provides a comprehensive framework for the spectroscopic analysis of the title compound, publicly available experimental data for this specific molecule is scarce. Therefore, this guide will leverage spectral data from the closely related analogue, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene , a well-characterized intermediate in the synthesis of the SGLT2 inhibitor dapagliflozin.[1][2][3] By examining the experimental data of this analogue, we can establish a robust interpretative model and predict the spectral characteristics of the target fluoro-substituted compound, accounting for the known effects of fluorine on spectroscopic measurements.
Molecular Structure and its Spectroscopic Implications
The structural complexity of this compound, with its two distinct and diversely substituted aromatic rings linked by a methylene bridge, gives rise to a rich and informative spectroscopic signature. A thorough analysis requires a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Caption: A streamlined workflow for NMR data acquisition.
Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
LC Separation: Inject the sample onto a liquid chromatography system equipped with a suitable column (e.g., C18). Use a gradient elution program with mobile phases such as water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.
-
MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to scan a relevant m/z range (e.g., 100-500).
-
Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.
IR Spectroscopy (ATR-FTIR) Protocol
-
Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion: A Synergistic Approach to Structural Verification
The structural elucidation of a molecule like this compound is a puzzle solved by the synergistic application of multiple spectroscopic techniques. While the direct experimental data for this specific compound remains elusive, a detailed analysis of its close structural analogue, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, provides a robust framework for predicting its spectral properties. The principles and protocols outlined in this guide offer researchers and drug development professionals a solid foundation for the comprehensive characterization of this important class of diaryl-methane derivatives. The convergence of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides an unassailable confirmation of the molecular structure, ensuring the integrity and quality of the chemical entities at the heart of pharmaceutical research.
References
- This reference is a placeholder for a general spectroscopy textbook that would be cited for fundamental principles.
- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Sources
Technical Guide: Stability and Storage of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
Executive Summary
4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene (CAS: 1628918-33-1) is a critical pharmacophore building block, primarily employed in the synthesis of SGLT2 inhibitors such as Empagliflozin . Its structural integrity is defined by the diarylmethane motif , which contains a reactive benzylic methylene bridge.
While halogenated aromatics are typically robust, this specific intermediate presents a unique stability challenge: the benzylic position (CH₂) is susceptible to radical-mediated auto-oxidation, converting the desired methylene bridge into a benzophenone impurity. This degradation directly impacts the yield of the subsequent cryogenic lithiation step, a high-cost unit operation in gliflozin manufacturing.
This guide outlines a self-validating storage and handling protocol designed to minimize oxidative degradation and ensure >99.0% purity for downstream processing.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Parameter | Specification |
| Chemical Name | This compound |
| Common Name | 4-Bromo-1-chloro-2-(4-fluorobenzyl)benzene |
| CAS Number | 1628918-33-1 |
| Molecular Formula | C₁₃H₉BrClF |
| Molecular Weight | 299.57 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
| Key Impurity | (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (The "Ketone") |
Stability Mechanics: The "Why" Behind the Protocol
To design an effective storage protocol, one must understand the molecular failure modes. The stability of this molecule is governed by two competing factors: the electron-withdrawing halogens (stabilizing) and the benzylic methylene group (destabilizing).
Degradation Pathway: Benzylic Auto-Oxidation
The methylene bridge (-CH₂-) connecting the two aromatic rings is the "soft spot" of the molecule. Under exposure to UV light or atmospheric oxygen, a radical abstraction of a benzylic hydrogen can occur. This initiates a chain reaction leading to the formation of the corresponding benzophenone (ketone) derivative.
Impact on Synthesis: In the subsequent step (Synthesis of Empagliflozin), this molecule undergoes Lithium-Halogen Exchange (using n-BuLi). If the ketone impurity is present:
-
n-BuLi reacts with the ketone (nucleophilic attack) instead of the bromine.
-
This consumes expensive organolithium reagent.
-
It generates tertiary alcohol side-products that are difficult to purge.
Visualization of Degradation Pathway
Storage & Handling Protocols
Based on the degradation mechanism above, the following storage conditions are mandatory to maintain the "re-test" validity of the material.
Primary Storage Conditions (The "Golden Standard")
| Variable | Requirement | Scientific Rationale |
| Temperature | +2°C to +8°C | Slows the kinetics of radical initiation and auto-oxidation. |
| Atmosphere | Inert (Argon or N₂) | Displaces O₂, preventing the propagation of the peroxide radical chain. |
| Light | Amber Glass / Foil | Blocks UV radiation that catalyzes the initial C-H bond homolysis. |
| Container | Tightly Sealed | Prevents moisture ingress. While the molecule is not hydrolytically unstable, moisture destroys the n-BuLi used in the next step. |
Handling SOP
-
Equilibration: Allow the container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which would be disastrous for downstream lithiation.
-
Environment: Weigh and dispense in a fume hood. For GMP batches, dispensing in a Nitrogen-purged glovebox is recommended but not strictly required if exposure time is short (<15 mins).
-
PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat). The compound is a skin and eye irritant (Category 2).
Quality Control & Analytical Monitoring
Trust but verify. A robust QC method must be able to resolve the target diarylmethane from its oxidized ketone impurity.
Recommended HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 15 minutes. (The molecule is highly lipophilic).
-
Detection: UV @ 220 nm (Absorption of the benzene rings).
-
Pass Criteria:
-
Purity > 99.0% (Area %).[1]
-
Ketone Impurity < 0.15%.
-
Water Content (KF) < 0.05% (Critical for lithiation).
-
Synthesis Context: The Downstream Impact
Understanding why we store the chemical this way reinforces compliance. The diagram below illustrates the critical "Lithium-Halogen Exchange" step where this intermediate is used.
Process Workflow
References
-
Pharmaffiliates. (n.d.). Certificate of Analysis: 4-Bromo-1-chloro-2-(4-fluorobenzyl)benzene. Retrieved February 18, 2026, from [Link]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-Bromo-1-chloro-2-fluorobenzene (Analogous Stability Data). Retrieved February 18, 2026, from [Link]
-
Murakata, M., & Nag, M. (2023). Strategy for the Synthesis of C-Aryl Glucosides as Sodium Glucose Cotransporter 2 Inhibitors. Heterocycles. Retrieved February 18, 2026, from [Link]
Sources
Technical Guide: Reactivity & Applications of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
[1]
CAS Registry Number: 1628918-33-1 Synonyms: 4-Bromo-1-chloro-2-(4-fluorobenzyl)benzene; 5-Bromo-2-chloro-4'-fluorodiphenylmethane Molecular Formula: C₁₃H₉BrClF Molecular Weight: 299.57 g/mol [1]
Executive Summary
This technical guide analyzes the chemical reactivity and synthetic utility of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene .[1] This molecule serves as a critical dihalo-diarylmethane scaffold within the pharmaceutical industry, specifically in the development and impurity profiling of SGLT2 inhibitors (Sodium-Glucose Co-Transporter 2 inhibitors) such as Empagliflozin, Dapagliflozin, and their analogs.[1]
Its value lies in its orthogonal reactivity : the distinct electronic and steric environments of the bromine (C4) and chlorine (C1) atoms allow for highly selective functionalization. This guide details the mechanistic principles governing its use as a nucleophile (via lithium-halogen exchange) and provides validated protocols for its transformation into C-aryl glycosides.[1]
Structural Analysis & Reactivity Profile
Electronic & Steric Landscape
The molecule consists of a central benzene ring (Ring A) substituted with a chlorine atom at C1, a 4-fluorobenzyl group at C2, and a bromine atom at C4.
| Feature | Chemical Consequence |
| C4-Bromine | High Reactivity. The C-Br bond (BDE ~66 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol).[1] It is sterically accessible, making it the preferred site for oxidative addition (Pd) or Lithium-Halogen exchange. |
| C1-Chlorine | Low Reactivity (Latent). The C-Cl bond is stronger and sterically shielded by the bulky ortho-benzyl group.[1] It remains intact during standard lithiation conditions, serving as a blocking group or a site for late-stage modification.[1] |
| Benzylic Methylene | Oxidation Prone. The -CH₂- bridge is susceptible to radical bromination (NBS) or oxidation to a ketone (e.g., with CrO₃ or KMnO₄), though the ortho-chloro substituent provides some steric protection.[1] |
| 4-Fluorobenzyl Group | Pharmacophore. This moiety mimics the lipophilic tail found in many SGLT2 inhibitors, facilitating binding to the transporter in the proximal tubule.[1] |
The "Halogen Switch" Concept
The core synthetic strategy employs a "Halogen Switch." Researchers utilize the reactivity difference between Br and Cl to selectively functionalize the C4 position while preserving the C1-Cl bond for structural rigidity or lipophilicity.[1]
Figure 1: The divergent reactivity pathways controlled by reagent selection.[1]
Core Application: Synthesis of C-Aryl Glycosides
The primary application of this scaffold is the synthesis of C-aryl glucosides via a Lithium-Halogen Exchange followed by nucleophilic attack on a protected gluconolactone.[1] This is the industry-standard route for constructing the SGLT2 inhibitor core.[1]
Protocol: Selective C4-Lithiation and Glycosylation
Objective: Generate the C4-aryl lithium species without disturbing the C1-Cl bond or the benzylic protons.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Lithiating Agent: n-Butyllithium (1.1 equiv, 2.5M in hexanes) or n-Hexyllithium.[1]
-
Electrophile: 2,3,4,6-Tetra-O-trimethylsilyl-β-D-gluconolactone (1.2 equiv).[1]
-
Solvent: THF/Toluene (1:2 ratio recommended for solubility and temperature control).[1]
Step-by-Step Methodology:
-
Preparation: Dry a 3-neck round-bottom flask under Nitrogen/Argon. Add the substrate and anhydrous THF/Toluene (10 mL/g).
-
Cooling (Critical): Cool the solution to -78°C .
-
Note: Temperatures above -50°C increase the risk of "scrambling" (lithiation at the benzylic position or ortho to the chlorine).
-
-
Exchange: Add n-BuLi dropwise over 30 minutes via syringe pump. Maintain internal temperature below -70°C.
-
Observation: The solution typically turns yellow/orange. Stir for 30–60 minutes to ensure complete exchange.
-
-
Coupling: Add the pre-cooled solution of TMS-protected gluconolactone in toluene dropwise.
-
Quench: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated NH₄Cl or Methanesulfonic acid (MsOH) in methanol (to promote desilylation and O-methylation of the lactol).
Mechanism & Selectivity: The reaction proceeds via the formation of an "ate" complex.[2] The equilibrium heavily favors the aryl lithium at the C4 position because the resulting carbanion is stabilized by the inductive effect of the halogens, and the C-Li bond is thermodynamically more stable than the C-Br bond precursor.[1]
Data: Yield & Selectivity Profile
| Parameter | Optimal Condition | Outcome |
| Temperature | -78°C | >98% C4-Lithiation Selectivity |
| Solvent | THF/Toluene (1:[1]2) | Prevents precipitation of the lithiated intermediate |
| Quench Agent | MsOH/MeOH | Converts unstable lactol to stable O-methyl glycoside |
| Typical Yield | -- | 75–85% (isolated intermediate) |
Synthesis of the Scaffold Itself
To ensure supply chain autonomy, researchers often synthesize this intermediate in-house.[1] The most robust route avoids the direct alkylation of dihalobenzenes (which suffers from poly-alkylation) and instead uses a Friedel-Crafts Acylation / Reduction sequence.
Figure 2: Industrial synthesis route for the dihalo-diarylmethane scaffold.[1][3][4]
-
Acylation: 5-Bromo-2-chlorobenzoic acid is converted to its acid chloride and reacted with fluorobenzene (Friedel-Crafts) to form the diaryl ketone.[1]
-
Reduction: The ketone is reduced to the methylene bridge using Triethylsilane (Et₃SiH) and Boron Trifluoride Etherate (BF₃·OEt₂), or NaBH₄/AlCl₃. This method prevents dehalogenation which might occur under catalytic hydrogenation conditions.
Safety & Handling
-
Organolithium Hazards: n-Butyllithium is pyrophoric.[1] All lithiation reactions must be performed under an inert atmosphere (Ar/N₂) in essentially moisture-free glassware.[1]
-
Intermediate Stability: The title compound is a halogenated aromatic. It is generally stable at room temperature but should be stored away from light to prevent slow radical decomposition (yellowing).
-
Toxicology: As a halogenated diarylalkane, it should be treated as a potential skin irritant and aquatic toxin.[3][5] Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
Synthesis of SGLT2 Inhibitor Intermediates
-
Lithium-Halogen Exchange Methodology
- Journal: "The Lithium–Halogen Exchange Reaction in Process Chemistry." Process Chemistry in the Pharmaceutical Industry, Vol 2.
- Context: Detailed kinetics of Br vs Cl exchange.
-
Source:[1]
-
Empagliflozin Impurity Profiling
-
General SGLT2 Synthesis Review
- Journal: "Strategy for the Synthesis of C-Aryl Glucosides as Sodium Glucose Cotransporter 2 Inhibitors." Heterocycles, Vol. 106, No. 11, 2023.
-
Source:[1]
Sources
- 1. Benzene, 1-bromo-4-chloro- [webbook.nist.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. 4-Bromo-2-chloro-1-fluorobenzene 99 60811-21-4 [sigmaaldrich.com]
- 4. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 5. 4-溴-2-氯-1-氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 7. Draw the structure for each of the following: e. 4-bromo-1-chloro... | Study Prep in Pearson+ [pearson.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
"4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene" safety and hazards
Technical Whitepaper: Safety, Handling, and Hazard Analysis of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
Executive Summary
This compound (CAS: 1628918-33-1) is a critical pharmacophore intermediate used in the synthesis of SGLT2 inhibitors, specifically Empagliflozin and its analogs. Often designated as "Empagliflozin Impurity 25" or a key building block in the C-glucoside formation pathway, this compound presents specific handling challenges due to its halogenated diarylmethane structure.
This guide addresses a critical gap in public safety data: while specific GHS data for this fluorinated analog is often listed as "Not Fully Characterized," structural read-across from its ethoxy-analog (CAS 461432-23-5) indicates significant risks, particularly Serious Eye Damage (Category 1) and Acute Aquatic Toxicity . This whitepaper mandates a "Safety by Design" approach, treating the compound with the highest level of containment protocols derived from its verified structural analogs.
Chemical Identity & Physicochemical Profile
Understanding the molecule's lipophilicity and halogenation is essential for predicting its bioavailability and environmental persistence.
| Property | Technical Specification |
| IUPAC Name | This compound |
| Common Name | 5-Bromo-2-chloro-4'-fluorodiphenylmethane |
| CAS Number | 1628918-33-1 |
| Molecular Formula | C₁₃H₉BrClF |
| Molecular Weight | 299.57 g/mol |
| Physical State | Viscous liquid or low-melting solid (dependent on purity) |
| Solubility | Insoluble in water; soluble in DCM, DMSO, Ethyl Acetate |
| Structural Features | Di-halogenated benzene ring (Br, Cl) bridged by a methylene group to a fluorinated phenyl ring.[1][2] |
Structural Visualization
The following diagram illustrates the core functional groups contributing to its reactivity and lipophilic hazard profile.
Figure 1: Structural decomposition highlighting reactive halogen sites and the lipophilic diarylmethane core.
Hazard Identification (GHS Classification)
Critical Note on Data Source: Direct toxicological data for CAS 1628918-33-1 is limited. The following classification is derived via Read-Across Methodology from the structurally homologous 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS 461432-23-5), which is a confirmed severe eye irritant.
Primary Hazards
-
H318: Causes Serious Eye Damage (Category 1) [3]
-
Mechanism: Halogenated benzyl derivatives can act as lacrimators or severe irritants. The combination of the electron-withdrawing halogens increases the electrophilicity of the ring system, potentially reacting with nucleophilic residues in corneal proteins.
-
-
H410: Very toxic to aquatic life with long-lasting effects (Category 1) [3]
-
Mechanism: High LogP (estimated >4.5) indicates strong bioaccumulation potential in aquatic organisms.
-
Secondary Hazards (Precautionary)
Risk Management & Engineering Controls
To mitigate the risks of severe eye damage and aquatic toxicity, the following hierarchy of controls must be implemented.
Hierarchy of Controls Workflow
Figure 2: Risk management hierarchy emphasizing engineering controls and critical PPE for eye protection.
Specific Handling Protocols
-
Ventilation: All operations involving heating, weighing, or transfer must occur within a certified chemical fume hood.
-
Glove Selection: Use Nitrile (minimum thickness 0.11 mm) for incidental splash protection. For prolonged handling, use Laminate film (Silver Shield) gloves due to the solvent carriers (DCM/THF) often used with this compound.
-
Waste Disposal: Do not release to drains. All waste (mother liquors, washes) must be collected in "Halogenated Organic Waste" containers and incinerated by a licensed contractor to prevent aquatic contamination.
Emergency Response Protocols
Given the "Serious Eye Damage" classification, speed is the single most critical factor in first aid.
| Scenario | Immediate Action (The "Platinum 10 Seconds") | Follow-up |
| Eye Contact | IMMEDIATE RINSE. Do not wait for transport. Rinse for 15 minutes holding eyelids open.[5] | Consult an ophthalmologist immediately. Bring SDS. |
| Skin Contact | Drench with water for 15 minutes.[4][5] Remove contaminated clothing under the shower. | Monitor for delayed irritation or chemical burns. |
| Inhalation | Move to fresh air.[3][4][5][6] If breathing is difficult, administer oxygen (trained personnel only). | Observe for pulmonary edema (rare but possible with halides). |
| Spill (Liquid) | Evacuate area. Absorb with inert material (vermiculite/sand). Do not use sawdust (flammability risk). | Dispose as hazardous halogenated waste. |
Emergency Logic Flow
Figure 3: Decision matrix for immediate response to exposure events.
Synthesis & Reactivity Context
For process chemists, understanding the reactivity profile prevents runaway reactions.
-
Stability: Stable under standard temperature and pressure.
-
Incompatibility:
-
Strong Oxidizing Agents: Can react vigorously.
-
Strong Bases: Potential for dehydrohalogenation or nucleophilic aromatic substitution at the fluorine position under forcing conditions.
-
Magnesium/Lithium: Will form Grignard or Organolithium reagents rapidly at the bromine position. Ensure anhydrous conditions if this is the intended pathway.
-
-
Process Safety: When using this intermediate in Friedel-Crafts acylation or alkylation, ensure the reactor is vented through a scrubber to capture any potential acid halides (HBr/HCl) evolved during downstream coupling steps.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1628918-33-1. Retrieved from .
-
European Chemicals Agency (ECHA). Registration Dossier for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS 461432-23-5).[7] Used for Read-Across Hazard Classification. Retrieved from .
-
SynThink Chemicals. Empagliflozin Impurity Profile and Safety Data. Retrieved from .
-
Aquigen Bio Sciences. Safety Data Sheet for Empagliflozin Impurity 25. Retrieved from .
-
Pharmaffiliates. Certificate of Analysis and MSDS for CAS 1628918-33-1. Retrieved from .
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- 4. fishersci.com [fishersci.com]
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- 7. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene: Synthesis, Properties, and Applications in Modern Drug Discovery
This in-depth technical guide provides a comprehensive overview of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene, a key diarylmethane intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the strategic importance of this compound, its synthesis, physicochemical properties, and its pivotal role as a building block in the creation of complex, biologically active molecules.
Introduction: The Significance of Diaylmethane Scaffolds
The diarylmethane motif is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Its prevalence is due to its ability to position two aryl rings in a specific three-dimensional orientation, which is often crucial for effective interaction with biological targets. In recent years, diarylmethane derivatives have gained significant attention as key intermediates in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[2][3] The subject of this guide, this compound, is a strategically functionalized diarylmethane with significant potential in the synthesis of novel pharmaceutical candidates. The presence of bromo, chloro, and fluoro substituents offers multiple points for further chemical modification, making it a versatile precursor in drug discovery programs.
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for diarylmethane formation, with the Friedel-Crafts reaction being a prominent and efficient strategy.[4][5] This section outlines a detailed, two-step synthetic protocol starting from commercially available materials.
Synthetic Strategy: A Friedel-Crafts Approach
The most logical and industrially scalable approach to synthesize the title compound is a two-step process:
-
Friedel-Crafts Acylation: Reaction of a suitable substituted benzoyl chloride with fluorobenzene to form a benzophenone intermediate.
-
Reductive Deoxygenation: Reduction of the ketone functionality of the benzophenone intermediate to yield the desired diarylmethane.
This approach is well-documented for structurally similar compounds and offers high yields and relatively mild reaction conditions.[2]
Detailed Experimental Protocol
Step 1: Synthesis of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (Benzophenone Intermediate)
This step involves a Lewis acid-catalyzed Friedel-Crafts acylation.
-
Materials:
-
5-Bromo-2-chlorobenzoic acid
-
Thionyl chloride or Oxalyl chloride[6]
-
Fluorobenzene
-
Aluminum chloride (AlCl₃) or Titanium tetrachloride (TiCl₄)[2]
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 5-bromo-2-chlorobenzoic acid in dichloromethane, add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride or thionyl chloride.
-
Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of 5-bromo-2-chlorobenzoyl chloride.
-
In a separate flask, add fluorobenzene to a suspension of aluminum chloride in dichloromethane at 0 °C.
-
Slowly add the freshly prepared 5-bromo-2-chlorobenzoyl chloride solution to the fluorobenzene-AlCl₃ mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
This step involves the reduction of the benzophenone intermediate.
-
Materials:
-
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
1,2-Dichloroethane (DCE) and Acetonitrile (MeCN)[6]
-
Potassium hydroxide (KOH), aqueous solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone in a mixture of 1,2-dichloroethane and acetonitrile.
-
Cool the solution in an ice bath and add triethylsilane.
-
Slowly add boron trifluoride diethyl etherate to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 50 °C until the reaction is complete (monitored by TLC or LC-MS).[6]
-
Cool the reaction mixture to room temperature and quench by the addition of an aqueous solution of potassium hydroxide.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain this compound as a pure solid.
-
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₁₃H₈BrClF |
| Molecular Weight | 301.56 g/mol |
| Appearance | Likely a white to off-white solid |
| Melting Point | Expected to be in the range of 50-100 °C |
| Boiling Point | > 300 °C at atmospheric pressure |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF); Insoluble in water |
| XLogP3 | ~4.5 |
Spectroscopic Characterization:
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, with coupling patterns indicative of their substitution. A key singlet for the methylene bridge protons (-CH₂-) would be observed, likely in the range of 4.0-4.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule. The methylene carbon should appear around 35-45 ppm.
-
¹⁹F NMR: The fluorine NMR will show a singlet for the fluorine atom on the phenyl ring.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the presence of one bromine and one chlorine atom, with the molecular ion peak [M]⁺ and [M+2]⁺, [M+4]⁺ peaks.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings and the methylene group, as well as C-Br, C-Cl, and C-F stretching vibrations.
Applications in Drug Discovery and Development
The primary application of this compound is as a versatile intermediate in the synthesis of pharmaceutical compounds, particularly SGLT2 inhibitors.[2][3] The strategic placement of the halogen atoms allows for selective and sequential cross-coupling reactions.
Role as a Key Building Block for SGLT2 Inhibitor Analogs
SGLT2 inhibitors, such as Dapagliflozin, feature a C-aryl glucoside moiety. The diarylmethane portion of these molecules is crucial for their biological activity. The synthesis of these complex molecules often involves the coupling of a protected glucose derivative with a functionalized diarylmethane.
The bromo substituent on the title compound is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the chloro substituent.[7][8] This difference in reactivity allows for the selective introduction of various functionalities at the bromine position while leaving the chlorine atom intact for potential later-stage modifications.
Diagram of a Representative Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of the title compound.
The fluorine atom on the second phenyl ring is a common bioisosteric replacement for hydrogen or a methoxy group.[1] The introduction of fluorine can significantly impact the metabolic stability and pharmacokinetic properties of a drug molecule, often leading to improved bioavailability and a longer half-life.
Potential for Further Derivatization
The presence of three distinct halogen atoms on the diarylmethane scaffold of this compound opens up numerous possibilities for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. This makes it an invaluable tool for medicinal chemists aiming to fine-tune the properties of a lead compound.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its synthesis via a robust Friedel-Crafts reaction and subsequent reduction provides a reliable route to this versatile building block. The differential reactivity of its halogen substituents, combined with the favorable properties imparted by the fluorophenyl moiety, makes it a highly valuable precursor for the synthesis of novel SGLT2 inhibitors and other biologically active molecules. This guide provides a solid foundation for researchers and scientists working with this compound, from its synthesis to its application in the development of next-generation therapeutics.
References
-
New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors | ACS Omega. (2023, May 8). Retrieved from [Link]
-
Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
Synthesis of difluoromethylated diarylmethanes via Fe(OTf) 3 -catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates - RSC Publishing. (2021, March 17). Retrieved from [Link]
-
Diarylmethane synthesis by benzylation or arylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Strategies for the synthesis of diarylmethane derivatives and... - ResearchGate. (n.d.). Retrieved from [Link]
-
4-Bromo-1-chloro-2-fluorobenzene | C6H3BrClF | CID 2724690 - PubChem. (n.d.). Retrieved from [Link]
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC. (n.d.). Retrieved from [Link]
-
4-Bromo-1-chloro-2-(chloromethyl)benzene | C7H5BrCl2 | CID 43379070 - PubChem. (n.d.). Retrieved from [Link]
- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents. (n.d.).
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]
-
Chemical Properties of Benzene, 1-bromo-4-chloro- (CAS 106-39-8) - Cheméo. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
4-Bromo-2-chloro-1-fluorobenzene | C6H3BrClF | CID 3543065 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). Retrieved from [Link]
- US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents. (n.d.).
- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents. (n.d.).
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (2024, September 20). Retrieved from [Link]
-
Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents - Biosciences Biotechnology Research Asia. (2022, December 10). Retrieved from [Link]
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Discovery and history of "4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene"
Technical Whitepaper: The Strategic Role & Chemistry of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
Part 1: Executive Summary & Molecular Identity
This compound is a halogenated diarylmethane scaffold critical to the research and development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. Within the pharmaceutical industry, it serves two distinct roles: as a structural analog for Structure-Activity Relationship (SAR) studies and, more significantly, as a critical process impurity or divergent intermediate in the synthesis of Empagliflozin (Jardiance).
This guide addresses the discovery, synthetic pathways, and strict process controls required for this molecule.
Critical Data Integrity Note: CAS Registry Mismatch
-
Correction: CAS 461432-23-5 corresponds to the 4-Ethoxy analog (4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene), the key intermediate for Dapagliflozin .[1]
-
Target Molecule: The 4-Fluoro analog (requested by name) is chemically distinct. Its CAS is typically 1628918-33-1 (or related isomer entries depending on salt forms).
-
Scope: This guide focuses on the 4-Fluoro analog as requested by the text topic, while referencing the Ethoxy analog where industrial parallel chemistry applies.
Physicochemical Profile[2][3][4][5][6][7][8][9][10]
| Property | Specification |
| Chemical Name | This compound |
| Common Alias | 5-Bromo-2-chloro-4'-fluorodiphenylmethane; Des-THF Empagliflozin Impurity |
| Molecular Formula | |
| Molecular Weight | 299.57 g/mol |
| Structural Class | Halogenated Diarylmethane |
| Key Function | Process Impurity (Empagliflozin); SAR Analog |
| Solubility | High in Dichloromethane, Toluene; Low in Water |
Part 2: Historical Context & Discovery
The history of this molecule is inextricably linked to the evolution of the "Gliflozin" class of antidiabetic drugs.
The Shift from O-Glycosides to C-Glycosides
In the 1830s, Phlorizin was isolated from apple tree bark. While it inhibited glucose reabsorption, it was metabolically unstable due to an O-glycosidic bond (an oxygen bridge) that was rapidly hydrolyzed by intestinal glucosidases.
In the early 2000s, researchers at Bristol-Myers Squibb (BMS) and later Boehringer Ingelheim sought to stabilize this pharmacophore. The breakthrough was the C-aryl glucoside : replacing the oxygen bridge with a carbon-carbon bond. This required a stable, lipophilic "aglycone" scaffold to anchor the sugar.
The Diarylmethane Scaffold Discovery
The 4-Bromo-1-chloro-2-benzylbenzene core proved to be the optimal scaffold. During SAR optimization:
-
Dapagliflozin: Researchers attached an ethoxy group to the distal ring (CAS 461432-23-5).[3]
-
Empagliflozin: Researchers required higher selectivity and potency, attaching a (S)-tetrahydrofuran-3-yloxy group.
The 4-Fluoro analog (the topic of this guide) represents a "base" structure in this evolution. It is the result of using a simple fluorobenzene during the Friedel-Crafts assembly. In Empagliflozin manufacturing, this molecule often appears as a process-related impurity if the critical etherification step fails or if the ketone reduction proceeds prematurely.
Part 3: Synthetic Routes & Process Chemistry
The synthesis of this scaffold requires precise regiochemical control to ensure the bromine, chlorine, and benzyl groups are correctly positioned.
Route A: The Friedel-Crafts Assembly (Industrial Standard)
This is the dominant route for generating the diarylmethane skeleton. It involves the coupling of an acid chloride with a fluorinated aromatic ring, followed by reduction.[4]
Step 1: Friedel-Crafts Acylation
-
Reagents: 5-Bromo-2-chlorobenzoyl chloride + Fluorobenzene.
-
Catalyst: Aluminum Chloride (
).[2] -
Conditions:
to Room Temperature (Dichloromethane). -
Mechanism: The Lewis acid generates an acylium ion, which performs an Electrophilic Aromatic Substitution (EAS) on the fluorobenzene.
-
Intermediate: (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone.[5]
Step 2: Silane Reduction (The Critical Step)
-
Reagents: Triethylsilane (
) + Titanium Tetrachloride ( ) or Boron Trifluoride Etherate ( ). -
Conditions:
to . -
Mechanism: The Lewis acid activates the ketone carbonyl. The silane acts as a hydride donor, reducing the
to a methylene ( ) bridge. -
Outcome: Formation of This compound .
Experimental Protocol: Reduction of the Ketone
Safety Warning: This reaction generates variable amounts of gas and requires strictly anhydrous conditions.
is corrosive and fumes in air.
-
Preparation: Charge a reactor with (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (1.0 eq) and Dichloromethane (DCM, 10 vol).
-
Activation: Cool to
. Add (2.2 eq) dropwise, maintaining temp . The solution will darken (complex formation). -
Reduction: Add Triethylsilane (
, 2.5 eq) slowly over 1 hour. -
Reaction: Warm to
and stir for 4-8 hours. Monitor by HPLC for disappearance of the benzophenone peak. -
Quench: Cool to
. Slowly add water (exothermic). -
Workup: Separate organic layer.[6][7][8] Wash with brine.[9] Dry over
.[9][8] Concentrate to yield the off-white solid.
Part 4: The "Critical Junction" – Impurity vs. Drug
In the specific context of Empagliflozin synthesis, the isolation of the 4-Fluoro diarylmethane (the title topic) usually signifies a process deviation .
To make Empagliflozin, the Fluorine must be displaced by (S)-3-hydroxytetrahydrofuran via Nucleophilic Aromatic Substitution (
-
Rule:
works best on electron-deficient rings (e.g., those with a Ketone). -
Risk: If the Ketone is reduced to a Methylene before the Fluorine is displaced, the ring becomes electron-neutral. The Fluorine becomes "stuck," and the drug cannot be formed. The result is the title compound.
Visualization of the Divergent Pathway:
Figure 1: The divergent synthesis pathway showing how the title molecule (Red) forms as a deviation from the primary Empagliflozin route (Green).
Part 5: Application in Drug Development (The "Gliflozin" Coupling)
Despite being an impurity in Empagliflozin synthesis, this molecule is a perfectly valid scaffold for SAR studies or other gliflozin analogs. The core utility of this molecule lies in the Bromine handle, which allows for lithiation and coupling to the sugar moiety.
The Coupling Protocol (General Gliflozin Synthesis):
-
Halogen-Lithium Exchange: The bromine at position 4 is selectively lithiated using n-Butyllithium (n-BuLi) at cryogenic temperatures (
). The Chlorine at position 1 and the Fluorine on the distal ring are stable under these specific conditions.-
Reaction:
-
-
Nucleophilic Attack: The Aryl-Lithium species attacks the carbonyl of 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone .
-
Anomeric Control: This forms the C-C bond, creating the lactol intermediate. Subsequent reduction (using
) removes the anomeric hydroxyl, locking the sugar in the -configuration.
Part 6: Analytical Characterization
To distinguish this molecule from the Ethoxy-analog (Dapagliflozin intermediate) or the Benzophenone precursor, specific analytical markers are used.
| Technique | Marker / Observation |
| HPLC | Retention time will be distinct from the Ketone (Benzophenone). The Methylene bridge increases lipophilicity, usually increasing retention time on C18 columns. |
| 1H NMR | Diagnostic Peak: The Methylene bridge ( |
| 19F NMR | Diagnostic Peak: Single fluorine signal around -110 to -118 ppm (depending on solvent). Absence of this peak confirms the Ethoxy analog. |
| Mass Spec | Parent ion |
References
-
Boehringer Ingelheim International GmbH. (2023). Synthesis method for empagliflozin key intermediate.[1][10][5][8] WO2023005587A1. Link
-
Jiangsu Hansoh Pharmaceutical Group Co Ltd. (2020). Synthetic method for preparing empagliflozin intermediate.[1][10][4][8] CN111253346A. Link
-
SynThink Chemicals. (2023). Empagliflozin EP Impurities & USP Related Compounds: 4-Bromo-1-chloro-2-(4-fluorobenzyl)benzene.Link
-
Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterization and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism, 14(1), 83-90. Link
-
ChemicalBook. (2024). 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS 461432-23-5) Data.[1][2][3] (Cited for CAS comparison).[2][3][11] Link
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- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. CN111253346A - Synthetic method for preparing empagliflozin intermediate - Google Patents [patents.google.com]
- 5. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 8. “Process For The Preparation Of Empagliflozin” [quickcompany.in]
- 9. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis method of Empagliflozin intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 11. 4-Bromo-1-chloro-2-fluorobenzene | 60811-18-9 | TCI AMERICA [tcichemicals.com]
A Technical Guide to 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene: A Versatile Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the chemical properties, synthesis, and potential applications of the research chemical 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene . While direct literature on this specific molecule is limited, its structural similarity to key pharmaceutical intermediates allows for a comprehensive analysis of its expected characteristics and utility in the field of medicinal chemistry. This document will leverage data from analogous compounds to provide a predictive yet scientifically grounded overview for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: A Building Block of Interest
This compound is a halogenated aromatic hydrocarbon. Its molecular architecture, featuring a strategically substituted benzene ring, positions it as a valuable building block in organic synthesis. The presence of bromo, chloro, and a fluorinated benzyl moiety offers multiple reaction sites for chemists to elaborate complex molecular scaffolds. The true value of this compound lies in its potential as a key intermediate in the synthesis of diarylmethane structures, which are core components of numerous biologically active molecules, including inhibitors of the sodium-glucose cotransporter-2 (SGLT2).
Physicochemical Properties: A Predictive Analysis
Based on structurally related compounds, a summary of the predicted physicochemical properties of this compound is presented below. These values are essential for designing reaction conditions, purification strategies, and for understanding the compound's potential pharmacokinetic profile.
| Property | Predicted Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₉BrClF |
| Molecular Weight | 315.57 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone |
| Melting Point | Not available; likely a crystalline solid with a defined melting point |
| Boiling Point | Not available; expected to be high due to its molecular weight |
Synthesis and Reaction Chemistry
The synthesis of this compound is anticipated to follow established methodologies for the formation of diarylmethanes. A plausible and efficient synthetic route would involve a Friedel-Crafts-type reaction.
Proposed Synthetic Pathway
A logical synthetic approach would start from the commercially available 4-bromo-1-chloro-2-methylbenzene. This starting material can be halogenated at the benzylic position, followed by a Friedel-Crafts alkylation with fluorobenzene.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Predictive)
Step 1: Benzylic Bromination of 4-Bromo-1-chloro-2-methylbenzene
-
To a solution of 4-bromo-1-chloro-2-methylbenzene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield crude 4-bromo-1-chloro-2-(bromomethyl)benzene, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Alkylation
-
Dissolve the crude 4-bromo-1-chloro-2-(bromomethyl)benzene (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add fluorobenzene (1.2 eq) to the solution.
-
Slowly add aluminum chloride (AlCl₃, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Applications in Drug Discovery and Development
The structural motif of this compound is highly relevant to the development of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. Analogous compounds, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, are known intermediates in the synthesis of dapagliflozin.[1][2] Similarly, related structures are utilized in the synthesis of canagliflozin.[3][4]
Role as a Key Intermediate
This compound serves as a crucial precursor for introducing the substituted phenylmethyl moiety onto a glucose core, a key step in the synthesis of C-aryl glucoside SGLT2 inhibitors.[5] The bromine atom on the benzene ring provides a handle for further functionalization, typically through a lithium-halogen exchange followed by coupling with a protected gluconolactone derivative.
Caption: General workflow for the application of the title compound in SGLT2 inhibitor synthesis.
Analytical Characterization
The identity and purity of synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons and the methylene bridge. ¹³C NMR would confirm the number of unique carbon environments. ¹⁹F NMR would show a signal corresponding to the fluorine atom on the phenyl ring.
-
Mass Spectrometry (MS): This would be used to confirm the molecular weight of the compound. The isotopic pattern of bromine and chlorine would be a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the final compound.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a research chemical. Based on data for structurally similar compounds, it may cause skin and eye irritation.[6][7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a promising and versatile intermediate for organic synthesis, particularly in the realm of drug discovery. Its structural features make it an ideal candidate for the synthesis of novel C-aryl glucoside SGLT2 inhibitors and other biologically active molecules. The predictive synthetic and application data provided in this guide, based on well-established chemistry of analogous compounds, offers a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies.
References
-
PubChem. (n.d.). 4-Bromo-1-chloro-2-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-chloro-2-(chloromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4-BROMO-1-CHLORO-2-METHYLBENZENE. Retrieved from [Link]
- Metil, D. S., Sonawane, S., & Bandichhor, R. (2017). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Organic Process Research & Development, 22(2), 238-246.
-
PubChem. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PharmaCompass. (n.d.). 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene. Retrieved from [Link]
- Murakata, M., & Nag, M. (2023). STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS. Reviews in Agricultural Science, 11, 1-15.
- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
- Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). Semantic Scholar.
- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
NIST. (n.d.). Benzene, 1-bromo-4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene. Retrieved from [Link]
Sources
- 1. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 2. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. medkoo.com [medkoo.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 4-Bromo-1-chloro-2-fluorobenzene | C6H3BrClF | CID 2724690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF | CID 137275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of the diarylmethane derivative, 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene, a compound of interest for researchers in medicinal chemistry and materials science. Two robust and well-established synthetic strategies are presented: a classical two-step approach involving Friedel-Crafts acylation followed by a reduction, and a modern, one-pot palladium-catalyzed cross-coupling reaction. This guide offers detailed, step-by-step protocols, mechanistic insights, and a comparative analysis of the two methodologies to assist researchers in selecting the most suitable approach for their specific needs.
Introduction
Diarylmethane scaffolds are prevalent in a multitude of biologically active molecules and functional materials. The specific substitution pattern of this compound, featuring a combination of halogen atoms, makes it a valuable intermediate for further chemical transformations, such as cross-coupling reactions, to generate more complex molecular architectures. The presence of bromo, chloro, and fluoro substituents offers distinct reactivity profiles, allowing for selective functionalization. This document aims to provide researchers, scientists, and drug development professionals with a detailed and practical guide to its synthesis.
PART 1: Synthetic Strategies and Mechanistic Overview
Two primary synthetic routes are detailed herein, each with its own set of advantages and considerations.
Strategy 1: Friedel-Crafts Acylation and Subsequent Reduction
This classical two-step approach offers excellent control over regioselectivity. The first step involves the Friedel-Crafts acylation of 4-bromo-1-chlorobenzene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The resulting ketone is then reduced to the desired diarylmethane product.
Mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the 4-fluorobenzoyl chloride, leading to the formation of a highly electrophilic acylium ion.[1]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-bromo-1-chlorobenzene attacks the acylium ion. The substitution is directed to the position ortho to the chloro group and meta to the bromo group due to the directing effects of the halogens and steric hindrance.
-
Reduction of the Ketone: The carbonyl group of the intermediate benzophenone derivative is reduced to a methylene group. Common reducing agents for this transformation include triethylsilane in the presence of a strong acid or Wolff-Kishner/Clemmensen reduction conditions.
Strategy 2: Palladium-Catalyzed Cross-Coupling Reaction
This modern approach provides a more direct, one-pot synthesis of the target molecule. A particularly effective method involves the palladium-catalyzed cross-coupling of an aryl halide with a benzyl halide in the presence of zinc dust, a reaction that can be conveniently performed in water.[2]
Mechanism:
The precise mechanism of this "on water" reaction is complex but is believed to involve the in-situ formation of an organozinc reagent.
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl bromide.
-
Transmetalation: The organozinc reagent, formed from the benzyl halide and zinc, transfers the benzyl group to the palladium center.
-
Reductive Elimination: The diarylmethane product is formed through reductive elimination from the palladium(II) complex, regenerating the palladium(0) catalyst.[3]
PART 2: Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation and Reduction
Step 1: Synthesis of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
-
Materials:
-
4-Bromo-1-chlorobenzene
-
4-Fluorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).
-
Cool the flask to 0 °C in an ice bath and add anhydrous dichloromethane.
-
Slowly add 4-fluorobenzoyl chloride (1.0 eq) to the stirred suspension.
-
Add 4-bromo-1-chlorobenzene (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.
-
Step 2: Reduction of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
-
Materials:
-
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (from Step 1)
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic acid (TFA) or Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve the ketone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylsilane (2.0-3.0 eq) to the solution.
-
Slowly add trifluoroacetic acid or boron trifluoride diethyl etherate (2.0-3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound.
-
Protocol 2: One-Pot Palladium-Catalyzed Cross-Coupling
-
Materials:
-
4-Bromo-1-chloro-2-iodobenzene (or another suitable aryl halide)
-
4-Fluorobenzyl chloride
-
Zinc dust
-
Palladium catalyst (e.g., PdCl₂(Amphos)₂)
-
Tetramethylethylenediamine (TMEDA)
-
Degassed water
-
-
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), 4-fluorobenzyl chloride (2.0 eq), zinc dust (3.0 eq), and the palladium catalyst (0.005 eq).
-
Add degassed water to the mixture.
-
Add TMEDA (0.25 eq) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble materials.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
-
PART 3: Data Presentation and Visualization
Table 1: Comparison of Synthetic Routes
| Parameter | Friedel-Crafts Acylation/Reduction | Palladium-Catalyzed Cross-Coupling |
| Number of Steps | Two | One-pot |
| Starting Materials | 4-Bromo-1-chlorobenzene, 4-Fluorobenzoyl chloride | Aryl halide, 4-Fluorobenzyl chloride |
| Key Reagents | AlCl₃, Et₃SiH, TFA/BF₃·OEt₂ | Pd catalyst, Zinc, TMEDA |
| Solvent | Dichloromethane | Water |
| Temperature | 0 °C to room temperature | Room temperature |
| Advantages | Well-established, good regioselectivity control | Milder conditions, one-pot procedure, uses water as a solvent |
| Disadvantages | Two-step process, use of strong Lewis and Brønsted acids | Catalyst cost, potential for side reactions (e.g., homocoupling) |
Diagrams
Diagram 1: Friedel-Crafts Acylation and Reduction Pathway
Caption: Workflow for the one-pot palladium-catalyzed cross-coupling synthesis.
PART 4: Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Melting Point: To assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Conclusion
This application note provides two distinct and reliable protocols for the synthesis of this compound. The choice between the Friedel-Crafts acylation/reduction pathway and the palladium-catalyzed cross-coupling reaction will depend on the specific requirements of the researcher, including available equipment, desired scale, and cost considerations. Both methods, when executed with care, should provide the target compound in good yield and purity, enabling its use in further synthetic endeavors.
References
-
Lipshutz, B. H., & Ghorai, S. (2012). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. PMC. [Link]
-
Fairlamb, I. J. S., et al. (2004). Diarylmethane synthesis by benzylation or arylation. Organic Chemistry Portal. [Link]
-
Weires, A. G., et al. (2015). Cobalt co-catalysis for cross-electrophile coupling: diarylmethanes from benzyl mesylates and aryl halides. Chemical Science. [Link]
-
Gosmini, C., & Bégouin, A. (2007). Synthesis of functionalised diarylmethanes via a cobalt-catalysed cross-coupling of arylzinc species with benzyl chlorides. Chemical Communications. [Link]
-
LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Sources
Technical Application Note: Scalable Synthesis of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene (CAS: 118612-00-3 / Related Intermediate).[1] This scaffold is a critical aglycone intermediate in the manufacturing of SGLT2 inhibitors, specifically Empagliflozin .[1]
While organometallic coupling (e.g., Negishi or Suzuki) is possible, this guide focuses on the Friedel-Crafts Acylation / Ionic Hydrogenation sequence.[1] This route is preferred in process chemistry for its cost-effectiveness, avoidance of unstable organolithium intermediates, and superior regiocontrol.[1]
Key Chemical Challenges Solved
-
Regioselectivity: Direct benzylation of 1-bromo-4-chlorobenzene is non-selective.[1] This protocol establishes the carbon skeleton via directed acylation.[1]
-
Halogen Preservation: The use of ionic hydrogenation (
) prevents the hydrodehalogenation (loss of -Br or -Cl) commonly seen with catalytic hydrogenation ( ).[1]
Retrosynthetic Analysis & Strategy
The synthesis is disconnected at the benzylic carbon.[1] We utilize 5-bromo-2-chlorobenzoic acid as the regiodefined starting material to lock the halogen positions before introducing the fluorophenyl group.[1]
Workflow Diagram
Figure 1: Two-stage process workflow ensuring regiospecificity and halogen integrity.
Experimental Protocols
Stage 1: Synthesis of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone[1]
This step constructs the carbon skeleton.[1] The acid is first activated to the acid chloride, which then undergoes Friedel-Crafts acylation with fluorobenzene.[1][2]
Reagents:
-
5-Bromo-2-chlorobenzoic acid (1.0 equiv)[1]
-
Oxalyl Chloride (1.2 equiv) or Thionyl Chloride[1]
-
Fluorobenzene (Solvent/Reagent, excess or 1.1 equiv in DCM)[1]
-
Aluminum Chloride (
, 1.1 equiv)[1] -
Dichloromethane (DCM) (anhydrous)[1]
Protocol:
-
Activation: In a reactor equipped with a scrubber (for
), suspend 5-bromo-2-chlorobenzoic acid (100 g) in DCM (500 mL). Add catalytic DMF (0.5 mL).[1] -
Chlorination: Add oxalyl chloride (40 mL) dropwise at room temperature (RT). Stir for 2-3 hours until gas evolution ceases and the solution becomes clear. Note: Remove excess oxalyl chloride via mild vacuum concentration if necessary.[1]
-
Acylation Setup: In a separate vessel, cool a mixture of fluorobenzene (45 g) and DCM (200 mL) to 0–5°C.
-
Lewis Acid Addition: Add
(60 g) portion-wise to the fluorobenzene solution, maintaining temperature <10°C. -
Coupling: Add the acid chloride solution (prepared in step 2) dropwise to the
mixture at 0–5°C. The reaction is exothermic. -
Reaction: Allow to warm to RT and stir for 4 hours. Monitor by HPLC (Target: <1% Acid Chloride).
-
Quench: Pour the reaction mixture slowly into ice-water (1 kg) with vigorous stirring. Separate the organic layer.[1][2][4][5][6][7]
-
Workup: Wash the organic layer with 1N HCl (2x), saturated
, and brine. Dry over and concentrate. -
Crystallization: Recrystallize the crude solid from Isopropanol (IPA) to yield off-white crystals.
Target Yield: 85–90% Purity: >98% (HPLC)
Stage 2: Ionic Hydrogenation (Reduction of Carbonyl)[1]
This is the critical "Expert" step. Standard hydrogenation (
Reagents:
-
Benzophenone Intermediate (from Stage 1)[1]
-
Triethylsilane (
, 2.5 equiv)[1] -
Boron Trifluoride Etherate (
, 2.5 equiv) or [1] -
Solvent: 1,2-Dichloroethane (DCE) or DCM / Acetonitrile (1:1)[1]
Protocol:
-
Dissolution: Dissolve the benzophenone intermediate (50 g) in anhydrous DCE or DCM/MeCN (250 mL) under Nitrogen.
-
Silane Addition: Add triethylsilane (
, 65 mL) in one portion. Cool the mixture to 0°C. -
Lewis Acid Addition: Dropwise add
(50 mL) maintaining the temperature <10°C. Caution: Fuming liquid. -
Reaction: Warm to RT (or 50°C for faster kinetics) and stir for 4–6 hours.
-
Mechanism Insight: The Lewis acid activates the ketone, silane delivers a hydride to form an alcohol (transient), which is immediately activated and reduced again to the methylene.[1]
-
-
Quench: Cool to 0°C. Carefully add saturated
(gas evolution possible). -
Extraction: Extract with DCM. Wash organics with water and brine.[1][2][6][7]
-
Purification: Concentrate to a residue. Recrystallize from Ethanol/Water or Heptane to obtain the final product.[1]
Target Yield: 90–95% Appearance: White crystalline solid.[1]
Mechanistic Visualization
Understanding the Ionic Hydrogenation mechanism is vital for troubleshooting incomplete conversions.[1]
Figure 2: Stepwise reduction mechanism.[1] Note that stalling often occurs at the Alcohol stage if Lewis Acid stoichiometry is insufficient.[1]
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white solid |
| Purity | HPLC (C18, ACN/Water) | ≥ 98.0% |
| Identity | 1H-NMR (DMSO-d6) | Singlet at ~4.0-4.1 ppm (2H, benzylic |
| Mass Spec | LC-MS (ESI+) | M+H matches theoretical (isotopic pattern characteristic of 1Br, 1Cl) |
| Water Content | Karl Fischer | ≤ 0.5% |
Key NMR Diagnostic: The disappearance of the carbonyl carbon signal (~195 ppm in 13C NMR) and the appearance of the methylene carbon (~38-40 ppm) confirms the reduction.[1]
Safety & Handling (HSE)
-
Acid Chlorides &
: React violently with water releasing HCl.[1] All vessels must be dry.[1] Scrubber systems required.[1] - : Corrosive and moisture sensitive.[1] Hydrolyses to form HF (Hydrofluoric Acid).[1] Use PTFE-lined tubing or glass; avoid metal contact if moisture is present.[1]
-
Triethylsilane: Flammable.[1] Evolution of hydrogen gas possible upon reaction with hydroxylic solvents in the presence of Lewis acids.[1] Ensure proper venting.[1]
References
-
Boehringer Ingelheim International GmbH. (2005).[1] Process for the preparation of chiral 8-(3-acetylphenyl)-1-alkyl-1,2,3,4-tetrahydroquinolines and gliflozin intermediates.[1] WO Patent 2005092877.[1] Link
-
Zhejiang Hisun Pharmaceutical Co Ltd. (2018).[1] Synthesis process for empagliflozin.[1][2][4][8][9] CN Patent 107652278.[1][9] Link
-
Wang, X., et al. (2014).[1][8] Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction.[1][8] Organic Letters, 16(15), 4090-4093.[1] Link[1]
-
BenchChem. (2025).[1][2][6] Technical Support: Industrial Production of Empagliflozin Intermediates.Link[1]
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Application Notes and Protocols: Suzuki Coupling Reactions with 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
Introduction: The Strategic Importance of Suzuki Couplings in Contemporary Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2][3][4][5] Its unparalleled ability to forge carbon-carbon bonds between sp2-hybridized centers with high efficiency and functional group tolerance has revolutionized the construction of complex molecular architectures.[1][2][3][6] Biaryl and substituted aromatic moieties are prevalent motifs in a vast number of biologically active compounds, and the Suzuki coupling provides a robust and reliable method for their synthesis.[6][7]
This application note provides a detailed guide for performing Suzuki coupling reactions with a specific and challenging substrate: 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene . The presence of two distinct halogen atoms (bromine and chlorine) on the aromatic ring introduces a chemoselectivity challenge, as the reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle decreases in the order I > Br > Cl.[8][9] This guide will address this challenge by providing optimized protocols and a thorough discussion of the underlying mechanistic principles.
Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[10][11] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][12]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) species.[8][10] This step is often the rate-determining step of the reaction.[8]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.[12] This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic borate species.[1][12][13][14][15]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[12]
The Critical Role of the Base
The base plays a multifaceted and indispensable role in the Suzuki coupling.[1][12] Its primary function is to activate the boronic acid, facilitating the transmetalation step.[1][13][14] The base reacts with the boronic acid to form a more nucleophilic borate anion, which then readily transfers its organic substituent to the palladium complex.[14] Common bases used in Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[1] The choice of base can significantly influence the reaction rate and yield, and is often dependent on the specific substrates and solvent system.[1]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Materials and Equipment
-
Substrate: this compound
-
Boronic Acid: Phenylboronic acid (or other desired aryl/vinyl boronic acid)
-
Catalyst: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or a more modern pre-catalyst system like a Buchwald precatalyst.[16]
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)
-
Equipment: Schlenk flask, magnetic stirrer, heating mantle, condenser, inert gas supply (Argon or Nitrogen), standard laboratory glassware, and purification apparatus (e.g., column chromatography).
Step-by-Step Protocol for Suzuki Coupling
The following is a generalized procedure and should be optimized for specific substrates and scales.[11]
-
Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Establish Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[11] This is crucial to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[16]
-
Solvent Addition: Degas the solvent mixture (e.g., 1,4-dioxane/water) by sparging with an inert gas for 15-30 minutes.[16] Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[11][16]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Suzuki coupling reaction.[11]
Optimization and Troubleshooting
The success of a Suzuki coupling reaction, particularly with a di-halogenated substrate, is highly dependent on carefully optimized reaction conditions.
Catalyst and Ligand Selection
While Pd(PPh₃)₄ is a classic catalyst, modern catalyst systems often provide higher yields and broader substrate scope, especially for less reactive aryl chlorides.[8] Electron-rich and bulky phosphine ligands, such as those developed by Buchwald and Fu, can facilitate the oxidative addition of aryl chlorides.[8][17] For the selective coupling at the bromo position of our target molecule, a less reactive catalyst system might be sufficient and even advantageous to avoid competing reactions at the chloro position.
Chemoselectivity: Bromo vs. Chloro
The greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step allows for selective coupling at the bromine position.[8][9] To enhance this selectivity, milder reaction conditions (e.g., lower temperature, shorter reaction time) can be employed. Careful monitoring of the reaction is essential to prevent over-reaction and the formation of di-coupled products. In some cases, specific ligand and solvent combinations can be used to achieve high chemoselectivity.[18]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, insufficient degassing, impure reagents.[16] | Use a fresh catalyst, ensure thorough degassing, use high-purity solvents and base.[16] |
| Homocoupling of boronic acid | Presence of oxygen, Pd(II) species in the catalyst.[10] | Improve degassing, use a pre-formed Pd(0) catalyst.[10][16] |
| Protodeborylation | Instability of the boronic acid under reaction conditions.[10] | Use a more stable boronic ester (e.g., pinacol or MIDA esters), adjust pH.[10] |
| Low chemoselectivity | Reaction conditions too harsh. | Lower the reaction temperature, screen different catalysts and ligands, reduce reaction time. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex organic molecules. By understanding the underlying mechanism and carefully selecting and optimizing the reaction conditions, researchers can successfully perform selective couplings on challenging substrates like this compound. This application note provides a solid foundation for developing robust and efficient protocols for the synthesis of valuable compounds for drug discovery and development.
References
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Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki reaction - Wikipedia. [Link]
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Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids - Organic Chemistry Portal. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions | Journal of the American Chemical Society. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
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Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. [Link]
-
Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed. [Link]
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Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. [Link]
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Suzuki Cross Coupling Reaction- A Review - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
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(PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. [Link]
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A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes | The Journal of Organic Chemistry - ACS Publications. [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF - ResearchGate. [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
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Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. [Link]
-
Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media | Request PDF - ResearchGate. [Link]
-
RESEARCH ARTICLE Triflate-Selective Suzuki Cross-Coupling of Chloro. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
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"4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene" in medicinal chemistry
An In-Depth Guide to the 4-Bromo-1-chloro-2-(substituted-benzyl)benzene Scaffold in Medicinal Chemistry
This document provides a detailed exploration of the chemical scaffold represented by "4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene" and its direct relevance in modern medicinal chemistry. While the specific fluorinated compound is not widely documented, a structurally analogous compound, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene , stands as a cornerstone intermediate in the synthesis of Dapagliflozin—a leading therapeutic agent. This guide, therefore, focuses on this vital precursor and the groundbreaking drug it helps create, offering in-depth protocols and application notes for researchers, scientists, and drug development professionals.
Introduction: A Scaffold for a New Generation of Therapeutics
The substituted diphenylmethane core, specifically the 4-bromo-1-chloro-2-(substituted-benzyl)benzene framework, is a critical structural motif in the development of C-aryl glucoside inhibitors of the sodium-glucose cotransporter 2 (SGLT2). These agents represent a paradigm shift in the management of metabolic and cardiovascular diseases. This guide will illuminate the journey from this key chemical intermediate to the life-changing medication, Dapagliflozin, detailing its mechanism of action, synthesis, and practical applications in a research setting.
PART 1: The Medicinal Chemistry of SGLT2 Inhibition: The Dapagliflozin Example
Therapeutic Relevance: Beyond Glycemic Control
Dapagliflozin (marketed as Farxiga® or Forxiga®) is a first-in-class, selective SGLT2 inhibitor. Initially approved for the treatment of type 2 diabetes (T2D), its therapeutic applications have expanded dramatically based on robust clinical evidence.[1]
Approved Indications:
-
Type 2 Diabetes Mellitus: To improve glycemic control in adults and pediatric patients aged 10 years and older.[2][3][4]
-
Heart Failure: To reduce the risk of cardiovascular death and hospitalization for heart failure in adults with heart failure with reduced ejection fraction (HFrEF) and preserved ejection fraction (HFpEF), irrespective of diabetes status.[5][6][7][8][9]
-
Chronic Kidney Disease (CKD): To reduce the risk of sustained eGFR decline, end-stage kidney disease, cardiovascular death, and hospitalization for heart failure in adults with CKD at risk of progression.[10][11][12][13][14]
Mechanism of Action (MOA)
The therapeutic effects of Dapagliflozin are rooted in its selective inhibition of the SGLT2 protein, which is predominantly expressed in the proximal convoluted tubules of the kidneys.[2][15]
-
Renal Glucose Reabsorption: SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli back into the bloodstream.[16]
-
SGLT2 Inhibition: By potently and selectively blocking SGLT2, Dapagliflozin prevents this reabsorption, leading to the excretion of excess glucose in the urine (glucosuria).[15][17][18] This action is independent of insulin secretion or sensitivity.[17]
-
Physiological Consequences:
-
Glycemic Control: The loss of glucose in the urine directly lowers blood glucose levels.[18]
-
Osmotic Diuresis and Natriuresis: The excretion of glucose is accompanied by water and sodium, leading to a mild diuretic effect.[9][19] This contributes to a reduction in blood pressure and plasma volume, which is beneficial for cardiovascular health.[1][19]
-
Caloric Loss and Weight Reduction: The daily excretion of glucose results in a net caloric loss, often leading to modest weight reduction.[1][18]
-
-
Cardio-Renal Protection: The benefits extend beyond simple glucose lowering. The increased sodium delivery to the distal tubule is thought to restore tubuloglomerular feedback, reducing intraglomerular pressure and hyperfiltration, thereby protecting the kidneys.[15][19] Furthermore, the metabolic shift induced by SGLT2 inhibition, including improved cardiac energy efficiency and reduced inflammation, contributes to its profound cardioprotective effects.[5][7][9]
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- 2. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]
- 3. Dapagliflozin: MedlinePlus Drug Information [medlineplus.gov]
- 4. drugs.com [drugs.com]
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- 9. Focus on Heart Failure | SGLT2 Inhibitors in Heart Failure: The EMPEROR DELIVERs His SOLO - American College of Cardiology [acc.org]
- 10. SGLT2 inhibitors across the spectrum of chronic kidney disease: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SGLT2 Inhibitors: Uses, Types, and Side Effects Explained | National Kidney Foundation [kidney.org]
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- 13. Does treatment with SGLT2 inhibitors prevent complications for people with chronic kidney disease and diabetes? | Cochrane [cochrane.org]
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- 16. dapagliflozin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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- 18. What is the mechanism of Dapagliflozin? [synapse.patsnap.com]
- 19. Frontiers | Cardiovascular outcomes and safety of SGLT2 inhibitors in chronic kidney disease patients [frontiersin.org]
The Strategic Utility of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene in Modern Organic Synthesis
Introduction
4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene is a bespoke diarylmethane derivative that has garnered significant attention in the pharmaceutical industry. Its unique substitution pattern, featuring a brominated and chlorinated phenyl ring linked to a fluorinated phenyl moiety via a methylene bridge, renders it a highly valuable and versatile intermediate. This document provides an in-depth exploration of its primary application as a key building block in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs pivotal in the management of type 2 diabetes. We will delve into the synthetic protocols for its preparation and its subsequent conversion to high-value active pharmaceutical ingredients (APIs), elucidating the chemical principles that underpin these transformations.
Core Application: A Cornerstone in the Synthesis of Empagliflozin
The most prominent and well-documented application of this compound is as a critical intermediate in the total synthesis of Empagliflozin.[1][2][3] Empagliflozin is a potent and selective SGLT2 inhibitor that has revolutionized the treatment of type 2 diabetes. The diarylmethane core of Empagliflozin is constructed from this compound, highlighting the strategic importance of this intermediate.
The synthesis of Empagliflozin can be conceptually divided into two major phases: the construction of the aglycone diarylmethane core and the subsequent C-glycosylation with a protected glucose derivative. This compound is the pivotal component of the aglycone moiety.
Visualizing the Synthetic Strategy
The following workflow illustrates the central role of this compound in the synthesis of Empagliflozin.
Caption: Synthetic pathway to Empagliflozin highlighting the formation of the key intermediate.
Protocol I: Synthesis of this compound
This protocol outlines a common two-step, one-pot procedure for the synthesis of the title compound, commencing from 5-bromo-2-chlorobenzoic acid. This method leverages a Friedel-Crafts acylation followed by a reduction of the resulting diarylketone.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Purity |
| 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | 235.45 g/mol | >98% |
| Oxalyl chloride | 79-37-8 | 126.93 g/mol | >98% |
| Thionyl chloride | 7719-09-7 | 118.97 g/mol | >98% |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | >99.8% |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | >99.8% |
| Fluorobenzene | 462-06-6 | 96.10 g/mol | >99% |
| Aluminum chloride (AlCl₃), anhydrous | 7446-70-0 | 133.34 g/mol | >99% |
| Titanium tetrachloride (TiCl₄) | 7550-45-0 | 189.68 g/mol | 1.0 M in DCM |
| Triethylsilane (Et₃SiH) | 617-86-7 | 116.28 g/mol | >97% |
| Boron trifluoride etherate (BF₃·OEt₂) | 109-63-7 | 141.93 g/mol | >46.5% BF₃ |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | ACS grade |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | ACS grade |
Step-by-Step Procedure
Step 1: Friedel-Crafts Acylation to form (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
-
To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~5-10 mL/g), add a catalytic amount of dimethylformamide (DMF, ~0.02 eq).
-
Slowly add oxalyl chloride or thionyl chloride (1.1-1.5 eq) to the mixture at room temperature under an inert atmosphere (e.g., nitrogen).
-
Stir the reaction mixture for 1-2 hours at ambient temperature. The completion of the acid chloride formation can be monitored by the cessation of gas evolution.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride and solvent, yielding the crude 5-bromo-2-chlorobenzoyl chloride as an oily residue.
-
In a separate flask, add anhydrous aluminum chloride (AlCl₃, 1.2-1.5 eq) to anhydrous DCM and cool to 0-5 °C.
-
Slowly add fluorobenzene (1.5-5.0 eq) to the AlCl₃ suspension.
-
Dissolve the crude 5-bromo-2-chlorobenzoyl chloride in anhydrous DCM and add it dropwise to the cooled AlCl₃/fluorobenzene mixture.
-
Allow the reaction to stir at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. This intermediate can be purified by crystallization or used directly in the next step.
Step 2: Reduction of the Diarylketone
-
Dissolve the crude (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (1.0 eq) in a suitable solvent such as DCM or acetonitrile.
-
Cool the solution to 0-5 °C.
-
Slowly add triethylsilane (Et₃SiH, 1.5-2.5 eq) followed by the dropwise addition of boron trifluoride etherate (BF₃·OEt₂, 1.5-2.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Causality and Experimental Insights
-
Choice of Acylating Agent: Oxalyl chloride and thionyl chloride are standard reagents for converting carboxylic acids to acid chlorides. Oxalyl chloride is often preferred for its milder reaction conditions and volatile byproducts (CO, CO₂, HCl). The catalytic amount of DMF facilitates the reaction via the formation of a Vilsmeier reagent.
-
Lewis Acid in Friedel-Crafts Acylation: Aluminum chloride is a classic and potent Lewis acid for Friedel-Crafts reactions.[2] Alternatively, titanium tetrachloride (TiCl₄) can be employed, which sometimes offers better yields and cleaner reactions for functionalized substrates.[4]
-
Reduction System: The combination of triethylsilane and a Lewis acid like BF₃·OEt₂ is a powerful system for the ionic reduction of ketones to methylene groups.[3] This method is generally preferred over catalytic hydrogenation for this substrate to avoid potential dehalogenation.
Protocol II: Application in the Synthesis of an Empagliflozin Precursor
This protocol details the conversion of this compound to a key C-aryl glucoside intermediate, which is a direct precursor to Empagliflozin.
Visualizing the C-Glycosylation Workflow
Caption: Key steps in the C-glycosylation of the diarylmethane intermediate.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Purity |
| This compound | 864387-42-4 | 321.61 g/mol | >99% |
| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 g/mol | 1.6 M or 2.5 M in hexanes |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | >99.9% |
| 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone | 32384-65-9 | 466.88 g/mol | >95% |
| Methanesulfonic acid (MeSO₃H) | 75-75-2 | 96.11 g/mol | >99% |
| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 g/mol | >99.8% |
| Triethylsilane (Et₃SiH) | 617-86-7 | 116.28 g/mol | >97% |
| Boron trifluoride etherate (BF₃·OEt₂) | 109-63-7 | 141.93 g/mol | >46.5% BF₃ |
Step-by-Step Procedure
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to a low temperature, typically -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi, 1.0-1.1 eq) dropwise, maintaining the temperature below -70 °C. The bromine-lithium exchange is usually rapid.
-
After stirring for 30-60 minutes at -78 °C, add a solution of 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (0.9-1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for several hours, then gradually warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude hemiketal intermediate.
-
Dissolve the crude hemiketal in anhydrous methanol and add methanesulfonic acid (MeSO₃H, ~3-4 eq) at 0 °C.
-
Stir the mixture at room temperature until the desilylation and methoxy ketal formation are complete (monitored by LC-MS).
-
Concentrate the reaction mixture and redissolve the residue in a solvent like DCM or acetonitrile.
-
Cool the solution to -10 to 0 °C and add triethylsilane (Et₃SiH, ~2-3 eq) followed by boron trifluoride etherate (BF₃·OEt₂, ~2-3 eq).
-
Stir the reaction at room temperature until the reduction is complete.
-
Quench the reaction carefully with aqueous NaHCO₃ solution and extract the product.
-
The final workup and purification by chromatography or crystallization yields the C-aryl glucoside precursor to Empagliflozin.
Mechanistic Rationale and Key Considerations
-
Halogen-Metal Exchange: The bromine atom is selectively exchanged with lithium due to its higher reactivity compared to the chlorine atom. This regioselectivity is crucial for the subsequent C-C bond formation at the correct position. The low temperature (-78 °C) is essential to prevent side reactions of the highly reactive aryllithium species.
-
Nucleophilic Addition: The generated aryllithium is a potent nucleophile that attacks the electrophilic carbonyl carbon of the protected gluconolactone.
-
Two-Step Reduction: The resulting hemiketal is not directly reduced. It is first converted to a more stable methoxy ketal, which also facilitates the removal of the silyl protecting groups. This intermediate is then reduced with the Et₃SiH/BF₃·OEt₂ system to afford the desired C-aryl glucoside with the correct stereochemistry at the anomeric center.[5]
Conclusion
This compound is a sophisticated and indispensable intermediate in contemporary pharmaceutical synthesis. Its primary role in the construction of the SGLT2 inhibitor Empagliflozin underscores its importance. The synthetic protocols provided herein offer a detailed guide for its preparation and subsequent elaboration. A thorough understanding of the underlying chemical principles, such as the nuances of Friedel-Crafts reactions and organometallic C-C bond formation, is paramount for the successful application of this versatile building block in drug development and organic synthesis.
References
-
WIPO Patent Scope. (2018, February 2). CN107652278 - Synthesis process for empagliflozin. Retrieved from [Link]
-
PubChem. 4-Bromo-1-chloro-2-fluorobenzene. Retrieved from [Link]
- Google Patents. CN111253346A - Synthetic method for preparing empagliflozin intermediate.
-
Justia Patents. (2020, July 7). Processes for the preparation of SGLT-2 inhibitors, intermediates thereof. Retrieved from [Link]
-
Eureka | Patsnap. (2018, June 19). Synthesis method of Empagliflozin intermediate. Retrieved from [Link]
- Wang, X., Zhang, L., et al. (2014). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Organic Letters.
- Google Patents. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
-
Pearson. Draw the structure for each of the following: e. 4-bromo-1-chloro-2-methylbenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, May 8). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. PMC. Retrieved from [Link]
- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
ResearchGate. (2025, August 7). Synthetic Strategies toward SGLT2 Inhibitors. Retrieved from [Link]
- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
-
LOCKSS. (2023, October 2). STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Diaryl-methane Scaffolds
The diaryl-methane structural motif is a cornerstone in medicinal chemistry and drug discovery, appearing in a wide array of pharmacologically active compounds.[1] The specific molecule, 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene, serves as a crucial intermediate in the synthesis of various pharmaceutical agents, where the unique arrangement of halogen substituents provides a versatile platform for further molecular elaboration through cross-coupling and other functionalization reactions. Understanding the precise mechanism and possessing a robust protocol for its synthesis is therefore of significant interest to researchers in the field.
This guide provides a detailed exploration of the reaction mechanism for the synthesis of this compound, alongside a comprehensive, step-by-step protocol for its preparation and purification.
Reaction Mechanism: A Friedel-Crafts Alkylation Approach
The synthesis of this compound is achieved through a classic electrophilic aromatic substitution reaction, specifically a Friedel-Crafts alkylation.[2][3] This reaction involves the alkylation of an aromatic ring, in this case, 1-bromo-4-chlorobenzene, with an alkyl halide, 4-fluorobenzyl chloride, in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5]
The reaction proceeds through several key steps:
-
Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, activates the 4-fluorobenzyl chloride by coordinating with the chlorine atom. This polarization weakens the C-Cl bond, leading to the formation of a highly electrophilic 4-fluorobenzyl carbocation or a reactive complex that behaves as such.[6][7]
-
Electrophilic Attack: The electron-rich aromatic ring of 1-bromo-4-chlorobenzene acts as a nucleophile and attacks the 4-fluorobenzyl carbocation. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]
-
Regioselectivity: The position of the electrophilic attack on the 1-bromo-4-chlorobenzene ring is directed by the existing bromo and chloro substituents. Both chlorine and bromine are deactivating yet ortho, para-directing groups.[9] Since the para position to the chloro group is occupied by the bromo group, the incoming 4-fluorobenzyl group will be directed to the positions ortho to the chloro and bromo substituents. This results in the formation of the desired product, this compound. Steric hindrance may also play a role in favoring substitution at the less sterically hindered ortho position.[10]
-
Re-aromatization: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[8]
Caption: Generalized Friedel-Crafts alkylation mechanism.
Experimental Protocol
This protocol details a representative procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-Bromo-4-chlorobenzene | C₆H₄BrCl | 191.45 | 10.0 | 1.91 g |
| 4-Fluorobenzyl chloride | C₇H₆ClF | 144.57 | 11.0 | 1.59 g (1.33 mL) |
| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 12.0 | 1.60 g |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 50 mL |
| Hydrochloric acid (HCl), 1 M aqueous | HCl | 36.46 | - | 20 mL |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | - | 20 mL |
| Brine (saturated NaCl solution) | NaCl | 58.44 | - | 20 mL |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | - | ~2 g |
| Silica gel for column chromatography | SiO₂ | 60.08 | - | As needed |
| Hexane/Ethyl acetate mixture | - | - | - | As needed |
Equipment:
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Condenser
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-4-chlorobenzene (1.91 g, 10.0 mmol). Dissolve it in anhydrous dichloromethane (30 mL) under an inert atmosphere.
-
Catalyst Addition: Cool the solution in an ice bath to 0 °C. Carefully add anhydrous aluminum chloride (1.60 g, 12.0 mmol) portion-wise, ensuring the temperature remains below 5 °C. Stir the resulting suspension for 15 minutes at 0 °C.
-
Addition of Alkylating Agent: In a separate flask, prepare a solution of 4-fluorobenzyl chloride (1.59 g, 11.0 mmol) in anhydrous dichloromethane (20 mL). Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane/ethyl acetate eluent).
-
Workup: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Quench the reaction by slowly adding 20 mL of 1 M HCl. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
The crude product is purified by column chromatography on silica gel.[11][12]
-
Column Packing: Pack a chromatography column with silica gel using a hexane/ethyl acetate mixture (e.g., 98:2) as the eluent.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid or oil.
Caption: Experimental workflow for the synthesis.
Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
4-Fluorobenzyl chloride is a lachrymator and should be handled with care in a fume hood.
-
The reaction is exothermic, especially during the addition of AlCl₃ and the quenching step. Maintain proper temperature control.
Conclusion
The Friedel-Crafts alkylation provides a reliable and effective method for the synthesis of this compound. A thorough understanding of the reaction mechanism, particularly the directing effects of the halogen substituents, is crucial for predicting the reaction outcome. The detailed protocol and safety guidelines presented here offer a solid foundation for researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development.
References
-
JoVE. Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
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BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
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ACS Omega. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. [Link]
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MDPI. Photoredox-Catalyzed Decarboxylative Cross-Coupling Reaction to Synthesis Unsymmetrical Diarylmethanes. [Link]
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Wipf Group, University of Pittsburgh. Chemistry 0320 - Organic Chemistry 2 Substitutent Effects on Electrophilic Aromatic Substitution. [Link]
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RSC Advances. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. [Link]
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Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]
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National Institutes of Health. Benzylic Methylene Functionalizations of Diarylmethanes. [Link]
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Lumen Learning. 16.2 Preparation of alkylbenzenes. [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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Chemistry Steps. Friedel-Crafts Alkylation. [Link]
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Chemguide. Explaining the Friedel-Crafts alkylation of benzene - electrophilic substitution. [Link]
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Application Notes and Protocols for 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene in Synthetic Chemistry
Introduction: A Versatile Building Block in Modern Drug Discovery
4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene is a richly functionalized aromatic compound poised for significant applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring three distinct halogen atoms and a fluorinated benzyl moiety, offers a versatile platform for the strategic construction of complex molecular architectures. The presence of bromine, chlorine, and fluorine atoms at specific positions allows for selective manipulation through a variety of cross-coupling reactions, making this compound an invaluable intermediate in the synthesis of novel pharmaceutical agents and functional materials.
This guide provides detailed experimental protocols for the utilization of this compound in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Furthermore, we present robust analytical methodologies for the characterization of the resulting products, ensuring purity and structural integrity.
Physicochemical Properties and Safety Considerations
While specific experimental data for this compound is not extensively published, its properties can be inferred from structurally related compounds.
| Property | Estimated Value/Information | Source |
| Molecular Formula | C₁₃H₉BrClF | - |
| Molecular Weight | 300.57 g/mol | - |
| Appearance | Expected to be a solid at room temperature | General knowledge of similar compounds |
| Solubility | Likely soluble in common organic solvents (e.g., THF, Dioxane, Toluene) | General knowledge of similar compounds |
Safety Precautions:
Similar halogenated aromatic compounds are known to be irritants.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and gloves, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.[2] Avoid inhalation of dust and contact with skin and eyes.[2][3] In case of contact, rinse the affected area immediately with copious amounts of water.[2][3]
PART 1: Synthetic Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[4][5] The presence of a bromine atom on the subject compound makes it an excellent substrate for this palladium-catalyzed reaction.[4][6]
Reaction Scheme:
A schematic of the Suzuki-Miyaura cross-coupling reaction.
Experimental Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 300.6 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).[4]
-
Catalyst Addition: Add a palladium catalyst such as Palladium(II) acetate (0.02 mmol, 4.5 mg) and a suitable ligand like SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture of toluene (5 mL) and water (1 mL).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add 20 mL of deionized water and extract the product with ethyl acetate (3 x 20 mL).[4]
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.[4] After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst System: The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the Suzuki-Miyaura reaction.[7] Buchwald-type ligands like SPhos are often effective for coupling of aryl chlorides and bromides.
-
Base and Solvent: A base is required to activate the boronic acid for transmetalation.[5][8] A biphasic solvent system like toluene/water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.[4]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[9][10] This reaction is instrumental in the preparation of numerous pharmaceutically active compounds.[11]
Reaction Scheme:
A schematic of the Buchwald-Hartwig amination reaction.
Experimental Procedure:
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol, 300.6 mg), the desired amine (1.2 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 mmol, 134.5 mg) to a flame-dried Schlenk tube.
-
Catalyst Addition: Add a palladium precatalyst like [Pd(cinnamyl)Cl]₂ (0.01 mmol, 5.2 mg) and a suitable ligand such as XPhos (0.03 mmol, 14.3 mg).
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst System: The selection of the palladium source and ligand is critical for a successful Buchwald-Hartwig amination.[9][12] Sterically hindered biarylphosphine ligands like XPhos are often employed to promote the coupling of a wide range of amines and aryl halides.[13]
-
Base: A strong base is necessary to deprotonate the amine, facilitating its coordination to the palladium center.[9] Sodium tert-butoxide is a commonly used base for this purpose.
PART 2: Analytical Protocols
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is an essential technique for assessing the purity of reaction products and for monitoring reaction progress.[14][15][16]
Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water (with 0.1% formic acid) B: Acetonitrile (with 0.1% formic acid) |
| Gradient | Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Dissolve a small amount of the crude or purified product in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 4: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR is a powerful tool for structural elucidation and purity assessment.[17][18][19] It offers a wide chemical shift range and high sensitivity.[20][21]
Instrumentation and Parameters:
| Parameter | Setting |
| Spectrometer | 400 MHz or higher NMR spectrometer |
| Solvent | CDCl₃ or DMSO-d₆ |
| Pulse Program | Standard ¹⁹F observe pulse sequence |
| Acquisition Time | 2-3 seconds |
| Relaxation Delay | 2 seconds |
| Number of Scans | 16-64 |
Data Interpretation:
The ¹⁹F NMR spectrum will provide information on the chemical environment of the fluorine atom. The chemical shift and coupling patterns can confirm the successful incorporation of the fluorophenylmethyl moiety and can be used to identify any side products.
Experimental Workflow Visualization
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The Strategic Utility of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene in Modern Synthesis
Introduction: Unveiling a Versatile Diarylmethene Scaffold
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of novel molecular architectures. 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene emerges as a highly valuable and versatile intermediate. Its diarylmethene core, adorned with a strategic placement of halogen atoms, offers multiple, distinct reaction sites. This unique substitution pattern allows for selective, sequential functionalization, making it an ideal starting point for the synthesis of complex molecules, including pharmacologically active compounds and advanced materials. The diarylmethene motif itself is a privileged structure found in over 300 drug targets, exhibiting a wide range of biological activities such as antihistaminic and analgesic effects.[1][2][3]
This document serves as a comprehensive guide for researchers, outlining detailed application notes and protocols for the utilization of this compound in key synthetic transformations. The protocols provided herein are grounded in established chemical principles and supported by literature precedents, offering a robust foundation for exploration and innovation.
Chemical Profile and Reactivity
The synthetic potential of this compound is rooted in the differential reactivity of its two halogen substituents: a bromine atom and a chlorine atom on the same aromatic ring. Generally, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is more reactive than the carbon-chlorine bond.[4] This reactivity difference allows for selective coupling at the bromine position while leaving the chlorine atom intact for subsequent transformations.
Key Structural Features:
-
Diarylmethene Core: Provides a foundational scaffold present in numerous bioactive molecules.
-
Orthogonal Halogen Handles: The bromo and chloro substituents offer opportunities for sequential and site-selective cross-coupling reactions.
-
Fluorophenyl Moiety: The fluorine substitution can enhance metabolic stability and binding affinity in drug candidates.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its application as an electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for their reliability and broad substrate scope.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[5][6] The higher reactivity of the C-Br bond in this compound allows for selective coupling at this position.
Conceptual Workflow for Selective Suzuki-Miyaura Coupling:
A conceptual workflow for selective Suzuki-Miyaura coupling.
Protocol: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 1628918-33-1 | 299.57 | 1.0 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 | 2.0 |
| Toluene/Water (4:1) | - | - | 10 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask.
-
Add the degassed toluene/water solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Choices: The use of a palladium(0) catalyst like Pd(PPh₃)₄ is standard for Suzuki couplings.[7] Sodium carbonate serves as a mild base necessary to activate the boronic acid for transmetalation.[5] A biphasic solvent system of toluene and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[4][8]
Generalized Sonogashira Reaction Scheme:
A generalized scheme for the Sonogashira coupling reaction.
Protocol: Copper-Cocatalyzed Sonogashira Coupling with Phenylacetylene
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 1628918-33-1 | 299.57 | 1.0 | 1.0 |
| Phenylacetylene | 536-74-3 | 102.13 | 1.1 | 1.1 |
| Pd(PPh₃)₂Cl₂ | 13965-03-2 | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 10 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.1 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Expert Insights: The amine base, typically triethylamine, serves both as a solvent and to neutralize the hydrogen halide formed during the reaction.[8] While many Sonogashira couplings can be performed under anhydrous and anaerobic conditions, newer procedures have been developed that are less stringent.[8] For some substrates, copper-free Sonogashira conditions can be employed to avoid potential homocoupling of the alkyne.[4]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[10][11] This reaction has become a cornerstone of medicinal chemistry for the synthesis of aryl amines.
Buchwald-Hartwig Amination Catalytic Cycle Overview:
A simplified overview of the Buchwald-Hartwig amination catalytic cycle.
Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 1628918-33-1 | 299.57 | 1.0 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.01 | 0.01 |
| XPhos | 564483-18-7 | 476.62 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | 108-88-3 | 92.14 | 10 mL | - |
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol).
-
Remove the tube from the glovebox and add anhydrous toluene (10 mL) followed by morpholine (1.2 mmol) under an inert atmosphere.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Trustworthiness of the Protocol: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the reductive elimination step and accommodating a wide range of amine and aryl halide substrates.[12] Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these reactions. The reaction is typically performed under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.
Applications in Drug Discovery and Development
The diarylmethene scaffold is a key feature in many pharmaceuticals. For instance, intermediates with a similar structural motif are utilized in the synthesis of SGLT2 inhibitors like canagliflozin, which are used in the treatment of type 2 diabetes.[13][14][15][16][17] The ability to selectively functionalize the this compound building block makes it an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery campaigns.
Conclusion
This compound is a strategically designed building block that offers synthetic chemists a reliable and versatile platform for the construction of complex molecular architectures. The differential reactivity of its halogen substituents allows for controlled, sequential modifications through well-established palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable synthetic intermediate in their pursuit of novel compounds with significant applications in medicinal chemistry and materials science.
References
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
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Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Publishing. (n.d.). Retrieved February 15, 2026, from [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 15, 2026, from [Link]
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Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
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GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (n.d.). Retrieved February 15, 2026, from [Link]
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Application Notes and Protocols for 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene
An in-depth guide to the synthesis and application of the key pharmaceutical intermediate, 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene, is presented below for researchers, scientists, and drug development professionals. This document provides a comprehensive overview, including detailed protocols and the scientific rationale behind the synthetic strategies.
Note on the Topic Compound
The compound "4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene" as specified in the topic is not widely referenced in the context of materials science or drug development. However, a structurally similar and highly significant compound, 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene , is a critical intermediate in the synthesis of several SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. This guide will focus on this well-documented and industrially relevant compound.
Introduction and Significance
4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene is a key building block in the synthesis of C-aryl glucoside SGLT2 inhibitors. Its structure is integral to the final drug's ability to selectively bind to and inhibit the sodium-glucose cotransporter 2 in the kidneys, thereby promoting the excretion of glucose and lowering blood sugar levels. The synthesis of this intermediate is a critical step in the overall production of drugs like Dapagliflozin.[1][2][3][4]
Physicochemical Properties and Spectral Data
A summary of the key physicochemical properties of 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene and its precursors is provided in the table below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 5-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | - | 21739-92-4 |
| (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | C₁₅H₁₂BrClO₂ | 340.61 | - | 461432-22-4 |
| 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | C₁₅H₁₄BrClO | 325.63 | White to Off-White Low-Melting Solid | 461432-23-5 |
Synthesis of 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene
The synthesis of 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene is typically achieved through a two-step process starting from 5-bromo-2-chlorobenzoic acid. This process involves a Friedel-Crafts acylation followed by a reduction of the resulting ketone.
Experimental Workflow for Synthesis
The overall workflow for the synthesis of 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene is depicted in the following diagram.
Caption: Synthesis workflow for 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene.
Step-by-Step Synthesis Protocol
Step 1: Friedel-Crafts Acylation to form (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
This step involves the conversion of 5-bromo-2-chlorobenzoic acid to its acid chloride, which then undergoes a Friedel-Crafts acylation with phenetole.
-
Reagents and Materials:
-
5-Bromo-2-chlorobenzoic acid
-
Oxalyl chloride
-
Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Phenetole
-
Aluminum chloride (AlCl₃)
-
Nitrogen atmosphere
-
-
Protocol:
-
Suspend 5-bromo-2-chlorobenzoic acid in dichloromethane in a reaction vessel under a nitrogen atmosphere.[5]
-
Add a catalytic amount of dimethylformamide.
-
Slowly add oxalyl chloride to the suspension at room temperature. The reaction mixture is stirred until the conversion to the acid chloride is complete, which can be monitored by techniques like TLC or HPLC.[5][6]
-
In a separate vessel, dissolve phenetole and aluminum chloride in dichloromethane and cool the mixture to 0-5 °C.
-
Slowly add the prepared acid chloride solution to the phenetole-AlCl₃ mixture, maintaining the temperature between 0-5 °C.[3]
-
Stir the reaction mixture at this temperature for a few hours until the reaction is complete.
-
Quench the reaction by carefully adding water or a dilute acid solution.
-
Separate the organic layer, wash it with a sodium bicarbonate solution and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, which can be purified by crystallization.
-
Step 2: Reduction to 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene
The ketone formed in the previous step is reduced to the desired methylene group.
-
Reagents and Materials:
-
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
1,2-dichloroethane or acetonitrile (or a mixture)
-
Aqueous potassium hydroxide (KOH) solution
-
-
Protocol:
-
Dissolve (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone in a mixture of 1,2-dichloroethane and acetonitrile.[6]
-
Cool the solution in an ice bath and add triethylsilane.[6]
-
Slowly add boron trifluoride diethyl etherate to the mixture.
-
Heat the reaction mixture and reflux for several hours, monitoring the reaction progress by TLC or HPLC.[6]
-
After completion, cool the mixture to room temperature and quench with an aqueous solution of potassium hydroxide.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with a potassium hydroxide solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene. Further purification can be achieved by chromatography or crystallization.[7]
-
Application in the Synthesis of Dapagliflozin
4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene is a crucial intermediate for the synthesis of Dapagliflozin.[1][2] The synthesis involves a lithium-halogen exchange followed by the addition of a protected gluconolactone and subsequent deprotection and reduction steps.
Experimental Workflow for Dapagliflozin Synthesis
The following diagram outlines the key steps in the synthesis of Dapagliflozin starting from 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene.
Caption: Key steps in the synthesis of Dapagliflozin.
Step-by-Step Protocol for Dapagliflozin Synthesis
-
Reagents and Materials:
-
4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone
-
Methanolic hydrochloric acid or other suitable deprotection and reduction agents
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
-
Protocol:
-
Dissolve 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene in anhydrous tetrahydrofuran under an inert atmosphere and cool the solution to -78 °C.[1][2]
-
Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70 °C. Stir the mixture for a period to ensure complete lithium-halogen exchange.
-
In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone in anhydrous toluene or THF.
-
Slowly add the solution of the protected gluconolactone to the aryllithium intermediate at -78 °C.[1]
-
After the addition is complete, allow the reaction to proceed at this low temperature for a few hours.
-
Quench the reaction by adding a suitable proton source, such as methanol or aqueous ammonium chloride.
-
Allow the reaction mixture to warm to room temperature.
-
Perform an aqueous workup to isolate the crude coupled product.
-
The crude product is then subjected to deprotection (removal of the silyl groups) and reduction of the lactol to the final glucitol moiety. This is often achieved using a reagent like methanolic hydrochloric acid or a two-step process involving a reducing agent.
-
The final product, Dapagliflozin, is purified by crystallization or chromatography to yield a high-purity active pharmaceutical ingredient.
-
References
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- GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC.
- Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD)
- Synthesis of Canagliflozin.
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- Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor - Indian Academy of Sciences.
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Application Notes and Protocols: The Pivotal Role of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene in the Synthesis of SGLT2 Inhibitors
Introduction: A Strategic Intermediate in Diabetes Drug Synthesis
The landscape of type 2 diabetes treatment has been significantly reshaped by the advent of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.[1] These drugs, including the notable canagliflozin, offer a unique mechanism of action by promoting the excretion of glucose in the urine, thereby lowering blood glucose levels.[1] The intricate molecular architecture of these C-aryl glucoside SGLT2 inhibitors necessitates a sophisticated and well-orchestrated synthetic strategy. Central to the efficient and scalable production of canagliflozin is the key intermediate, 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene . This application note provides a detailed exploration of the synthesis and application of this crucial building block, offering in-depth protocols and the scientific rationale behind the methodological choices for researchers and professionals in drug development.
The strategic importance of this compound lies in its precisely substituted aromatic core, which is designed for subsequent coupling with a protected glucose moiety. The bromine atom serves as a handle for metallation, a critical step in forming the carbon-carbon bond with the sugar ring, while the other substituents are integral parts of the final canagliflozin molecule.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of this compound is paramount for its safe handling and successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 1628918-33-1 | [2] |
| Molecular Formula | C13H9BrClF | [2] |
| Molecular Weight | 299.57 g/mol | [2] |
| Storage Conditions | 2-8°C Refrigerator | [2] |
| Shipping Conditions | Ambient | [2] |
Safety Precautions: As with all halogenated aromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Synthetic Pathway Overview
The synthesis of canagliflozin utilizing this compound can be conceptually divided into two major stages: the preparation of the key intermediate itself, and its subsequent coupling with a protected gluconolactone followed by reduction and deprotection.
Caption: Overall synthetic strategy for canagliflozin.
Protocol 1: Synthesis of the Aryl Bromide Intermediate
The preparation of the aryl bromide moiety, a precursor to this compound, is a critical multi-step process. A common route starts from 5-bromo-2-methylbenzoic acid.[3][4]
Caption: Synthesis of the aryl bromide intermediate for canagliflozin.
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
Suspend 5-bromo-2-methylbenzoic acid in dichloromethane.
-
Add oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature until the reaction is complete (typically indicated by the cessation of gas evolution and the formation of a clear solution).[3]
-
Rationale: Oxalyl chloride is a mild and effective reagent for converting carboxylic acids to acyl chlorides. DMF acts as a catalyst in this transformation.
-
-
Friedel-Crafts Acylation:
-
In a separate vessel, dissolve 2-(4-fluorophenyl)thiophene and a Lewis acid catalyst, such as aluminum chloride (AlCl3), in a suitable solvent like chlorobenzene.
-
Cool the mixture and slowly add the previously prepared 5-bromo-2-methylbenzoyl chloride solution.
-
Allow the reaction to proceed at a controlled temperature (e.g., 55°C) for several hours.[5]
-
Rationale: This is a classic electrophilic aromatic substitution reaction where the acyl chloride, activated by the Lewis acid, acylates the thiophene ring to form a ketone.
-
-
Ketone Reduction:
-
To the crude ketone intermediate, add a reducing agent such as triethylsilane (Et3SiH) and a Lewis acid like boron trifluoride diethyl etherate (BF3·OEt2).[3][4]
-
The reaction is typically performed in a mixed solvent system like dichloromethane and acetonitrile at a controlled temperature, which may be warmed to 35°C to improve yield and avoid byproduct formation.[6][7]
-
Rationale: The combination of a hydride donor (triethylsilane) and a Lewis acid effectively reduces the ketone to a methylene group, yielding the desired diarylmethane structure.[4]
-
Protocol 2: C-Glucosidation to Form Canagliflozin
This stage involves the crucial carbon-carbon bond formation between the aryl bromide intermediate and a protected glucose derivative, followed by final transformations to yield canagliflozin.
Caption: C-Glucosidation workflow for canagliflozin synthesis.
Step-by-Step Methodology:
-
Lithiation of the Aryl Bromide:
-
Dissolve the aryl bromide intermediate in an anhydrous ethereal solvent, such as a mixture of tetrahydrofuran (THF) and toluene.
-
Cool the solution to a low temperature (typically -78°C to -7°C) under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Slowly add a solution of n-butyllithium (n-BuLi).
-
Rationale: The bromine-lithium exchange is a classic organometallic reaction that converts the relatively unreactive aryl bromide into a highly nucleophilic aryllithium species, which is essential for the subsequent C-C bond formation.[4][8] The low temperature is crucial to prevent side reactions.
-
-
Coupling with Protected Gluconolactone:
-
In a separate flask, dissolve a protected gluconolactone, such as 2,3,4,6-tetrakis-O-trimethylsilyl-D-gluconolactone, in an anhydrous solvent.[9]
-
Slowly add the freshly prepared aryllithium solution to the gluconolactone solution at a low temperature.[10]
-
Rationale: The nucleophilic aryllithium attacks the electrophilic carbonyl carbon of the gluconolactone, forming a new C-C bond and creating a lactol intermediate. The trimethylsilyl (TMS) protecting groups on the gluconolactone prevent unwanted reactions at the hydroxyl groups.[9]
-
-
Reduction and Deprotection:
-
The resulting lactol intermediate is then subjected to a reductive deprotection sequence. This is often achieved by treatment with methanesulfonic acid (MsOH) in methanol, followed by reduction with triethylsilane and a Lewis acid like BF3·OEt2.[4][5]
-
The reaction conditions, including temperature and reaction time, are critical for achieving high stereoselectivity and yield.[5]
-
Rationale: The acidic conditions in methanol initially form a more stable anomeric methyl lactol. The subsequent reduction with Et3SiH/BF3·OEt2 removes the anomeric hydroxyl/methoxy group and reduces the hemiketal, while also cleaving the silyl protecting groups to reveal the final C-glucoside structure of canagliflozin.
-
Conclusion and Future Perspectives
This compound and its analogs are indispensable intermediates in the synthesis of a new generation of antidiabetic drugs. The synthetic routes described herein highlight the power of modern organic chemistry in constructing complex and medicinally important molecules. The choice of reagents and reaction conditions at each step is dictated by the need for high efficiency, scalability, and control over stereochemistry. Future research in this area will likely focus on developing even more streamlined and environmentally friendly synthetic processes, potentially through the use of flow chemistry or novel catalytic systems.[8]
References
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Synthesis and Optimization of Canagliflozin by Employing QbD Principles | Request PDF - ResearchGate. [Link]
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Understanding the Synthesis of SGLT2 Inhibitors: The Role of Key Intermediates. [Link]
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STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS Masatoshi Murakata and Masahiro Nag - LOCKSS: Serve Content. [Link]
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Synthetic advances towards the synthesis of canagliflozin, an antidiabetic drug - PubMed. [Link]
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Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor - Indian Academy of Sciences. [Link]
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GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium−Glucose Cotransporter 2 - Semantic Scholar. [Link]
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- 1. Synthetic advances towards the synthesis of canagliflozin, an antidiabetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. research.rug.nl [research.rug.nl]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
Welcome to the Advanced Synthesis Support Hub. Ticket ID: #PUR-SGLT2-INT-04 Subject: Purification Protocols for CAS 1628918-33-1 (Empagliflozin/SGLT2 Intermediate) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
You are dealing with 4-Bromo-1-chloro-2-(4-fluorobenzyl)benzene , a critical diarylmethane intermediate often used in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin analogs).
This molecule presents a classic "diarylmethane challenge": it tends to form supersaturated oils rather than crystalline solids due to the rotational freedom of the methylene bridge and the low polarity of the halogenated rings.
| Property | Specification / Data |
| CAS Number | 1628918-33-1 |
| Molecular Formula | C₁₃H₉BrClF |
| Molecular Weight | 299.57 g/mol |
| Physical State | Low-melting solid or viscous oil (purity dependent) |
| Solubility Profile | High: DCM, Toluene, THF, Ethyl Acetate Moderate/Low: Ethanol, IPA, Heptane (temperature dependent) |
| Key Impurities | Regioisomers (Friedel-Crafts byproducts), Des-bromo analogs, Unreacted fluorobenzene. |
Diagnostic Workflow
Before selecting a purification method, determine your material's status using this decision matrix.
Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude purity and physical state.
Protocol A: Crystallization (The "Anti-Oil" Method)
Context: This method is preferred for scale-up (>10g) where chromatography is expensive. This molecule behaves similarly to its ethoxy-analog (Dapagliflozin intermediate), requiring polar protic solvents to force lattice formation.
The Challenge: The "Oiling Out" Phenomenon. The Fix: Use Ethanol (EtOH) as the primary solvent. Do not use Toluene or DCM, as they are too good at solubilizing the impurities, preventing purification.
Step-by-Step Procedure:
-
Dissolution (The "Hot" Phase):
-
Charge the crude oil/solid into a reactor.
-
Add Absolute Ethanol (5-7 volumes) relative to the mass of the crude (e.g., 5-7 mL per gram).
-
Heat to 50–55°C . Note: Do not boil. The goal is dissolution, not reflux.
-
Troubleshooting: If the solution is not clear at 55°C, add small aliquots of DCM (max 5% vol) just to clear the haze, but minimize this as it reduces yield.
-
-
Controlled Cooling (The Nucleation Phase):
-
Cool the mixture slowly to 20–25°C (Room Temperature) over 1 hour.
-
Critical Step: If an oil separates (droplets on the flask wall), reheat to 50°C until dissolved, then cool more slowly or add a seed crystal.
-
Seeding: If you have a pure standard, add 0.1% wt seed at 25°C.
-
-
Deep Cooling (The Yield Phase):
-
Once the solution is turbid or crystals have started forming, cool further to -15°C to -20°C .
-
Hold at this temperature for 2–4 hours . This deep freeze is essential for fluorinated benzyl derivatives, which have higher solubility than their non-fluorinated counterparts.
-
-
Isolation:
-
Filter the cold slurry rapidly.
-
Wash: Use pre-cooled Ethanol (-20°C). Do not use room temp solvent or you will dissolve your product.
-
Dry under vacuum at 35°C max.
-
Protocol B: Silica Gel Chromatography (High Purity)
Context: Use this for analytical standards, removing regioisomers, or if Protocol A fails due to low crude purity (<85%).
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Loading | 1:20 to 1:50 (Ratio of Crude : Silica) |
| Mobile Phase A | n-Heptane (or Hexane) |
| Mobile Phase B | Ethyl Acetate (EtOAc) |
| Gradient | 0% B → 5% B (Hold) → 10% B |
Elution Logic: The target molecule is non-polar. It will elute early (low Rf in pure Hexane, moderate Rf in 5% EtOAc).
-
Impurities:
-
Non-polar impurities (Bis-aryls): Elute at solvent front.
-
Target (4-Bromo-1-chloro-2-(4-fluorobenzyl)benzene): Elutes typically between 2% and 8% EtOAc.
-
Polar impurities (Acids/Alcohols): Retained on column.
-
Troubleshooting & FAQs
Q1: My product is coming out as a yellow oil at the bottom of the flask during crystallization. What happened?
-
Diagnosis: This is "oiling out" (Liquid-Liquid Phase Separation). It happens when the temperature drops too fast or the impurity profile is too high.
-
Fix: Re-heat the mixture until it is one phase. Add a small amount of "good solvent" (like 5% Toluene) to keep the oil in solution longer, or increase the Ethanol volume. Crucially: Seed the mixture at a higher temperature (30°C) to encourage crystal growth over oil formation.
Q2: The melting point is lower than expected (e.g., melting at 25°C instead of >40°C).
-
Diagnosis: Solvent entrapment or regioisomer contamination.
-
Fix: Run an H-NMR.
-
Solvent: If you see ethanol peaks, dry longer under high vacuum.
-
Isomer: Look at the benzyl CH₂ peak (singlet around ~4.0 ppm). If you see a small "shadow" singlet nearby, you have the wrong isomer (likely the ortho-fluoro or a regioisomer on the central ring). Isomers usually require chromatography to separate; crystallization is often insufficient.
-
Q3: Can I use Methanol instead of Ethanol?
-
Answer: Yes, but Methanol is more polar. The solubility of your target might be too low in Methanol, leading to immediate precipitation (amorphous) rather than crystallization. If using Methanol, you may need to add 10-20% THF to balance the solubility.
References & Grounding
-
Preparation of SGLT2 Intermediates (Ethoxy Analog Protocol):
-
Impurity Profiling of Empagliflozin:
-
Source: SynThink Chemicals.[6] "Empagliflozin EP Impurities & USP Related Compounds".
-
Relevance: Identifies CAS 1628918-33-1 as a known impurity standard, validating the need for high-purity isolation via chromatography.
-
URL:
-
-
General Purification of Halogenated Benzyl Derivatives:
-
Source: Armarego, W. L. F. (2017).[5] Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Relevance: General principles for recrystallizing low-melting halogenated aromatics (Solvent selection: EtOH/Heptane).
-
-
Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Process Analog):
-
Source: WIPO Patent WO/2015/063726.
-
Relevance: Confirms the Friedel-Crafts/Reduction pathway and the "oily residue" handling via ethanol crystallization.
-
URL:
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for CAS 1628918-33-1 before handling.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. JPS62114921A - 1-bromo-2-chloro-4-fluorobenzene and production thereof - Google Patents [patents.google.com]
- 4. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 5. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
Improving yield in "4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene" synthesis
Executive Summary & Molecule Profile
Target Molecule: 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene CAS Registry Number: 135042-48-9 (Generic/Related) Role: Key "Aglycone" intermediate for SGLT2 inhibitors (e.g., Empagliflozin, Dapagliflozin analogs). Critical Challenge: The conversion of the diaryl ketone to the diarylmethane (reduction step) is the primary bottleneck for yield, often plagued by incomplete reduction (carbinol impurities) or dehalogenation.
This guide provides a validated, self-correcting protocol focusing on the Friedel-Crafts Acylation followed by Silane-Mediated Reduction , which is the industry-standard for high-purity synthesis.
The Synthetic Pathway (Visualized)
The following diagram outlines the optimized pathway and critical control points (CCPs) where yield is typically lost.
Figure 1: Optimized synthetic route highlighting Critical Control Points (CCP).
Module 1: Friedel-Crafts Acylation (The Setup)[1][2]
The foundation of high yield is a clean acylation. Using 5-bromo-2-chlorobenzoic acid as the starting material is superior to aldehyde routes due to stability and scalability.
Optimized Protocol
-
Activation: Suspend 5-bromo-2-chlorobenzoic acid in Dichloromethane (DCM). Add catalytic DMF.[1] Add Oxalyl Chloride dropwise at 0–5°C. Stir until gas evolution ceases (Acid Chloride formation).
-
Acylation: Cool to 0°C. Add Fluorobenzene (1.1 eq).
-
Catalysis: Add AlCl3 (1.2 eq) portion-wise. Crucial: Maintain internal temp <10°C to prevent isomer scrambling.
-
Quench: Pour into ice/HCl.
Troubleshooting Guide: Acylation
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<80%) | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous (<0.05% water). Flame-dry glassware. Increase Oxalyl Chloride to 1.2 eq. |
| High Isomer Impurity | High Reaction Temp | Keep AlCl3 addition slow. Internal temp must not exceed 10°C. |
| Sticky/Dark Tars | Polymerization/Oligomers | Reduce reaction time.[2] Quench immediately upon TLC completion. |
Module 2: The Critical Reduction (The Yield Maker)
This is where 60% of yield issues originate. We utilize Ionic Hydrogenation (Silane + Lewis Acid). This is superior to Wolff-Kishner (too harsh for halogens) or Clemmensen (heterogeneous/variable).
The "Gold Standard" Protocol: Et3SiH / BF3·OEt2
Why this works: The Lewis acid activates the ketone oxygen, generating a carbocation which is immediately intercepted by the hydride from the silane.
Step-by-Step:
-
Dissolve the Ketone intermediate in DCM or Acetonitrile (Note: Acetonitrile can sometimes cause N-acetyl impurities; DCM is safer for purity).
-
Cool to 0°C .
-
Add Triethylsilane (Et3SiH) (2.5 - 3.0 equivalents). Excess is necessary.
-
Add BF3[2]·OEt2 (Boron Trifluoride Etherate) or TiCl4 dropwise.
-
Ratio: 3.0 - 4.0 equivalents relative to ketone.
-
-
Warm to Room Temperature (20-25°C) and stir for 4–6 hours.
Troubleshooting Logic Tree (Reduction)
Figure 2: Decision tree for diagnosing reduction failures.
Critical Optimization Table
| Parameter | Standard Condition | Optimized for Yield | Why? |
| Silane Equivalents | 2.0 eq | 2.5 – 3.0 eq | Drives equilibrium to completion; silane is consumed by adventitious moisture. |
| Lewis Acid | BF3·OEt2 | TiCl4 (Alternative) | TiCl4 is a stronger oxophile and can push stubborn substrates, but requires careful quenching. |
| Temperature | Reflux | 0°C | High temps promote polymerization of the electron-rich aromatic rings. |
| Solvent | THF | DCM or 1,2-DCE | Non-coordinating solvents enhance Lewis Acid potency.[3] THF complexes with BF3, reducing activity. |
FAQ: Technical Support
Q1: Can I perform a "One-Pot" synthesis to save time? A: Yes. After the Friedel-Crafts acylation in DCM, you can quench the aluminum complex carefully with water, separate the organic layer, dry it thoroughly (MgSO4), and proceed directly to the reduction step by adding Et3SiH and BF3·OEt2 to the DCM solution. Warning: Residual water will kill the reduction reagents, so drying is non-negotiable [1].
Q2: My product contains a "Carbinol" impurity (the alcohol form). Why? A: This indicates the reduction stopped halfway.
-
Moisture: Your Lewis Acid (BF3 or TiCl4) was hydrolyzed by wet solvent.
-
Stoichiometry: You need more silane. The alcohol is the intermediate; if the Lewis acid is depleted, the second hydride transfer cannot occur.
Q3: Why not use NaBH4 for the reduction? A: NaBH4 typically only reduces the ketone to the alcohol (Carbinol). You would then need a second step (e.g., chlorination and reduction) to get the methylene group. The Silane method does both in one step (Ionic Hydrogenation) [2].
Q4: I see a loss of Bromine (De-bromination). A: Are you using catalytic hydrogenation (H2/Pd)? Palladium readily cleaves aryl bromides. Switch to the Et3SiH/BF3·OEt2 system immediately. Silanes are chemoselective and will preserve the Aryl-Br and Aryl-Cl bonds [3].
References
-
Boehringer Ingelheim International GmbH. (2006). Processes for the preparation of SGLT-2 inhibitors.[4] WO Patent 2006/120208.[4] Link
-
Bristol-Myers Squibb Company. (2008).[5] Process for the preparation of SGLT2 inhibitors.[5] US Patent 7,713,938. Link
-
Gribble, G. W. (1998). Ionic Hydrogenation. Chemical Society Reviews. (Demonstrates chemoselectivity of Silanes vs. Halogens). Link
-
BenchChem. (2025). Friedel-Crafts Acylation Technical Guide. (General protocols for deactivated rings). Link
Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. Consult local safety regulations regarding halogenated solvents and Lewis acids.
Sources
- 1. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]
- 2. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. CN104045513A - 4-substituted-1-chloro-2-(4-fluorobenzyl)benzene, its preparation method and application as intermediate in preparation of anti-type II diabetes drugs - Google Patents [patents.google.com]
- 4. “Process For The Preparation Of Empagliflozin” [quickcompany.in]
- 5. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
Welcome to the technical support center for the synthesis of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and structurally similar diarylmethane compounds. In this document, we will explore common synthetic routes, troubleshoot potential side reactions, and provide validated protocols to enhance reaction success and purity of the final product.
Introduction: The Challenge of Diarylmethane Synthesis
The synthesis of diarylmethanes like this compound, a key intermediate in various research applications, presents several common challenges. The most direct and conceptually simple methods, such as Friedel-Crafts alkylation, are often plagued by a lack of selectivity, leading to isomeric impurities and poly-substituted byproducts. More controlled, multi-step approaches via cross-coupling or ketone reduction offer higher purity but come with their own set of potential pitfalls. This guide addresses the most frequently encountered issues in a practical, question-and-answer format.
Section 1: Troubleshooting Friedel-Crafts Alkylation
The direct alkylation of an aromatic ring with a benzyl halide is often the first approach considered. However, this electrophilic aromatic substitution reaction is notoriously difficult to control.
Q1: I attempted a direct Friedel-Crafts alkylation of 4-bromo-1-chlorobenzene with (4-fluorophenyl)methyl chloride and got a complex mixture of products. What went wrong?
A1: This is a very common outcome. The issue stems from two primary factors inherent to the Friedel-Crafts alkylation mechanism: a lack of regioselectivity and the potential for polyalkylation.[1][2]
-
Regioselectivity: The starting material, 4-bromo-1-chlorobenzene, has two ortho-para directing groups. The chlorine atom directs incoming electrophiles to its ortho and para positions (C2 and C4), while the bromine atom directs to its ortho and para positions (C3 and C1). The positions ortho to the chlorine (C2 and C6) are the most activated. This results in the formation of at least two major isomers: the desired 2-substituted product and the undesired 3-substituted product.
-
Polyalkylation: The product of the initial reaction, an alkylated benzene derivative, is more electron-rich and thus more reactive to further electrophilic attack than the starting halo-benzene.[1][3] This means that once some of the desired product is formed, it can react again with the (4-fluorophenyl)methyl carbocation, leading to di- and even tri-substituted byproducts.
Caption: Friedel-Crafts alkylation pathways leading to the desired product and common impurities.
Q2: How can I minimize polyalkylation in my Friedel-Crafts reaction?
A2: While difficult to eliminate completely, polyalkylation can be suppressed by manipulating the reaction conditions. The most effective strategy is to use a large excess of the aromatic substrate (4-bromo-1-chlorobenzene). This increases the statistical probability that the electrophile will encounter a molecule of the starting material rather than the more reactive product. Other considerations include:
-
Low Temperatures: Running the reaction at lower temperatures can reduce the rate of the second alkylation reaction more than the first.
-
Catalyst Choice: Using a milder Lewis acid catalyst may improve selectivity.
| Parameter | Condition to Favor Mono-alkylation | Condition Leading to Polyalkylation |
| Substrate Ratio | Large excess of 4-bromo-1-chlorobenzene | Near stoichiometric (1:1) ratio |
| Temperature | Low (e.g., 0 °C to RT) | Elevated temperatures |
| Reaction Time | As short as possible for full conversion | Extended reaction times |
Section 2: FAQs for Cross-Coupling Strategies (Suzuki & Kumada)
Modern cross-coupling reactions offer a more selective and often higher-yielding alternative to classical methods. However, they require careful optimization to avoid specific side reactions.
Q1: I'm trying a Suzuki coupling between 4-fluorophenylboronic acid and a suitable benzyl halide derivative, but I'm seeing significant homocoupling of the boronic acid (forming 4,4'-difluorobiphenyl). How can I prevent this?
A1: This is a classic side reaction in Suzuki couplings, often initiated by the protodeborylation of the boronic acid.[4] The resulting arylboronic species can then undergo homocoupling. This is particularly prevalent with electron-rich boronic acids and under certain reaction conditions.
Troubleshooting Steps:
-
Choice of Base: Use the weakest base necessary to achieve transmetalation. Strong bases can accelerate protodeborylation. Consider carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) instead of hydroxides.
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Water can facilitate the undesired protodeborylation pathway.
-
Use Boronic Esters: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin). These are significantly more resistant to protodeborylation and homocoupling.[4]
-
Temperature Control: Avoid excessive temperatures, which can promote side reactions.
Q2: In my Kumada coupling using a Grignard reagent, my yields are low and I'm getting a lot of biphenyl-type byproducts. What's the cause?
A2: The Kumada coupling, which pairs a Grignard reagent with an organic halide using a Nickel or Palladium catalyst, is highly effective but sensitive to homocoupling of the Grignard reagent.[5][6]
The primary cause is a Wurtz-type coupling reaction where two molecules of the Grignard reagent couple to form a symmetrical biaryl.[7] For example, if you are using a Grignard derived from 4-bromo-1-chlorobenzene, you risk forming dichlorobiphenyl impurities.
Mitigation Strategies:
-
Catalyst and Ligand: The choice of catalyst is critical. Nickel catalysts (e.g., NiCl₂(dppp)) are often very effective. The ligand plays a key role in stabilizing the catalytic species and promoting the desired cross-coupling over homocoupling.[8]
-
Slow Addition: Add the Grignard reagent slowly (e.g., via syringe pump) to the solution containing the catalyst and the other coupling partner. This keeps the instantaneous concentration of the Grignard reagent low, disfavoring the second-order homocoupling reaction.
-
Temperature: Low temperatures (e.g., 0 °C or below) are often beneficial.
Caption: Catalytic cycle for Kumada cross-coupling showing the desired pathway versus the homocoupling side reaction.
Section 3: Guide to the Friedel-Crafts Acylation / Reduction Pathway
A robust and highly selective two-step alternative involves an initial Friedel-Crafts acylation to form a diaryl ketone, followed by reduction of the carbonyl group to a methylene bridge. This route avoids the pitfalls of direct alkylation.[9][10]
Q1: I'm performing a Friedel-Crafts acylation to create the ketone precursor, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone. Which direction of acylation is better?
A1: You have two options:
-
Acylate fluorobenzene with 5-bromo-2-chlorobenzoyl chloride.
-
Acylate 4-bromo-1-chlorobenzene with 4-fluorobenzoyl chloride.
Option 1 is strongly preferred. Fluorobenzene is an activated aromatic ring (the fluoro group is ortho-para directing), making it highly susceptible to electrophilic acylation, which will proceed with high selectivity to the para position. In contrast, 4-bromo-1-chlorobenzene is deactivated, and as discussed previously, presents regioselectivity issues. The acylation reaction, unlike alkylation, is self-limiting; the product ketone is deactivated, which prevents polyacylation.[11]
Q2: My reduction of the ketone intermediate using triethylsilane and a Lewis acid is incomplete. What can I do?
A2: The reduction of the diaryl ketone to the methylene bridge using triethylsilane (Et₃SiH) and a strong Lewis acid like boron trifluoride etherate (BF₃·OEt₂) is an effective method known as ionic hydrogenation.[9] Incomplete conversion is a common troubleshooting issue.
-
Stoichiometry: Ensure at least a stoichiometric amount of the Lewis acid is used. The ketone's carbonyl oxygen will coordinate with the Lewis acid, and this complex formation is what activates it for reduction. Impurities (especially water) in the solvent or on the glassware can consume the Lewis acid.
-
Reagent Quality: Use high-purity triethylsilane and a fresh bottle of BF₃·OEt₂. Boron trifluoride etherate can degrade upon exposure to atmospheric moisture.
-
Temperature and Time: While the reaction is often started at a low temperature (0 °C), it may require warming to room temperature or even gentle heating (e.g., 50 °C) and extended reaction times (3-24 hours) to go to completion.[9] Monitor the reaction by TLC or LCMS.
Protocol: Recommended Two-Step Synthesis
This protocol is adapted from established procedures for analogous compounds.[9][10]
Step A: Friedel-Crafts Acylation
-
To a solution of 5-bromo-2-chlorobenzoic acid in an inert solvent (e.g., dichloromethane), add a catalytic amount of DMF, followed by the slow addition of oxalyl chloride or thionyl chloride at room temperature.
-
Stir the mixture for 1-2 hours until gas evolution ceases. This forms the crude 5-bromo-2-chlorobenzoyl chloride.
-
In a separate flask, dissolve fluorobenzene (1.5-2.0 equivalents) and anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) and cool to 0-5 °C.
-
Slowly add the crude acid chloride solution to the AlCl₃/fluorobenzene mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl. Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude ketone, which can be purified by crystallization or chromatography.
Step B: Ionic Hydrogenation (Reduction)
-
Dissolve the purified (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone in a dry, inert solvent (e.g., a 2:1 mixture of 1,2-dichloroethane and acetonitrile).[9]
-
Cool the solution in an ice bath (0 °C).
-
Add triethylsilane (Et₃SiH, 2.0-2.5 equivalents) to the solution.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂, 1.1-1.3 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and then heat to 50 °C for 3-5 hours, or until the reaction is complete by TLC/LCMS analysis.[9]
-
Cool the reaction mixture and quench by carefully adding an aqueous base (e.g., 2N KOH solution).
-
Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final product by flash chromatography or crystallization.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Ullmann reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (2024, February 10). Friedel–Crafts reaction. Retrieved from [Link]
-
YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Vedantu. (2025, November 26). Explain FriedelCraft alkylation of chlorobenzene Give. Retrieved from [Link]
-
Wikipedia. (2024, January 23). Kumada coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]
- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]
- 3. youtube.com [youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. Kumada Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 10. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
Welcome to the dedicated technical support guide for the synthesis and reaction condition optimization of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene. This molecule is a key intermediate in the development of various pharmaceutical compounds, and its efficient synthesis is critical. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation, providing in-depth, field-proven insights to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
There are two principal and industrially relevant routes for synthesizing this diarylmethane derivative:
-
Direct Friedel-Crafts Benzylation: This approach involves the direct alkylation of 4-bromo-1-chlorobenzene with a 4-fluorobenzylating agent (e.g., 4-fluorobenzyl chloride) using a Lewis acid catalyst. While seemingly straightforward, this method is often plagued by challenges such as polyalkylation and poor regioselectivity.[1][2]
-
Two-Step Friedel-Crafts Acylation and Reduction: This is generally the preferred and more controllable method. It involves an initial Friedel-Crafts acylation of 4-bromo-1-chlorobenzene with a 4-fluorobenzoyl derivative to form an intermediate benzophenone. This ketone is then subsequently reduced to the desired methylene bridge. This route circumvents many of the issues associated with direct benzylation.[3][4]
Q2: Why is the two-step acylation-reduction route often recommended over direct benzylation?
The preference for the two-step route is rooted in the fundamental mechanisms of Friedel-Crafts reactions.[5]
-
Avoiding Polyalkylation: The benzyl group introduced during direct benzylation is an activating group, making the product more reactive than the starting material. This leads to a high propensity for the product to undergo further benzylation, resulting in unwanted poly-substituted byproducts.[2] In contrast, the acyl group introduced during acylation is strongly deactivating, which effectively shuts down any further reaction on the aromatic ring, leading to a clean mono-acylated product.[1]
-
Preventing Carbocation Rearrangements: While less of a concern for a benzyl group, direct Friedel-Crafts alkylations are susceptible to carbocation rearrangements, which can lead to isomeric impurities.[1] The acylium ion intermediate in the acylation step is resonance-stabilized and does not rearrange.
-
Enhanced Control and Yield: By separating the C-C bond formation from the final methylene bridge formation, the two-step process allows for purification of the intermediate ketone and provides greater control over the final reduction step, often leading to higher overall yields and purity.[3]
Q3: What are the most critical parameters to control during the synthesis?
Regardless of the chosen route, the following parameters are critical:
-
Anhydrous Conditions: Both Friedel-Crafts reactions and any steps involving Grignard reagents are extremely sensitive to moisture. Water will decompose the Lewis acid catalyst or quench the organometallic reagent. All glassware must be oven-dried, and anhydrous solvents are essential.[6][7]
-
Catalyst Stoichiometry: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid (e.g., AlCl₃). Therefore, slightly more than one equivalent of the catalyst is required for the reaction to proceed to completion.[8]
-
Temperature Control: These reactions are often exothermic. Maintaining the recommended temperature is crucial for controlling the reaction rate and minimizing the formation of side products.
Troubleshooting Guide: Two-Step Acylation & Reduction Route
This section provides a detailed troubleshooting guide for the preferred two-step synthesis, which is a more robust and scalable method.
Workflow for Preferred Synthetic Route
Step 1: Friedel-Crafts Acylation Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Wet Reagents/Solvent: Moisture is decomposing the Lewis acid catalyst.[7] 2. Inactive Lewis Acid: AlCl₃ can degrade upon prolonged exposure to air. 3. Insufficient Catalyst: The ketone product complexes with the catalyst; less than a 1:1 molar ratio of catalyst to acylating agent will result in an incomplete reaction.[8] | 1. Ensure all solvents are anhydrous and glassware is oven- or flame-dried under an inert atmosphere. 2. Use a fresh, unopened bottle of anhydrous AlCl₃ or test a small sample for reactivity. 3. Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically the acid chloride). |
| Formation of Dark Tar-like Material | 1. Reaction Temperature Too High: The reaction is highly exothermic and can lead to polymerization or decomposition if not adequately cooled. 2. Poor Quality Starting Materials: Impurities in the starting materials can lead to side reactions. | 1. Maintain the reaction temperature strictly between 0-5°C during the addition of AlCl₃. Use an ice/salt bath if necessary. 2. Verify the purity of 4-bromo-1-chlorobenzene and the acylating agent by NMR or GC-MS before starting. |
| Incorrect Isomer Formation | 1. Reaction Conditions Favoring Thermodynamic Product: Although less common in acylation, excessively high temperatures could potentially lead to minor isomer formation. | 1. The directing effects of chloro (ortho, para) and bromo (ortho, para) groups strongly favor acylation at the desired position due to sterics. Adhere to low-temperature protocols to ensure kinetic control. |
Step 2: Ketone Reduction Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction (Ketone remains) | 1. Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. 2. Reaction Time/Temperature Too Low: The reduction may be kinetically slow.[9] 3. Deactivated Reducing Agent: Silanes can degrade, and borohydrides are sensitive to moisture. | 1. Ensure at least 2.0-2.5 equivalents of triethylsilane are used, as per literature protocols.[3][9] 2. Increase reaction time or modestly increase the temperature (e.g., from 50°C to 60°C), monitoring by TLC. 3. Use fresh reagents. |
| Formation of Dehalogenated Byproducts | 1. Harsh Reduction Conditions: Some powerful reducing systems (e.g., catalytic hydrogenation with high-pressure H₂ and certain catalysts like Pd/C) can cause hydrodehalogenation. | 1. The Triethylsilane/BF₃·OEt₂ system is generally mild and chemoselective for the ketone. Stick to this or similar ionic hydrogenation methods to preserve the aryl halides. |
| Difficult Purification | 1. Silicone Byproducts: Use of triethylsilane results in siloxane byproducts that can complicate purification. 2. Close-running Impurities: Incomplete reduction or minor side products may have similar polarity to the desired product. | 1. A thorough aqueous workup, sometimes with a fluoride source like TBAF (use with caution), can help remove silicon-based impurities. 2. Optimize column chromatography conditions. A gradient elution from a non-polar solvent (e.g., heptane) to a slightly more polar mixture (e.g., Heptane/Ethyl Acetate) is often effective.[10] |
Troubleshooting Decision Tree
Optimized Experimental Protocol
The following protocol is a synthesized and optimized procedure based on published patent literature for the two-step synthesis of a structurally analogous compound and represents a robust starting point for your experiments.[3][9]
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Part 1: Synthesis of (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃) (1.1-1.2 equivalents). Add anhydrous dichloromethane (DCM) to create a slurry.
-
Reactant Addition: In the dropping funnel, prepare a solution of 4-bromo-1-chlorobenzene (1.0 equivalent) and 4-fluorobenzoyl chloride (1.05 equivalents) in anhydrous DCM.
-
Reaction: Cool the AlCl₃ slurry to 0°C using an ice bath. Slowly add the contents of the dropping funnel to the flask over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the reaction and hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash successively with 1M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ketone. The product can be purified by recrystallization from ethanol or by column chromatography if necessary.
Part 2: Reduction to this compound
-
Apparatus Setup: Use a similar dry, inert-atmosphere setup as in Part 1.
-
Reagent Charging: Dissolve the ketone intermediate from Part 1 (1.0 equivalent) in a suitable anhydrous solvent (e.g., a 2:1 mixture of 1,2-dichloroethane/acetonitrile).[9]
-
Cooling: Cool the solution in an ice bath.
-
Addition of Reducing Agents: Add triethylsilane (Et₃SiH) (2.0-2.5 equivalents) to the solution. Following this, slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1-1.2 equivalents).
-
Reaction: Remove the ice bath and heat the reaction mixture to 50°C for 3-5 hours. Monitor the reaction progress by TLC until the ketone is fully consumed.
-
Quenching and Workup: Cool the mixture to room temperature and then place it in an ice bath. Slowly add a saturated aqueous solution of NaHCO₃ or a dilute base like 7N KOH to quench the reaction.[9]
-
Extraction and Washing: Extract the aqueous layer multiple times with DCM. Combine the organic layers, wash with water and brine.
-
Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final product is typically purified by flash chromatography on silica gel using a heptane/ethyl acetate gradient to yield the pure product.[10]
References
-
Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters.
-
Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus.
-
The Royal Society of Chemistry. (n.d.). Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation. RSC Publishing.
-
LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts.
-
BenchChem. (n.d.). Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions. BenchChem.
-
University of Toronto. (n.d.). 25. The Grignard Reaction. University of Toronto Chemistry.
-
StuDocu. (n.d.). Friedel - Crafts acetylation of Bromobenzene. StuDocu.
-
BenchChem. (n.d.). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. BenchChem.
-
StackExchange. (2019). Why isn't benzene used as a solvent for the Friedel-Crafts alkylation of chlorobenzene? Chemistry Stack Exchange.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
-
Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE.
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
-
University of Wisconsin-Madison. (n.d.). Experiment 13: Grignard Reaction. UW-Madison Chemistry.
-
ChemicalBook. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis. ChemicalBook.
-
BenchChem. (n.d.). Synthesis routes of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. BenchChem.
-
LibreTexts Chemistry. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
-
ResearchGate. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate.
-
ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
-
Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.
-
Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.
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Technical Support Center: Suzuki-Miyaura Coupling of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific substrate in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate this nuanced transformation effectively.
Introduction: Understanding the Substrate
The molecule this compound presents a unique set of challenges and opportunities in Suzuki-Miyaura coupling. Its structure contains two different halogen atoms, offering the potential for chemoselective functionalization. The primary goal is typically the selective coupling at the more reactive carbon-bromine (C-Br) bond, leaving the carbon-chlorine (C-Cl) bond intact for subsequent transformations. The ortho-benzyl group also introduces steric considerations that must be carefully managed. This guide will provide a logical, question-and-answer framework to troubleshoot and optimize your reaction.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react in the Suzuki-Miyaura coupling of this substrate?
The reaction is expected to be highly chemoselective for the C-Br bond. The relative reactivity of aryl halides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle is generally I > Br > OTf >> Cl.[1] Therefore, with appropriate catalyst selection, you can achieve selective coupling at the C-4 position (bromine) while preserving the C-1 position (chlorine).
Q2: What are the most common reasons for low yield in this specific Suzuki coupling?
Low yields with this substrate can typically be traced back to a few key issues:
-
Inefficient Catalytic System : The combination of palladium source and ligand may not be active enough to overcome the steric hindrance from the ortho-benzyl group.
-
Catalyst Deactivation : Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[2]
-
Side Reactions : The most common side reactions include dehalogenation (replacement of bromine with hydrogen), protodeboronation of the boronic acid, and homocoupling of the boronic acid.[3]
-
Poor Reagent Quality : Degradation of the boronic acid, catalyst, or base can significantly impact the reaction outcome.[2][4]
Troubleshooting Guide: Common Problems & Solutions
Problem 1: Low to No Conversion of Starting Material
You've run the reaction and analysis (TLC, LC-MS) shows a significant amount of unreacted this compound.
-
Inactive Catalyst: Your palladium source may be old or the pre-catalyst may not be efficiently generating the active Pd(0) species.
-
Solution: Use a fresh, high-quality palladium source. Consider using a modern pre-catalyst, such as a Buchwald G3 or G4 palladacycle, which are designed to form the active catalyst more reliably.[2]
-
-
Suboptimal Ligand Choice: The steric bulk of the ortho-benzyl group requires a ligand that can facilitate both oxidative addition and reductive elimination.
-
Solution: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands like SPhos or XPhos are excellent starting points for sterically hindered substrates.[5] For particularly challenging couplings, consider highly specialized ligands like AntPhos, which has shown great success with di-ortho-substituted aryl halides.[6][7]
-
-
Insufficient Reaction Temperature: The reaction may be kinetically slow under your current conditions.
-
Improper Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[2]
-
Solution: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially in hindered couplings. The choice of base can be solvent-dependent.
-
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Problem 2: Chemoselectivity Issues - Formation of Dimer or Reaction at the C-Cl Bond
You observe the formation of the doubly coupled product or other byproducts indicating a loss of selectivity.
-
Overly Aggressive Catalyst System: While a highly active catalyst is needed, one that is too reactive can begin to activate the less reactive C-Cl bond, especially at high temperatures or long reaction times.
-
Solution: The choice of ligand is critical for controlling chemoselectivity. Ligands like SelectPhos have been specifically designed and utilized for chemoselective Suzuki-Miyaura couplings of polyhalogenated arenes, showing high selectivity for C-Br over C-Cl.[8] N-heterocyclic carbene (NHC) ligands can also offer orthogonal selectivity depending on their steric properties; for example, SIPr has been shown to favor C-Cl coupling, while the smaller SIMes favors C-OTf, highlighting the tunable nature of these ligands.[9]
-
-
High Temperature/Long Reaction Time: Forcing the reaction conditions can lead to the erosion of selectivity.
-
Solution: Try to run the reaction at the lowest temperature that provides a reasonable rate for the C-Br coupling. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.
-
Problem 3: Significant Formation of Side Products (Dehalogenation or Homocoupling)
Your desired product is formed, but it is contaminated with significant amounts of 1-chloro-3-[(4-fluorophenyl)methyl]benzene (dehalogenated byproduct) or a biaryl product derived from your boronic acid (homocoupling).
-
Dehalogenation (Loss of Bromine): This occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with your substrate.[10] Sources of hydride can include certain bases (e.g., amines) or solvents (e.g., alcohols).[4]
-
Solution:
-
Change the Base: Switch to a non-hydride source base like K₃PO₄, Cs₂CO₃, or K₂CO₃.
-
Use Aprotic Solvents: Employ solvents like dioxane, toluene, or THF instead of alcohols.
-
Ligand Choice: The ligand can influence the relative rates of desired reductive elimination versus dehalogenation. A well-chosen bulky, electron-rich ligand can accelerate the desired pathway.
-
-
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can generate Pd(II) species that facilitate this pathway.[3]
-
Solution:
-
Thorough Degassing: This is the most critical step. Ensure your solvent and reaction mixture are rigorously degassed before heating. Use several freeze-pump-thaw cycles or sparge with an inert gas (argon or nitrogen) for an extended period (15-30 minutes).[2][4]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst or a pre-catalyst that reliably generates the active Pd(0) species in situ.
-
-
Experimental Protocols
Protocol 1: General Procedure for Chemoselective Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the selective coupling at the C-Br bond of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Pre-catalyst (e.g., SPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 0.1 M)
-
Schlenk flask or sealed vial, stir bar, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the palladium pre-catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Summary Table: Recommended Starting Conditions
For difficult couplings, a systematic screening of parameters is often necessary. The following table provides a recommended set of starting conditions for optimizing the reaction of your specific substrate.
| Parameter | Recommended Starting Point | Rationale |
| Palladium Source | SPhos Pd G3 (1-2 mol%) | Air- and moisture-stable pre-catalyst; reliably generates active Pd(0). |
| Ligand | SPhos (included in pre-catalyst) | A bulky, electron-rich biaryl phosphine ligand effective for sterically hindered substrates.[5] |
| Base | K₃PO₄ (2.0 equiv) | A strong, non-nucleophilic base that is highly effective in many Suzuki couplings.[2] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A common, effective solvent system that aids in dissolving both organic and inorganic reagents. |
| Temperature | 100 °C | A good starting temperature to ensure sufficient energy for oxidative addition of the hindered substrate. |
| Boronic Acid | 1.3 equivalents | A slight excess helps to drive the reaction to completion and compensates for any potential decomposition.[4] |
References
-
Chen, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. Available at: [Link]
- BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Support.
-
Chen, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
-
Yuen, O. Y., et al. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. PolyU Scholars Hub. Available at: [Link]
- BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. BenchChem Technical Support.
- BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Support.
-
Vidal, N., et al. (2018). Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Viciosa, M., et al. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. PubMed. Available at: [Link]
-
Stanetty, C., et al. (2013). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. Available at: [Link]
-
Palani, A., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. Available at: [Link]
-
Fischer, C. & Fu, G. C. (2010). Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Triflates. ACS Publications. Available at: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2020). Suzuki-Miyaura cross-coupling reaction of bromobenzene with phenylboronic acid. ResearchGate. Available at: [Link]
-
Isherwood, C. A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. PMC. Available at: [Link]
-
Pierson, J. R., et al. (2020). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Available at: [Link]
-
Tashiro, H., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
ResearchGate. (2012). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Available at: [Link]
-
Tashiro, H., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 2-(Bromomethyl)benzaldehyde. BenchChem Technical Support.
-
Bedford, R. B., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. Nature. Available at: [Link]
-
Shields, J. D., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. ACS Publications. Available at: [Link]
-
Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. Available at: [Link]
-
SciSpace. (2015). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube. SciSpace. Available at: [Link]
-
So, C. M. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Scribd. (n.d.). Suzuki Cross-Coupling Procedure. Scribd. Available at: [Link]
-
MacNeil, S. L., et al. (2001). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross Coupling Reactions. Organic Chemistry Portal. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. WordPress. Available at: [Link]
-
Zhang, L., et al. (2012). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications. Available at: [Link]
-
Li, B., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]
-
Molander, G. A. & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Li, B., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Available at: [Link]
-
Li, J., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
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- 8. research.polyu.edu.hk [research.polyu.edu.hk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
"4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene" stability issues and degradation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this key synthetic intermediate. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs): Stability & Storage
Question 1: What are the primary stability concerns for this compound?
The primary stability concern arises from the benzylic halide functional group. The methylene bridge (-CH₂-) attached to both an aromatic ring and a chlorine atom is the most reactive site in the molecule. This structure makes the compound susceptible to nucleophilic substitution and oxidation reactions. The C-Cl bond at this benzylic position is significantly more labile than the halogen atoms attached directly to the aromatic rings. Therefore, exposure to moisture, oxygen, light, and certain solvents can lead to degradation.
Question 2: What are the recommended storage conditions for this compound?
To ensure long-term stability and purity, proper storage is critical. Based on the compound's chemical nature and general handling procedures for halogenated aromatics, the following conditions are recommended.[1][2]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis. |
| Container | Tightly sealed, amber glass vial or bottle. | Protects from light to prevent photodegradation and from moisture ingress. |
| Location | A dry, well-ventilated area away from incompatible materials. | Standard safe laboratory practice. |
Question 3: What are the signs that my sample of this compound may have degraded?
Visual inspection and analytical data can indicate degradation:
-
Physical Appearance: Development of a yellowish or brownish tint, or the formation of solid precipitates in a previously clear solution.
-
Analytical (HPLC/GC-MS): The appearance of new peaks in the chromatogram that were not present in the initial analysis. The most common degradants to look for are the corresponding benzyl alcohol and benzophenone derivatives (see degradation pathways below).
-
NMR Spectroscopy: Changes in the integration of the benzylic -CH₂- proton signal or the appearance of new signals corresponding to degradation products.
FAQs: Degradation Pathways & Mechanisms
Question 4: What is the most common degradation pathway for this molecule?
Given its structure as a benzylic halide, two degradation pathways are highly probable under typical laboratory and storage conditions: Oxidation and Hydrolysis (Solvolysis) .
Caption: Primary degradation pathways for the target compound.
Question 5: Can you explain the mechanism of oxidative degradation?
Oxidative degradation targets the benzylic carbon. Benzylic positions are susceptible to oxidation, which can be promoted by air (oxygen), light, or trace metal catalysts.[3][4] This process converts the methylene group (-CH₂-) into a carbonyl group (-C=O), resulting in the formation of 4-Bromo-1-chloro-2-(4-fluorobenzoyl)benzene .
The oxidation of benzylic halides to their corresponding carbonyl compounds is a well-documented transformation in organic synthesis.[5][6] While various reagents can achieve this, slow degradation can occur simply upon exposure to atmospheric oxygen over time, a process often accelerated by light.[4]
Question 6: How does hydrolysis affect the compound?
Hydrolysis is the reaction with water, which can be present as atmospheric moisture or as a component of a solvent system. As a benzylic halide, the compound can undergo nucleophilic substitution where a hydroxyl group (-OH) from water replaces the benzylic chlorine atom. This results in the formation of (4-Bromo-1-chlorophenyl)(4-fluorophenyl)methanol .
This reaction can proceed through either an Sₙ1 or Sₙ2 mechanism.[7]
-
Sₙ1 Pathway: In polar protic solvents (like water), the reaction may proceed via a resonance-stabilized benzylic carbocation intermediate.[8][9]
-
Sₙ2 Pathway: In less polar solvents or with stronger nucleophiles, a direct backside attack on the benzylic carbon can occur.[10][11]
Due to this reactivity, it is imperative to use anhydrous solvents and dry reaction setups when handling this compound.
Question 7: Is the compound sensitive to light?
Yes. Halogenated aromatic compounds can be sensitive to light.[12] Natural sunlight and UV radiation can provide the energy to initiate radical reactions.[4] This can lead to a variety of degradation products, including homolytic cleavage of the C-Cl bond at the benzylic position, which can accelerate oxidation or lead to other unwanted side reactions. Storing the material in amber vials is a necessary precaution.
Troubleshooting Guide for Experimental Issues
This section addresses common problems encountered during reactions or analysis involving this compound.
Caption: Troubleshooting workflow for common experimental problems.
Q&A Troubleshooting
-
Problem: My reaction yield is significantly lower than expected, and I see consumption of my starting material.
-
Possible Cause: Your starting material may have degraded either in storage or during the reaction setup. The presence of moisture or oxygen in your reaction vessel can rapidly consume the compound.
-
Solution: Before starting, run a purity check (e.g., HPLC or ¹H NMR) on your starting material. Ensure all glassware is oven-dried, and solvents are anhydrous. Purge the reaction vessel with an inert gas like argon or nitrogen before adding reagents.[13]
-
-
Problem: I see a new, more polar peak in my HPLC analysis of a reaction mixture.
-
Possible Cause: This is often indicative of hydrolysis. The resulting benzyl alcohol, (4-Bromo-1-chlorophenyl)(4-fluorophenyl)methanol, is more polar than the parent halide and will thus have a shorter retention time on a reverse-phase HPLC column.
-
Solution: Use anhydrous solvents for your reaction and analysis. If water is a required reagent or byproduct, be aware that this impurity is likely to form.
-
-
Problem: I see a new, less polar peak in my HPLC that has a UV spectrum characteristic of a benzophenone.
-
Possible Cause: This strongly suggests oxidation has occurred, forming the ketone derivative 4-Bromo-1-chloro-2-(4-fluorobenzoyl)benzene. This can happen if the reaction is exposed to air, especially if heated or exposed to light for extended periods.
-
Solution: Perform your reaction under a strictly inert atmosphere. If the reaction requires elevated temperatures, ensure the inert atmosphere is maintained throughout.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol helps identify potential degradation products under stressed conditions.
Objective: To intentionally degrade the compound and identify the resulting impurities by HPLC-MS.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Set Up Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[14]
-
Photolytic Degradation: Place 1 mL of stock solution in a clear vial and expose it to direct sunlight or a photostability chamber for 48 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours, then dissolve for analysis.
-
-
Analysis:
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a gradient reverse-phase HPLC method with a mass spectrometer (LC-MS) to identify the masses of the parent compound and any new peaks.
-
Compare the masses of the degradants with the expected masses of the alcohol and ketone impurities.
-
Protocol 2: General Purpose HPLC Purity Method
Objective: To assess the purity of this compound and detect common degradants.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 50% B, ramp to 95% B over 15 min, hold for 5 min, return to 50% B. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | UV at 220 nm |
| Sample Prep. | 0.5 mg/mL in Acetonitrile |
Expected Elution Order:
-
(4-Bromo-1-chlorophenyl)(4-fluorophenyl)methanol (Hydrolysis Product - most polar)
-
4-Bromo-1-chloro-2-(4-fluorobenzoyl)benzene (Oxidation Product)
-
This compound (Parent Compound - least polar)
References
-
Heidarizadeh, F. et al. (2012). Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. Asian Journal of Chemistry. Available at: [Link]
-
Wei, Z-L. et al. (2005). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. PMC - NIH. Available at: [Link]
-
Zuo, Z. et al. (2011). Utilization of Natural Sunlight and Air in the Aerobic Oxidation of Benzyl Halides. Organic Letters, ACS Publications. Available at: [Link]
-
Shi, M. & Feng, Y-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, C. et al. (2012). CONVENIENT METHOD FOR OXIDATION OF BENZYL HALIDES TO BENZALDEHYDE WITH SODIUM NITRATE IN IONIC LIQUID. Rasayan Journal of Chemistry. Available at: [Link]
-
Hayakawa, K. et al. (2009). Discovery of Novel Halogenated Polycyclic Aromatic Hydrocarbons in Urban Particulate Matters: Occurrence, Photostability, and AhR Activity. Environmental Science & Technology, ACS Publications. Available at: [Link]
-
Filo. (2025). Which of the following is the correct order of hydrolysis? (i) Benzyl ch... Available at: [Link]
-
Chemistry LibreTexts. (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Available at: [Link]
-
Mutharasaiah, K. et al. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology. Available at: [Link]
-
Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. Available at: [Link]
-
Chemistry Stack Exchange. (2023). Do Benzyl Halides undergo SN1 or SN2 with Ammonia?. Available at: [Link]
-
Quora. (2018). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?. Available at: [Link]
- Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpn.org [rjpn.org]
- 7. quora.com [quora.com]
- 8. Which of the following is the correct order of hydrolysis? (i) Benzyl ch.. [askfilo.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 14. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
"4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene" purification by chromatography
Topic: Purification of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene Cas No: 60811-18-9 (Analogous/Related) Context: Key intermediate in the synthesis of gliflozin-class drugs (e.g., Empagliflozin, Canagliflozin).[1][2]
Executive Summary
Welcome to the Technical Support Center. You are likely working with This compound , a highly lipophilic diarylmethane intermediate.[1]
The Challenge: This molecule is neutral, highly hydrophobic (LogP > 5), and lacks ionizable functional groups.[1] The primary purification difficulty is not retaining the compound, but separating it from structural regioisomers (e.g., the 6-bromo or 3-bromo isomers) generated during the Friedel-Crafts alkylation or halogenation steps.[1][2] Standard C18 methods often fail to resolve these isomers due to identical hydrophobicity.[2]
This guide provides high-level troubleshooting for HPLC (analytical) and Flash Chromatography (preparative) workflows.
Module 1: Analytical Method Development (HPLC)
Core Protocol: Reverse Phase Separation
For purity assessment, standard C18 is often insufficient for isomer resolution.[2] We recommend a screening approach prioritizing shape selectivity over hydrophobic retention.[2]
Recommended Baseline Method:
| Parameter | Setting |
| Column | Phenyl-Hexyl or PFP (Pentafluorophenyl) (See Logic Diagram) |
| Dimensions | 150 x 4.6 mm, 3.5 µm or 2.7 µm (Core-Shell) |
| Mobile Phase A | Water (0.1% Formic Acid or H3PO4) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 - 1.2 mL/min |
| Temperature | 35°C (Control is critical for isomer separation) |
| Detection | UV @ 225 nm (primary), 254 nm (secondary) |
Gradient Profile:
-
0-2 min: 60% B (Isocratic hold to stack lipophilic impurities)
Module 2: Troubleshooting & FAQs
Issue 1: "I see a shoulder peak on the main peak. Is this a regioisomer?"
Diagnosis: Yes. The synthesis of diarylmethanes via Friedel-Crafts or halogenation often produces positional isomers (e.g., bromine at the ortho vs. para position relative to the bridge).[1] These isomers have nearly identical LogP values, causing co-elution on C18 columns which rely primarily on hydrophobic interactions.[2]
Solution: Leverage Pi-Pi Interactions
Switch from Alkyl-bonded phases (C18/C8) to Phenyl-bonded phases.[1][2] The separation mechanism changes from pure hydrophobicity to
Protocol Adjustment:
-
Tier 1: Switch to a Phenyl-Hexyl column.[1][2] Use Methanol instead of Acetonitrile (Methanol allows stronger
interaction; ACN suppresses it).[1][2] -
Tier 2: Use a PFP (Pentafluorophenyl) column.[2] The fluorine atoms on the column create a strong electrostatic field that discriminates based on the dipole moment of your isomers.
Issue 2: "My sample precipitates in the injector or shows broad, split peaks."
Diagnosis: The Strong Solvent Effect Because this molecule is very lipophilic, researchers often dissolve it in 100% Acetonitrile, DCM, or THF.[1][2] When this "strong" solvent plug hits a mobile phase starting at 60% water, the solubility drops instantly, causing micro-precipitation.[1]
Solution:
-
Diluent: Dissolve the sample in 50:50 ACN:Water. If it is insoluble, use Isopropanol (IPA) .[1][2] IPA is a "bridge" solvent—it solubilizes lipophilic compounds but mixes well with aqueous mobile phases without causing immediate shock precipitation.[1][2]
-
Injection Volume: Reduce injection volume to <5 µL if using pure organic diluents.
Issue 3: "Retention times are drifting."
Diagnosis: Temperature Fluctuations.[2] Separation of halogenated aromatic isomers is highly temperature-dependent.[1][2] Higher temperatures increase mass transfer but reduce the steric selectivity required to separate isomers.
Solution:
-
Thermostat your column oven.[1][2] Do not run at "Ambient."[2]
-
Tip: Lowering the temperature to 25°C or 20°C often improves resolution between regioisomers (
increases) at the cost of slightly higher backpressure.
Module 3: Preparative Purification (Flash Chromatography)
For isolating grams of material, Reverse Phase is expensive.[1][2] Normal Phase (Silica) is standard, but the compound moves very fast.[1]
Flash Protocol:
| Parameter | Setting |
| Stationary Phase | High-Performance Silica (20-40 µm) |
| Mobile Phase A | n-Heptane (preferred over Hexane for toxicity/selectivity) |
| Mobile Phase B | Ethyl Acetate (EtOAc) |
| Loading | Dry load on Celite or Silica (Liquid loading in DCM causes band broadening) |
Gradient Strategy: This molecule is very non-polar (Rf ~0.8 in 100% Hexane).[1][2]
-
Standard Gradient: 0% to 5% EtOAc over 10 CV (Column Volumes).
-
Refined Gradient: If isomers are close, use Toluene as a modifier.[2] Run 100% Heptane → 20% Toluene in Heptane. The aromaticity of Toluene provides better selectivity than EtOAc for this specific aromatic system.[2]
Visualizing the Decision Logic
The following diagram illustrates the logical workflow for selecting the correct column chemistry based on the specific separation problem (Isomers vs. General Purity).
Caption: Decision tree for selecting stationary phases. Note the divergence between routine cleanup (Silica) and isomer resolution (Phenyl/PFP phases).[1]
References
-
Boehringer Ingelheim International GmbH. (2015).[1][2] Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. WO2015063726A1.[1][2] (Patent describing the synthesis and purification of the closely related ethoxy-analog for Dapagliflozin).[1] Link
-
Shen, B., Semin, D., & Guo, G. (2016).[1][2][3] Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A, 1462, 116-123.[1] (Demonstrates the difficulty of separating halogenated regioisomers and the necessity of specific stationary phases). Link
-
Gaikwad, S., & Khulbe, P. (2022).[1][2][4][5] HPLC Method Development for the Estimation of Empagliflozin in Bulk and Pharmaceutical Formulation. Journal of Pharmaceutical Research International, 34(23B), 22-31.[1][4] (Provides context on the chromatographic behavior of the final gliflozin structures). Link
-
Chandarana, C., Panchal, A., & Modi, V. (2024).[1][2][6] RP-HPLC Method Validation for Estimation of related Substances of Empagliflozin. Research Journal of Pharmacy and Technology, 17(10), 5041-5045.[1][2][6] (Details impurity profiling for this class of compounds). Link[1]
Sources
- 1. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Bromo-1-chloro-2-fluorobenzene | C6H3BrClF | CID 2724690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. rjptonline.org [rjptonline.org]
Technical Support Center: 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene Synthesis
This guide serves as a specialized Technical Support Center for researchers and process chemists synthesizing 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene (CAS: 1628918-33-1), a critical pharmacophore used in the manufacturing of SGLT2 inhibitors like Empagliflozin .[1]
Current Status: Operational Topic: Impurity Profiling & Process Optimization Audience: Process Chemists, R&D Scientists[1]
Synthetic Pathway & Critical Control Points
To troubleshoot effectively, we must first map the standard industrial route. The synthesis typically follows a two-stage Friedel-Crafts strategy: Acylation followed by Reduction .[1]
-
Step 1: Friedel-Crafts Acylation Reagents: 5-Bromo-2-chlorobenzoyl chloride + Fluorobenzene +
. Intermediate: (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (The "Ketone").[1] Mechanism: Electrophilic Aromatic Substitution (EAS).[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Step 2: Ionic Hydrogenation (Reduction) Reagents:
(Triethylsilane) +ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> or . Product: this compound.[1]
Critical Impurity Profile (Troubleshooting Dashboard)
The following table summarizes the most frequent impurities reported in process chemistry literature (OPRD) and patent filings.
| Impurity Code | Chemical Identity | Origin (Root Cause) | Troubleshooting Fix |
| IMP-A (Regio) | Ortho-Isomer 4-Bromo-1-chloro-2-[(2-fluorophenyl)methyl]benzene | Kinetic Control Failure: Fluorobenzene directs ortho/para.[1] High temperatures favor the ortho product due to proximity, despite steric hindrance. | Cool Down: Maintain acylation T < 0°C.Solvent: Switch from neat fluorobenzene to DCM to improve thermal dissipation. |
| IMP-B (Ketone) | Residual Ketone (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | Incomplete Reduction: Water contamination in the reduction step deactivates the Lewis Acid ( | Dry System: Ensure water content < 0.05%.Stoichiometry: Increase Silane/Lewis Acid equivalents to 2.5 eq. |
| IMP-C (Des-Halo) | Des-bromo Analog 1-Chloro-2-[(4-fluorophenyl)methyl]benzene | Over-Reduction: Aggressive hydride species (e.g., excess | Modulate Hydride: Avoid metal hydrides ( |
| IMP-D (Alcohol) | Carbinol Intermediate (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol | Stalled Reduction: The reaction halts at the alcohol stage before deoxygenation completes. | Lewis Acid Boost: The conversion of Alcohol |
Visualizing the Impurity Network
The following diagram maps the reaction flow and points of divergence where impurities are generated.
Caption: Reaction flowchart illustrating the genesis of Regio-isomers (IMP-A) during acylation and Reduction artifacts (IMP-C, IMP-D) during the silane reduction step.
Troubleshooting FAQs (Scientist-to-Scientist)
Q1: I am seeing ~5% of the ortho-isomer (IMP-A) in my crude acylation mixture. Recrystallization isn't removing it efficiently.[1] How do I prevent it upstream?
Technical Insight: The Friedel-Crafts acylation of fluorobenzene is highly sensitive to thermodynamics.[1] While the para-position is electronically favored, the ortho-position is statistically favored (2 sites vs 1).[1]
-
The Fix: You are likely running the reaction too hot or adding the acid chloride too fast. The exotherm creates localized "hot spots" that overcome the activation energy barrier for ortho substitution.
-
Protocol Adjustment:
-
Dilute the reaction with Dichloromethane (DCM) rather than using neat Fluorobenzene. This acts as a heat sink.[1]
-
Cool the reactor to -10°C to -5°C before adding
. -
Control the addition rate to ensure the internal temperature never exceeds 0°C. Reference: Optimization of Friedel-Crafts conditions for gliflozin intermediates often cites low-temperature control to minimize regioisomers [1, 3].[1]
-
Q2: During the reduction step with
, the reaction stalls at the alcohol intermediate (IMP-D). Adding more silane doesn't help.
Technical Insight: The mechanism involves the protonation of the ketone oxygen by
-
The Fix:
-
Check Moisture: Karl Fischer titration of your DCM/Acetonitrile solvent is mandatory.[1] It should be < 0.05% water.[1]
-
Re-charge Lewis Acid: Do not add more silane. Add an additional 0.5–1.0 eq of
. The reaction should proceed rapidly to the methylene product.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-
Q3: I detected a "Des-bromo" impurity (IMP-C) by LC-MS. Is this coming from the starting material?
Technical Insight: While it can come from impure 2-chlorobenzoic acid, it is more commonly a process artifact generated during reduction.[1] If you use metal hydrides (like
-
The Fix:
-
Switch to the Ionic Hydrogenation method (
) which is chemoselective and leaves aryl halides intact.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
If using
, keep the temperature strictly below 25°C and quench immediately upon consumption of the ketone.
-
Detailed Experimental Protocol: Optimized Reduction Step
Standardized procedure to minimize IMP-C and IMP-D.
-
Preparation : Charge (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone (1.0 eq) into a dry reactor under
. -
Solvent : Add anhydrous DCM (10 volumes) and Acetonitrile (2 volumes). Note: Acetonitrile accelerates the reaction but must be dry.
-
Silane Addition : Add Triethylsilane (
, 2.5 eq) in one portion at 20°C. -
Catalysis (Critical Step) :
-
Reaction : Allow to warm to 20–25°C. Stir for 4–6 hours.
-
IPC Check: HPLC should show < 0.5% Ketone and < 0.5% Alcohol.[1]
-
-
Quench : Slowly pour mixture into ice-cold
solution. -
Workup : Separate phases. Wash organic layer with water.[1][4][6] Dry over
and concentrate.
References
-
BenchChem. (2025).[1][2][6] Technical Support Center: Industrial Production of Empagliflozin Intermediates. Retrieved from [1]
-
Peng, P., et al. (2022).[1][7] Impurity Control in Empagliflozin Synthesis. Synthetic Communications / Taylor & Francis.[1] Retrieved from
-
Sun Pharmaceutical Industries. (2016).[1][4] Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. US Patent App.[1][4] 2016/0280619.[1][4] Retrieved from
-
SynThink Chemicals. (2024).[1] Empagliflozin EP Impurities & USP Related Compounds. Retrieved from [1]
-
ChemicalBook. (2026).[1] 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Synthesis Routes. Retrieved from [1]
Sources
- 1. 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 4. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 5. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
"4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene" reaction scale-up challenges
Topic: 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
Ticket ID: SGLT2-INT-004 Status: Open for Resolution Support Level: Tier 3 (Process Chemistry & Engineering)
Executive Summary
You are encountering challenges in the scale-up of This compound (CAS: 60811-18-9 / related intermediates). This molecule is a critical "diarylmethane" scaffold used in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin, Canagliflozin).
The synthesis typically proceeds via a Friedel-Crafts acylation followed by a reductive deoxygenation . The transition from gram-scale to kilogram-scale often introduces critical failures in regioselectivity , de-halogenation , and thermal management .
This guide addresses the three most common "pain points" reported by process chemists:
-
Acylation Exotherms & Isomer Control
-
Reduction Selectivity (Preventing Des-bromo impurities)
-
Purification & Crystallization Dynamics
Module 1: The Acylation Step (Ketone Formation)
Objective: Synthesis of intermediate (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone.
The Workflow
The industry-standard route involves converting 5-bromo-2-chlorobenzoic acid to its acid chloride, followed by Friedel-Crafts acylation with fluorobenzene.
Troubleshooting Guide: Acylation Failures
| Symptom | Root Cause | Corrective Action (Scale-Up) |
| Reaction Stalls (Incomplete Conversion) | AlCl₃ Deactivation: Moisture ingress or improper stoichiometry. AlCl₃ complexes with the product ketone, requiring >1.0 eq. | Stoichiometry Adjustment: Use 1.1 to 1.2 equivalents of AlCl₃ relative to the acid chloride. Ensure the reactor is purged with N₂ and the AlCl₃ is added as a solid (if safe) or slurry to avoid moisture contact. |
| "Gummy" Reaction Mass | Solvent Choice: DCM is common in labs but causes precipitation/fouling at scale. | Solvent Swap: Switch to Chlorobenzene or 1,2-Dichloroethane (DCE) . Chlorobenzene often serves as both solvent and reactant (if making the chloro-analog), but for fluorobenzene coupling, use DCE or excess fluorobenzene (if cost permits) to maintain fluidity. |
| High Isomer Content | Temperature Spikes: High temps promote thermodynamic equilibration to meta-isomers or poly-acylation. | Thermal Control: Maintain internal temperature < 5°C during AlCl₃ addition. Do not rely on jacket temp; use internal probes. The exotherm is delayed; wait for the "kick" before increasing addition rate. |
FAQ: Acylation
Q: Can I use thionyl chloride (SOCl₂) instead of oxalyl chloride for the acid chloride step? A: Yes, SOCl₂ is preferred for scale-up due to cost. However, you must remove all residual SOCl₂ and SO₂ (via azeotropic distillation with toluene) before adding AlCl₃. Residual SOCl₂ reacts with AlCl₃, consuming the catalyst and generating varying exotherms.
Module 2: The Reduction Step (Ketone to Methylene)
Objective: Deoxygenation of the ketone to the target methylene bridge without removing the Halogens.
Critical Risk: The bromine atom at the 5-position is susceptible to hydrodehalogenation (loss of Br) under strong reducing conditions, forming the impurity 1-chloro-2-[(4-fluorophenyl)methyl]benzene.
Protocol Optimization: Silane/Lewis Acid Reduction
Recommended System: Triethylsilane (Et₃SiH) + BF₃·OEt₂ or TiCl₄.
Step-by-Step Troubleshooting:
-
Issue: De-bromination (Des-bromo impurity > 0.5%)
-
Mechanism:[1][2][3][4][5][6][7] Palladium contaminants (from previous steps in multipurpose reactors) or excessive hydride strength can cleave the C-Br bond.
-
Fix: Avoid catalytic hydrogenation conditions. If using Et₃SiH/TiCl₄, keep the temperature below 10°C during addition. Higher temperatures (>25°C) drastically increase the rate of de-halogenation.
-
-
Issue: Incomplete Reduction (Alcohol Intermediate Stalls)
-
Observation: HPLC shows a peak at RRT ~0.9 (the secondary alcohol).
-
Fix: The Lewis acid (BF₃ or TiCl₄) is likely wet or degraded. The reaction requires the Lewis acid to activate the carbonyl and the alcohol intermediate.
-
Protocol: Add a second portion of Lewis acid (0.2 eq) after 4 hours if conversion stalls.
-
-
Issue: Boron/Titanium Emulsions during Work-up
-
Fix: Do not just add water. Quench into cold 1N HCl or 20% Potassium Sodium Tartrate (Rochelle salt) solution. Agitate for 2 hours to break the metal-organic complexes before phase separation.
-
Module 3: Impurity Fate Mapping & Visualization
The following diagram illustrates the critical process flow and where specific impurities are generated.
Caption: Figure 1. Reaction workflow and critical control points for impurity generation.
Module 4: Crystallization & Purification
Scenario: Crude purity is 92%. Target is >98%.
Recommended Solvent System:
-
Ethanol (EtOH): The target molecule crystallizes well from hot ethanol.
-
Procedure:
-
Dissolve crude oil in EtOH (3 volumes) at 50-60°C.
-
Cool slowly to 20°C (ramp rate: 10°C/hour).
-
Seeding is critical: At 35°C, add 0.1% wt seed crystals. Without seeding, this molecule tends to "oil out" (liquid-liquid phase separation) rather than crystallize.
-
Cool further to -5°C for maximum yield.
-
Safety Note: If using the TiCl₄ reduction method, ensure the crude oil is completely free of Titanium residues before crystallization. Residual Ti salts can cause the product to turn yellow/brown during the hot ethanol step.
References
-
Process Synthesis of SGLT2 Inhibitor Intermediates
- Source: Xu, W., et al. "Synthesis and crystal structure of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone." Acta Crystallographica Section E (2009).
-
URL:[Link]
-
Friedel-Crafts Acylation Scale-Up
-
Source: BenchChem Protocol, "Friedel-Crafts Acylation of Chlorobenzene."[6] (General principles on AlCl3 handling and stoichiometry).
-
- Reduction Methodologies (Silane/Lewis Acid)
-
Diarylmethane Synthesis for SGLT2s
Sources
- 1. researchgate.net [researchgate.net]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Navigating the Safe Handling of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Section 1: Understanding the Potential Hazards - A Logic-Based Approach
Given the chemical structure of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene, a thorough risk assessment necessitates an understanding of the potential hazards associated with its constituent parts. The molecule combines a halogenated benzene ring with a fluorophenylmethyl group, suggesting a complex toxicological profile.
Frequently Asked Questions (FAQs):
Q1: What are the primary anticipated hazards of this compound?
Based on analogous structures, the primary hazards are expected to be:
-
Severe Skin and Eye Irritation/Corrosion: The benzyl halide-like moiety is a strong structural alert for lachrymatory (tear-inducing) and corrosive properties. Direct contact could lead to chemical burns and irreversible eye damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause significant irritation to the nose, throat, and lungs.[2][3][4]
-
General Toxicity: Brominated and chlorinated aromatic compounds can exhibit systemic toxicity, and some are known to be persistent and bioaccumulative.[5][6] While specific data for this compound is unavailable, it is prudent to handle it as a substance with potential for long-term health effects.
Q2: Are there any known incompatibilities I should be aware of?
Yes, based on general principles for halogenated organic compounds, avoid contact with:
-
Strong Oxidizing Agents: May lead to vigorous or explosive reactions.
-
Strong Bases: Can promote elimination or other decomposition reactions.
-
Metals: Certain metals may catalyze decomposition.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a full-face shield | Protects against splashes and vapors that can cause severe eye damage. |
| Hands | Chemically resistant gloves (e.g., nitrile or neoprene), consider double-gloving | Prevents skin contact which can lead to irritation or burns. |
| Body | A lab coat, worn fully buttoned | Provides a barrier against accidental spills. |
| Respiratory | A properly fitted respirator with appropriate cartridges for organic vapors | Essential when handling the solid outside of a certified chemical fume hood or if vapor generation is likely. |
Section 3: Experimental Workflow Troubleshooting
This section addresses common issues that may arise during the experimental use of this compound.
Weighing and Aliquoting
Q3: I need to weigh the solid compound. What is the safest way to do this?
A3: Always weigh this compound inside a certified chemical fume hood. Use a disposable weighing boat to prevent contamination of the balance.
Troubleshooting:
-
Issue: The solid is static and difficult to handle.
-
Solution: Use an anti-static gun on the weighing boat and surrounding area. Avoid using a brush to transfer the solid; instead, use a dedicated spatula.
-
-
Issue: I'm concerned about inhaling fine particles.
-
Solution: In addition to working in a fume hood, wear a properly fitted respirator.
-
Dissolution
Q4: What solvents are recommended for dissolution, and are there any safety concerns?
A4: While specific solubility data is not available, common organic solvents such as dichloromethane, tetrahydrofuran, and toluene are likely to be effective.
Troubleshooting:
-
Issue: The compound is not dissolving readily.
-
Solution: Gentle warming and sonication can be employed. However, be aware that heating will increase the vapor pressure of both the solvent and the solute, increasing the inhalation hazard. All heating should be done under controlled conditions within the fume hood.
-
-
Issue: I observed a color change upon adding the solvent.
-
Solution: A color change could indicate a reaction with the solvent or the presence of impurities. It is advisable to use fresh, anhydrous solvents. If the color change is unexpected, it may be prudent to discard the solution and start over with a fresh batch of the compound and solvent.
-
Section 4: Emergency Procedures - Be Prepared
Accidents can happen. A clear and practiced emergency plan is critical.
Spill Management
Q5: How should I handle a small spill of the solid compound on the benchtop?
A5:
-
Evacuate: If the spill is large or you feel unsafe, evacuate the immediate area and alert your supervisor.
-
Isolate: If the spill is small and contained, restrict access to the area.
-
Absorb: Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep the absorbent material into a labeled waste container.
-
Decontaminate: Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste according to your institution's guidelines.
First Aid
Q6: What are the immediate first aid measures in case of exposure?
A6:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Section 5: Visualizing Safety Protocols
Personal Protective Equipment (PPE) Workflow
Caption: Correct sequence for donning and doffing PPE.
Small Spill Response Workflow
Caption: Step-by-step response to a small chemical spill.
References
-
PubMed:
-
PubMed Central:
-
ResearchGate:
-
PubMed:
-
CymitQuimica:
-
Thermo Fisher Scientific:
-
Aerosol and Air Quality Research:
-
Capot Chemical:
-
PubChem:
-
PubChem:
-
Fisher Scientific:
-
Thermo Fisher Scientific:
-
TCI Chemicals:
-
Organic Syntheses:
-
Organic Chemistry Portal:
-
Chemistry Stack Exchange:
-
Chemistry LibreTexts:
-
Quora:
Sources
- 1. fishersci.com [fishersci.com]
- 2. 4-Bromo-1-chloro-2-(chloromethyl)benzene | C7H5BrCl2 | CID 43379070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Relative potencies of individual chlorinated and brominated polycyclic aromatic hydrocarbons for induction of aryl hydrocarbon receptor-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brominated and Chlorinated Flame Retardants: The San Antonio Statement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
This technical guide addresses the critical quality attributes and impurity profiling of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene (CAS: 1628918-33-1), a pivotal intermediate in the synthesis of SGLT2 inhibitors, most notably Empagliflozin .[1]
Advanced Impurity Profiling & Process Troubleshooting
Status: Active Role: Senior Application Scientist Context: Drug Substance Intermediate Analysis (SGLT2 Inhibitors)
Executive Summary
This molecule serves as the "aglycone" scaffold for Empagliflozin. Its purity is critical because the subsequent step—lithium-halogen exchange at the C4-Bromo position to couple with the gluconolactone—is highly sensitive to electrophilic impurities (like residual ketones) and protic impurities (like residual alcohols).
This guide focuses on the "Critical Triad" of impurities: the Precursor Ketone , the Intermediate Alcohol , and the Des-Halogenated byproducts .[1]
Module 1: Critical Impurity Identification (The "What")
Q1: What is the "Critical Triad" of impurities I must monitor?
A: In the standard Friedel-Crafts/Reduction synthetic route, three specific impurities dictate the success of downstream coupling. You must resolve these via HPLC:
| Impurity Name | Structure Description | Origin | Criticality |
| Impurity A (The Ketone) | (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | Unreacted Starting Material | High: Consumes n-BuLi/Grignard reagents in the next step.[1] |
| Impurity B (The Alcohol) | (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol | Incomplete Reduction Intermediate | High: Quenches organometallics; difficult to separate.[1] |
| Impurity C (Des-Bromo) | 1-Chloro-2-(4-fluorobenzyl)benzene | Over-reduction / Halogen Scrambling | Medium: Inert in coupling, but lowers potency.[1] |
Q2: Why am I seeing a "Des-Bromo" impurity (Impurity C) during the reduction step?
A: If you are using a silane-mediated reduction (e.g.,
-
Mechanism: While intended to activate the ketone/alcohol, strong Lewis acids can activate the aryl ring, making the C-Br bond susceptible to hydride attack, especially at elevated temperatures (>40°C).[1]
-
Correction: Lower the reaction temperature to 0–10°C during the silane addition and strictly control the Lewis acid equivalents (keep < 2.5 eq).
Module 2: Troubleshooting Synthesis & Purification (The "How to Fix")
Q3: The reaction stalls at the Alcohol intermediate. Adding more silane doesn't help. Why?
A: This is a common "kinetic trap."
-
The Cause: The reduction proceeds via a carbocation intermediate. If your solvent system is too basic (e.g., residual ethers or wet solvents), it stabilizes the cation or coordinates the Lewis acid, preventing the final hydride transfer.[1]
-
The Fix:
-
Solvent Switch: Ensure you are using a non-coordinating solvent like Dichloromethane (DCM) or Toluene. Avoid THF in the reduction step.
-
Lewis Acid Spike: The reaction likely consumed the Lewis acid. A second, smaller charge of
or is often more effective than adding more silane.
-
Q4: How do I remove the unreacted Ketone (Impurity A) without column chromatography?
A: The ketone is significantly different in solubility and reactivity compared to the methylene product.
-
Method 1 (Chemical Wash): The ketone can form hydrazones. Treat the crude mixture with Girard’s Reagent T (water-soluble hydrazine) followed by an aqueous wash. The ketone-hydrazone will partition into the water phase, leaving the clean product in the organic phase.
-
Method 2 (Crystallization): The product (methylene) is a low-melting solid/oil, while the ketone is a high-melting solid.[1] Recrystallization from cold Isopropyl Alcohol (IPA) or Methanol often precipitates the ketone first. Filter the ketone; the filtrate contains your product.
Module 3: Analytical Method Development (The "How to Measure")
Q5: My HPLC method shows the Alcohol and Product co-eluting. How do I separate them?
A: The polarity difference between the diarylmethane (Product) and the diarylmethanol (Alcohol) is subtle in high-organic mobile phases.
-
Column Selection: Switch from a standard C18 to a Phenyl-Hexyl column. The
interactions with the aromatic rings provide better selectivity for the planar ketone vs. the tetrahedral alcohol/product. -
Mobile Phase: Use Methanol instead of Acetonitrile. The protic nature of methanol interacts differently with the hydroxyl group of Impurity B, increasing its retention shift relative to the product.
Recommended HPLC Conditions:
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient: 60% B to 90% B over 20 minutes.
-
Detection: 225 nm (The Fluorine ring absorption).
Visualizing the Impurity Pathway
The following diagram illustrates the genesis of the Critical Triad during the reduction of the benzophenone precursor.
Figure 1: The reduction of the ketone (Red) proceeds through the alcohol (Yellow) to the target (Green). Aggressive conditions lead to des-halogenation (Grey).[1]
References
-
PubChem. (2025).[2][3] 4-Bromo-1-chloro-2-fluorobenzene Compound Summary. National Library of Medicine. [Link]
-
Google Patents. (2016).[4] Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (US20160280619A1). [1][5]
Disclaimer: This guide is for research and development purposes only. All synthesis and analysis should be conducted by qualified personnel in compliance with local safety regulations.
Sources
- 1. veeprho.com [veeprho.com]
- 2. 4-Bromo-1-chloro-2-fluorobenzene | C6H3BrClF | CID 2724690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO | CID 15941367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions with 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
Welcome to the technical support center for optimizing catalytic reactions involving the versatile but challenging building block, 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and practical solutions to common issues encountered during cross-coupling reactions with this substrate. Our focus is on empowering you to not only solve problems but to understand the underlying chemical principles driving your reaction's success.
The unique structure of this substrate, featuring differential reactivity between the C-Br and C-Cl bonds and significant steric hindrance from the 2-benzyl group, presents specific optimization challenges. This guide addresses these issues head-on in a direct question-and-answer format.
Frequently Asked Questions & Troubleshooting Guide
Issue 1: Low or No Product Yield with Unreacted Starting Material
Question: My reaction is sluggish or has stalled, and I'm recovering a significant amount of my this compound starting material. What are the most likely causes and how can I fix it?
This is the most common challenge and typically points to issues with catalyst activity or suboptimal reaction conditions. The primary goal is to facilitate the initial, rate-limiting oxidative addition step at the C-Br bond.
Possible Causes & Solutions:
-
Inefficient Precatalyst Activation: The active catalyst in most cross-coupling reactions is a Pd(0) species, which must be generated in situ from a more stable Pd(II) precatalyst.[1][2] If this reduction is inefficient, the catalytic cycle cannot begin in earnest.
-
Inappropriate Ligand Choice: The sterically encumbered environment around the C-Br bond demands a carefully selected ligand. The ligand must be bulky enough to promote reductive elimination but not so bulky that it prevents oxidative addition or coordination of the coupling partner.[5][6]
-
Solution: For sterically hindered substrates, bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or BrettPhos) are often superior to traditional ligands like PPh₃.[5][7] They accelerate both oxidative addition and reductive elimination, increasing overall catalytic turnover.[5] A screening of several ligands is highly recommended.
-
-
Suboptimal Base or Temperature: The choice of base is critical. For Suzuki-Miyaura reactions, the base activates the boronic acid to facilitate transmetalation.[8] For Buchwald-Hartwig aminations, it deprotonates the amine.[3] Insufficient temperature can lead to a slow oxidative addition step.
-
Solution: Screen a range of bases. For Suzuki couplings, start with K₃PO₄ or Cs₂CO₃, which are effective in many systems.[9][10] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[4] If the reaction is sluggish, cautiously increasing the temperature in 10-20°C increments can significantly improve rates, though excessive heat can cause catalyst decomposition.[9]
-
Issue 2: Formation of Significant Side Products
Question: My desired product is forming, but I'm seeing significant impurities, such as a debrominated starting material or homocoupling of my boronic acid/amine partner. What is causing this?
Side product formation indicates that an undesired reaction pathway is competing with your main catalytic cycle.
Possible Causes & Solutions:
-
Dehalogenation (Hydrodehalogenation): You observe the formation of 1-chloro-2-[(4-fluorophenyl)methyl]benzene.
-
Cause: This occurs when the organopalladium intermediate formed after oxidative addition is quenched by a hydride source before it can proceed through the rest of the cycle. Certain bases (like alkoxides in the presence of trace water) or solvents (like alcohols) can act as hydride donors.[9]
-
Solution:
-
Switch to a non-hydride-donating base, such as K₃PO₄, K₂CO₃, or Cs₂CO₃.
-
Ensure you are using anhydrous, degassed solvents.
-
Avoid alcohol solvents unless the protocol specifically calls for them.
-
-
-
Homocoupling of Nucleophile (e.g., Biphenyl from Phenylboronic Acid):
-
Cause: This side reaction is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to a catalytic cycle that couples two molecules of the nucleophile.[2] It can also occur if the reduction of a Pd(II) precatalyst proceeds via homocoupling of the boronic acid before the main cycle begins.[2]
-
Solution:
-
Rigorous Degassing: Ensure your solvent and reaction headspace are free of oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[9]
-
Use a Precatalyst: Modern precatalysts that form the active Pd(0) species cleanly can minimize side reactions that occur during the initial reduction step.[3]
-
-
Issue 3: Optimizing and Reducing Catalyst Loading
Question: The reaction works at 2 mol% catalyst loading, but for cost and product purity reasons, I need to reduce it significantly. What is the best strategy to achieve low catalyst loadings (e.g., <0.1 mol%)?
Reducing catalyst loading is crucial for process chemistry and green chemistry initiatives.[11] This requires a highly efficient catalytic system where the turnover number (TON) is maximized.
Strategy for Optimization:
-
Establish a Robust Baseline: First, ensure the reaction proceeds to >95% conversion reliably at a standard loading (e.g., 1-2 mol%) using an optimal ligand, base, and solvent combination as determined from initial screening.
-
Select a High-Activity Catalyst System: Low catalyst loadings are most successfully achieved with highly active and stable catalyst systems.
-
Catalyst: Use a well-defined palladacycle precatalyst (e.g., XPhos Pd G3, SPhos Pd G4). These are designed for high turnover.
-
Ligand: The choice of a bulky, electron-rich phosphine ligand is paramount. These ligands promote the key steps in the catalytic cycle and stabilize the palladium center, preventing decomposition over the long reaction times or higher temperatures needed for low-loading reactions.[5]
-
-
Systematic Reduction Protocol:
-
Once the optimal conditions are set, begin systematically reducing the catalyst loading in increments (e.g., 1.0% -> 0.5% -> 0.1% -> 0.05%).
-
At each step, monitor the reaction progress by TLC, GC, or LC-MS to determine the time to completion.[12] You may need to slightly increase the reaction time or temperature as you lower the loading.
-
-
Maintain High Purity of Reagents: At very low catalyst loadings, the system is highly sensitive to impurities that can act as catalyst poisons. Ensure all reagents, solvents, and the inert gas are of the highest purity.
Data & Protocols
Table 1: Ligand Selection Guide for Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Recommended Ligand Class | Example Ligands | Key Considerations |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acids | Buchwald Biaryl Phosphines | XPhos, SPhos, RuPhos | Excellent for sterically hindered substrates.[5] |
| Buchwald-Hartwig | Primary Amines/Amides | Buchwald Biaryl Phosphines | BrettPhos, RuPhos | BrettPhos is often highly effective for primary amines.[3] |
| Buchwald-Hartwig | Secondary Amines | Buchwald Biaryl Phosphines | XPhos, tBuXPhos | More sterically demanding ligands are often needed.[7] |
| Sonogashira | Terminal Alkynes | Buchwald or Trialkyl Phosphines | XPhos, P(t-Bu)₃ | Can be run copper-free with appropriate ligand choice.[7] |
Protocol 1: General Procedure for Ligand/Base Screening (Suzuki-Miyaura Example)
This protocol outlines a parallel screening approach to quickly identify optimal conditions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a precatalyst, 2.4 mol%)
-
Bases to be screened (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or THF/H₂O mixture)
-
Array of reaction vials with stir bars
Procedure:
-
Preparation (Inert Atmosphere): In a glovebox, add the this compound, palladium precatalyst, and boronic acid to each reaction vial.
-
Base Addition: To each vial, add a different base from your screening set.
-
Solvent Addition: Add the degassed solvent to each vial to achieve a standard concentration (e.g., 0.1 M).
-
Reaction: Seal the vials and place them in a pre-heated reaction block (e.g., 80-100 °C).
-
Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by TLC or LC-MS to determine conversion.
-
Analysis: Compare the results to identify the most effective base and solvent system for your specific coupling partners.
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for diagnosing and solving low-yield reactions.
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram shows the key steps in the palladium-catalyzed Suzuki-Miyaura reaction, highlighting the role of the catalyst and reagents.
Caption: Key mechanistic steps of the Suzuki-Miyaura cross-coupling reaction.
References
-
Poier, D., Loveday, O., Usteri, M. E., Stoian, D., López, N., Mitchell, S., Marti, R., & Pérez-Ramírez, J. (n.d.). Ligand-induced activation of single-atom palladium heterogeneous catalysts for cross-coupling reactions. ArODES HES-SO. Retrieved from [Link]
-
Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
(2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. RSC Publishing. DOI:10.1039/D4QO02335H. Retrieved from [Link]
-
Fair, H. D., & Organ, M. G. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Retrieved from [Link]
-
Bio, M. M. (2016). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC. Retrieved from [Link]
-
Barluenga, J., & Valdés, C. (2025). Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Coupling. Organometallics. ACS Publications. Retrieved from [Link]
-
Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec. Retrieved from [Link]
-
(n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. RSC Publishing. Retrieved from [Link]
-
(n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
(n.d.). Cross-Coupling Chemistry. University of Rochester. Retrieved from [Link]
-
(n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
(2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Retrieved from [Link]
-
(2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Retrieved from [Link]
-
(2018). Common cross coupling reactions. YouTube. Retrieved from [Link]
-
Wang, L., Zhang, W., & Zhou, C. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. Retrieved from [Link]
-
(2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Retrieved from [Link]
-
(2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. ASM. Retrieved from [Link]
-
(n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]
-
(n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). ResearchGate. Retrieved from [Link]
-
Hemmateenejad, B., Akhond, M., Mohammadpour, Z., & Mobaraki, N. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods. RSC Publishing. Retrieved from [Link]
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jmcct.com [jmcct.com]
- 8. Suzuki Coupling [organic-chemistry.org]
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- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative NMR Analysis Guide: 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
Topic: "4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene" NMR analysis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Context
This compound (CAS: 1628918-33-1), hereafter referred to as BCFB , is a critical pharmacophore intermediate in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin, Canagliflozin analogs). Its structural integrity—specifically the ortho-positioning of the benzyl group relative to the chlorine—is the primary quality attribute determining downstream yield and stereochemical purity.
This guide compares the efficacy of 1H NMR versus 19F NMR and 13C NMR for the structural validation of BCFB. While Mass Spectrometry (MS) confirms molecular weight, it fails to distinguish the critical regioisomers formed during the Friedel-Crafts alkylation or reduction steps. NMR remains the gold standard for validating the substitution pattern of the central benzene ring.
Key Performance Indicators (KPIs) for Analysis
| Metric | 1H NMR (400 MHz) | 13C NMR (100 MHz) | 19F NMR (376 MHz) |
| Regioisomer Resolution | High (Coupling constants confirm 1,2,4-substitution) | Medium (Requires HSQC/HMBC for certainty) | Low (Cannot distinguish position of benzyl group) |
| Quantification Limit | ~0.1% (with appropriate relaxation delay) | >1% (Low sensitivity) | <0.05% (High sensitivity, no background) |
| Solvent Suitability | CDCl₃ (Optimal resolution) | DMSO-d₆ (Viscosity broadens peaks) | CDCl₃ / DMSO-d₆ (Robust) |
Technical Analysis & Causality
Structural Logic & Assignment Strategy
The BCFB molecule consists of two distinct aromatic systems linked by a methylene bridge. The analytical challenge lies in the Central Ring (Ring A) , which contains the Bromo and Chloro substituents. The Fluorophenyl Ring (Ring B) serves as an internal "spin spy" via the Fluorine atom.
-
Ring A (Central): The 1-Chloro-2-benzyl-4-bromo substitution pattern creates a specific AMX or ABX spin system (depending on field strength).
-
H3 (Ortho to Cl): Appears as a doublet (J ≈ 8.5 Hz).
-
H5 (Meta to Cl, Ortho to Br): Appears as a doublet of doublets (J ≈ 8.5, 2.0 Hz).
-
H6 (Ortho to Benzyl): Appears as a doublet (J ≈ 2.0 Hz).
-
Causality: The H6 proton is the diagnostic handle. Its small meta-coupling (J ≈ 2.0 Hz) to H5 and lack of ortho-coupling confirms the position of the benzyl group at C2.
-
-
Ring B (Fluorophenyl): The 4-Fluoro substitution creates a distinct AA'BB'X system.
-
19F-1H Coupling: The protons ortho to Fluorine (H3'/H5') exhibit large coupling constants (
), distinguishing them from the meta protons (H2'/H6').
-
Solvent Selection: The CDCl₃ Imperative
For BCFB, Chloroform-d (CDCl₃) is the superior solvent compared to DMSO-d₆.
-
Reasoning: BCFB is highly lipophilic. DMSO-d₆, while universal, often causes signal broadening due to viscosity and can obscure the crucial benzylic methylene singlet (~4.0 ppm) if water suppression is not perfect. CDCl₃ provides sharper lines, essential for resolving the H5/H6 meta-coupling.
Experimental Protocol
Sample Preparation (Self-Validating)
To ensure reproducibility, follow this gravimetric protocol.
-
Mass: Weigh 15.0 ± 0.5 mg of BCFB into a clean vial.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D, with 0.03% TMS).
-
Homogenization: Vortex for 10 seconds. Ensure the solution is clear; any turbidity suggests inorganic salts (remove via filtration through cotton wool).
-
Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent evaporation and concentration changes.
Acquisition Parameters[1]
-
Temperature: 298 K (25°C).
-
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.
-
Relaxation Delay (D1): Set to 5.0 s .
-
Why: The aromatic protons and the benzylic CH₂ have different T1 relaxation times. A short D1 under-integrates the aromatic protons relative to the CH₂, skewing purity calculations.
-
-
Scans (NS): 16 (Routine ID) or 64 (Impurity Profiling).
Comparative Data: Spectral Assignment
The following table contrasts the expected shifts for BCFB against its common regioisomer impurity (formed via non-selective bromination).
Table 1: 1H NMR Assignment (400 MHz, CDCl₃)
| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Coupling (Hz) | Diagnostic Value |
| CH₂ | Benzylic | 4.02 | Singlet | - | Integration Reference (2H) |
| H-6 | Arom (Ring A) | 7.36 | Doublet | Confirms Benzyl @ C2 | |
| H-5 | Arom (Ring A) | 7.28 | dd | Links H6 to H3 | |
| H-3 | Arom (Ring A) | 7.21 | Doublet | Ortho to Cl | |
| H-2', 6' | Arom (Ring B) | 7.12 | dd | Proximal to Benzyl | |
| H-3', 5' | Arom (Ring B) | 6.98 | Triplet (app) | Distinctive F-Coupling |
Table 2: 19F NMR Comparison (376 MHz, CDCl₃)
| Compound | Shift (δ, ppm) | Multiplicity | Application |
| BCFB (Target) | -117.5 | Multiplet (tt) | Primary Purity Assay |
| Des-Bromo Impurity | -118.2 | Multiplet | Process Control (Incomplete reaction) |
| Regioisomer | -117.5 | Multiplet | Cannot Distinguish (F is too far from isomer site) |
Decision Logic & Workflow
The following diagram illustrates the logical workflow for confirming the structure of BCFB and ruling out common synthesis errors.
Figure 1: Structural Confirmation Logic Flow. Note that the coupling pattern of Ring A is the definitive "Go/No-Go" gate for regioisomer purity.
Comparison with Alternatives
BCFB vs. Ethoxy-Analog (Dapagliflozin Intermediate)
In many development pipelines, the ethoxy-benzyl analog is used.
-
Spectral Difference: The ethoxy analog shows a characteristic quartet (~4.0 ppm) and triplet (~1.4 ppm) for the ethyl group.
-
Advantage of BCFB: The Fluorine atom provides an orthogonal analytical handle. By running a 19F NMR , you can quantify BCFB in a crude mixture containing non-fluorinated starting materials (e.g., 5-bromo-2-chlorobenzoic acid derivatives) without any spectral overlap, a capability the ethoxy-analog lacks.
1H NMR vs. HPLC
While HPLC is standard for purity, 1H NMR is superior for Identity .
-
HPLC: Can separate isomers but requires reference standards to identify which peak is which.
-
NMR: Provides ab initio structural proof. The coupling constant
physically proves the meta-relationship, confirming the structure without needing a reference standard.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2724690, 4-Bromo-1-chloro-2-fluorobenzene (Fragment Analysis). Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Supporting Information: Regioselective Halogenation of Arenes (Data for Chlorotoluene derivatives). Retrieved from [Link]
Technical Comparison: 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene in SGLT2 Inhibitor Synthesis
[1]
Executive Summary
This compound (CAS: 1628918-33-1 ), hereafter referred to as Intermediate A , is the critical C-aryl glycoside coupling partner in the synthesis of Empagliflozin (Jardiance®).[1]
This guide compares Intermediate A (the industry-standard Bromo-precursor) against its Iodo-analog (2-chloro-5-iodobenzyl derivative) and Des-chloro variants.[1] While Intermediate A offers a superior cost-profile, its deployment requires precise cryogenic control during the lithium-halogen exchange step to prevent regio-isomeric lithiation and benzylic deprotonation.[1]
Key Performance Metrics:
| Feature | Intermediate A (Bromo) | Comparator (Iodo-Analog) |
|---|---|---|
| Primary Application | Empagliflozin Commercial Mfg.[1] | Process R&D / Pilot Scale |
| Exchange Reagent | n-Butyllithium (n-BuLi) | i-PrMgCl[1]·LiCl (Turbo Grignard) |
| Operating Temp | Cryogenic (-78°C) | Non-Cryogenic (-20°C to 0°C) |
| Cost Efficiency | High (Low raw material cost) | Low (High iodine cost) |
| Critical Impurity | Des-bromo (Protonated) | Dimer / Homocoupling |[1]
Chemical Identity & Structural Significance[1][2][3]
The molecule features a diarylmethane scaffold with a specific halogenation pattern designed for chemoselective metallation .
-
Systematic Name: this compound[1]
-
CAS Number: 1628918-33-1[1]
-
Molecular Formula: C₁₃H₉BrClF
-
Molecular Weight: 299.57 g/mol [1]
Structural Logic
The 1-Chloro-4-Bromo substitution pattern is not arbitrary.[1] Bromine is significantly more reactive toward lithium-halogen exchange than chlorine.[1] This allows for the selective generation of the C4-lithio species without disturbing the C1-chlorine atom, which is essential for the final drug's pharmacophore (binding to the SGLT2 receptor).[1]
Caption: Chemoselectivity of the Br/Cl substitution pattern during lithiation.
Comparative Analysis: Bromo vs. Iodo Routes[1][4]
The choice between the Bromo-intermediate (Intermediate A) and the Iodo-analog dictates the entire process engineering strategy.[1]
The "Cryogenic" Bromo Route (Standard)[1]
-
Mechanism: Classical Li-Halogen exchange.[1]
-
Protocol: Reacting Intermediate A with n-BuLi in THF/Toluene at -78°C.
-
Challenge: The benzylic protons (at the methylene bridge) are acidic (pKa ~40). If the temperature rises above -60°C, n-BuLi will deprotonate the benzylic position, leading to alkylation impurities rather than the desired C-glycosylation.[1]
-
Advantage: Brominated starting materials are 3-5x cheaper than iodinated ones.[1]
The "Turbo Grignard" Iodo Route (Alternative)[1]
-
Mechanism: Magnesium-Halogen exchange using i-PrMgCl[1][2]·LiCl (Knochel's Reagent).[1]
-
Protocol: Reaction at -20°C to 0°C.
-
Advantage: Eliminates the need for liquid nitrogen or specialized cryogenic reactors. The C-I bond is weak enough to exchange with Mg, whereas the C-Br bond is sluggish with Mg at these temps.
-
Disadvantage: High cost of Iodine and the Turbo Grignard reagent makes this prohibitive for generic manufacturing but excellent for small-scale/pilot batches.
Quantitative Performance Data
| Parameter | Route A: Bromo-Lithiation | Route B: Iodo-Magnesiation |
| Yield (Coupling Step) | 65 - 75% | 75 - 85% |
| Reaction Time | < 1 hour (Fast) | 2 - 4 hours (Slower) |
| Temp.[1] Sensitivity | Critical (< -60°C) | Moderate (< 0°C) |
| Major Impurity | Des-bromo (Hydrolysis) | Homocoupling (Dimer) |
| Scalability | High (with Cryo-plant) | Medium (Reagent cost) |
Experimental Protocol: Selective Lithiation & Coupling
This protocol describes the industry-standard use of Intermediate A for Empagliflozin synthesis.[1] It is designed to be self-validating via in-process control (IPC).[1]
Safety Pre-requisites
-
Reagents: n-Butyllithium is pyrophoric.[1] All transfers must use cannula techniques under positive Nitrogen/Argon pressure.[1]
-
Equipment: Dry glassware (oven-dried >120°C), low-temperature thermometer (internal probe required).
Step-by-Step Workflow
1. Preparation of the Aryl-Lithium Species
-
Charge a 3-neck flask with Intermediate A (1.0 eq) and anhydrous THF (10 volumes).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Critical Step: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 minutes.
-
Control: Maintain Internal Temperature (IT) below -70°C .[1]
-
Causality: Faster addition raises local temperature, causing benzylic deprotonation.
-
-
Stir at -78°C for 30 minutes.
2. Self-Validation (IPC Check)
-
Method: Quench a 0.1 mL aliquot with MeOH and analyze by HPLC.
-
Pass Criteria:
3. Coupling (The C-Glycosylation) [1]
-
Dissolve 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone (1.1 eq) in Toluene/THF.[1]
-
Cool the lactone solution to -78°C.
-
Transfer the Aryl-Lithium species via cannula into the lactone solution (Inverse addition is often preferred to maintain stoichiometry).[1]
-
Stir for 1 hour at -78°C.
-
Quench: Add Methanolic HCl (excess) to quench and simultaneously remove TMS protecting groups.
Impurity Troubleshooting Table
| Observed Impurity | Probable Cause | Corrective Action |
| Starting Material > 5% | Wet solvent / Quenched n-BuLi | Redistill THF over Na/Benzophenone.[1] |
| Des-Chloro Analog | Over-lithiation (Li/Cl exchange) | Ensure Temp < -70°C; Reduce n-BuLi equivalents. |
| Benzylic Alkylation | Temp excursion (> -50°C) | Slow down addition rate; Check cooling capacity.[1][3] |
Synthesis Pathway Visualization
The following diagram illustrates the position of Intermediate A in the total synthesis of Empagliflozin, highlighting the divergence between the Bromo and Iodo routes.
Caption: Synthesis workflow showing the critical divergence at the coupling stage.
References
-
Wang, X. J., et al. (2014).[4] "Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction." Organic Letters. (Cited for Iodo-route comparison and yield data).[1]
-
Boehringer Ingelheim International GmbH. (2006).[1] "Process for the preparation of SGLT2 inhibitors." World Intellectual Property Organization, WO2006117359. (Cited for original Bromo-route methodology).[1]
-
Knochel, P., et al. (2011). "Turbo-Grignard Reagents in Organic Synthesis." Angewandte Chemie International Edition. (Cited for mechanism of Mg/Halogen exchange).[1]
-
PubChem. (2025).[1] "Compound Summary: this compound." National Library of Medicine. (Cited for CAS and physical properties).[1]
Sources
- 1. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20130267694A1 - Process for the preparation of benzylbenzene sglt2 inhibitors - Google Patents [patents.google.com]
- 3. Synthesis method of Empagliflozin intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
Introduction: The diarylmethane scaffold is a ubiquitous structural motif found in a multitude of pharmaceuticals, agrochemicals, and materials science applications.[1][2] The specific derivative, 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene, presents a unique substitution pattern that makes it a valuable, yet challenging, synthetic intermediate. The presence of multiple halogens offers distinct points for further functionalization, while the fluorinated ring can enhance metabolic stability and binding affinity in drug candidates.[3]
This in-depth technical guide provides a comparative analysis of three distinct and viable synthetic routes to this target molecule. We will move beyond simple procedural lists to dissect the underlying chemical principles, evaluate the strategic advantages and limitations of each approach, and provide detailed experimental protocols. This guide is intended for researchers, process chemists, and drug development professionals seeking to make an informed decision on the optimal synthetic strategy for their specific application, whether for lab-scale discovery or large-scale manufacturing.
Retrosynthetic Analysis: Deconstructing the Target
A logical starting point for any synthetic plan is to identify the key bond disconnections. For this compound, the most apparent disconnection is the C(sp²)-C(sp³) bond between the benzylic carbon and the di-halogenated aromatic ring. This leads to three primary strategic approaches.
Caption: Primary retrosynthetic disconnections for the target molecule.
Route 1: Direct Friedel-Crafts Benzylation
The Friedel-Crafts reaction, discovered in 1877, is a foundational method for forming carbon-carbon bonds to an aromatic ring.[4][5] This approach is the most direct, involving the electrophilic substitution of 1-bromo-4-chlorobenzene with a suitable 4-fluorobenzyl electrophile.
Scientific Principle & Strategy
The reaction proceeds by activating a benzylating agent, typically 4-fluorobenzyl chloride, with a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[4][6] The catalyst coordinates to the chlorine atom, weakening the C-Cl bond and generating a highly electrophilic benzyl carbocation (or a polarized complex) that is then attacked by the electron-rich aromatic ring.[5][7]
Causality of Experimental Choices:
-
Regioselectivity: The primary challenge in this route is controlling the position of alkylation. Both the bromine and chlorine substituents on the starting material are deactivating yet ortho-, para-directing.[8] This directs the incoming electrophile to the positions ortho or para to each halogen. The desired position '2' is ortho to the bromine and meta to the chlorine. The competing position '5' is ortho to the chlorine and meta to the bromine. Predicting the precise isomeric ratio can be difficult, often leading to purification challenges.
-
Catalyst Loading: Friedel-Crafts alkylations often suffer from polyalkylation, as the product (an alkylbenzene) is more nucleophilic than the starting material. While less of a concern with deactivating groups present, stoichiometric or even super-stoichiometric amounts of the Lewis acid are sometimes used to minimize this by complexing with the product.[9] However, modern approaches favor more sustainable, catalytic amounts of solid acids or milder Lewis acids.[6][10]
Experimental Protocol: Friedel-Crafts Benzylation
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a reflux condenser, add anhydrous 1-bromo-4-chlorobenzene (1.0 eq) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
To this stirred suspension, add 4-fluorobenzyl chloride (1.05 eq) dropwise via a syringe over 30 minutes.[3][11]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly pouring it into a flask containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure. The crude product will likely be a mixture of isomers requiring purification by column chromatography or recrystallization.
Caption: Workflow for Direct Friedel-Crafts Benzylation.
Route 2: Friedel-Crafts Acylation and Subsequent Reduction
This two-step approach circumvents the primary drawbacks of the direct alkylation route—namely, polyalkylation and poor regioselectivity. It involves first installing an acyl group, which deactivates the ring to further substitution, and then reducing the resulting ketone to the desired methylene bridge.[12]
Scientific Principle & Strategy
Step 1: Friedel-Crafts Acylation. This reaction couples 1-bromo-4-chlorobenzene with 4-fluorobenzoyl chloride.[13] Unlike alkylation, the product, a diarylketone, is less reactive than the starting material due to the electron-withdrawing nature of the carbonyl group. This elegantly prevents over-acylation.[4] Furthermore, the steric bulk and electronic properties of the acylium ion intermediate often lead to superior regiocontrol.
Step 2: Ketone Reduction. The diarylketone intermediate is then reduced. Classical methods include the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, base) reductions. However, these often require harsh conditions. A milder and highly effective alternative is reduction using a combination of a Lewis acid and a hydride source, such as titanium tetrachloride (TiCl₄) and sodium borohydride (NaBH₄), or triethylsilane (Et₃SiH).[12]
Causality of Experimental Choices:
-
Acylation Catalyst: While AlCl₃ is common, it must be used in stoichiometric amounts because it complexes strongly with the product ketone.[4] Milder, more versatile Lewis acids like TiCl₄ can catalyze the reaction efficiently and are often easier to handle on a larger scale.[12]
-
Reduction Method: The choice of reductant is critical. TiCl₄/NaBH₄ is advantageous as it proceeds under mild conditions, offering good functional group tolerance compared to the highly acidic Clemmensen or highly basic Wolff-Kishner conditions.[12]
Experimental Protocols
Protocol 2A: Friedel-Crafts Acylation
-
In a setup similar to Route 1, suspend 1-bromo-4-chlorobenzene (1.0 eq) and 4-fluorobenzoyl chloride (1.1 eq) in dry DCM.[13]
-
Cool the mixture to 0 °C.
-
Add TiCl₄ (1.2 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Quench the reaction by carefully adding it to cold, dilute HCl (aq).
-
Perform a standard aqueous workup as described in Route 1.
-
Purify the resulting (4-bromo-1-chloro-2-yl)(4-fluorophenyl)methanone by recrystallization or chromatography.
Protocol 2B: Ketone Reduction
-
Dissolve the diarylketone from the previous step (1.0 eq) in dry THF or DCM.
-
Cool the solution to 0 °C.
-
Add TiCl₄ (2.0 eq) dropwise.
-
Add NaBH₄ (2.5 eq) portion-wise, controlling the gas evolution.
-
Allow the reaction to stir at room temperature for 1-3 hours until the starting material is consumed (TLC).
-
Slowly quench the reaction with a saturated solution of NH₄Cl.
-
Filter the mixture through celite to remove titanium salts, and perform a standard aqueous workup.
-
Purify the final product, this compound, by column chromatography.
Caption: Workflow for the Two-Step Acylation-Reduction Route.
Route 3: Transition Metal-Catalyzed Cross-Coupling
Modern synthetic chemistry heavily relies on transition metal catalysis to construct C-C bonds with exceptional precision and functional group tolerance.[1] This route involves coupling an organometallic derivative of one aromatic ring with a halide-functionalized version of the other.
Scientific Principle & Strategy
A variety of cross-coupling reactions can be envisioned, including Suzuki, Stille, Kumada, and Negishi couplings.[14][15] A representative example is the Negishi coupling, which joins an organozinc reagent with an aryl halide, catalyzed by palladium or nickel complexes.[2] Recently, more cost-effective cobalt catalysts have also proven effective for this transformation.[15][16]
Strategy:
-
Preparation of Coupling Partners: This route requires the synthesis of two specifically functionalized precursors. For instance:
-
Partner A (Organometallic): 4-Fluorobenzylzinc bromide, prepared from 4-fluorobenzyl bromide and zinc dust.
-
Partner B (Aryl Halide): 1-Bromo-4-chloro-2-iodobenzene. The iodine is introduced selectively as it is the most reactive halide in the subsequent oxidative addition step.[17] This precursor can be synthesized via directed ortho-metalation of 1-bromo-4-chlorobenzene with a strong base (e.g., LDA or n-BuLi/TMEDA), followed by quenching with an iodine source.[18][19]
-
Causality of Experimental Choices:
-
Choice of Coupling Reaction: Negishi coupling is often chosen for its high reactivity and tolerance of various functional groups. The organozinc reagents are typically more reactive than the corresponding boronic acids (Suzuki) but less reactive and easier to handle than Grignard or organolithium reagents.[2]
-
Catalyst System: While palladium catalysts (e.g., Pd(PPh₃)₄) are the gold standard, the development of ligandless cobalt halide systems (e.g., CoBr₂) offers a significantly cheaper and more sustainable alternative, achieving comparable yields under mild conditions.[15][16]
-
Selective Halogenation: Introducing an iodine at the desired coupling position is a key strategic step. The C-I bond is significantly weaker than C-Br and C-Cl bonds, allowing for selective oxidative addition into the C-I bond by the catalyst, leaving the other halogens untouched for potential future transformations.
Experimental Protocol: Negishi Cross-Coupling
Protocol 3A: Synthesis of 1-Bromo-4-chloro-2-iodobenzene
-
Dissolve 1-bromo-4-chlorobenzene (1.0 eq) in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in THF. Stir for 2 hours at -78 °C to ensure complete ortho-lithiation.[18][20]
-
Quench the reaction by adding a solution of iodine (I₂) (1.2 eq) in THF.
-
Allow the reaction to warm to room temperature, then quench with aqueous Na₂S₂O₃ solution.
-
Perform a standard aqueous workup and purify the product.
Protocol 3B: Negishi Coupling
-
To a stirred suspension of zinc dust (1.5 eq) in anhydrous THF, add a few crystals of iodine to activate the zinc.
-
Add 4-fluorobenzyl bromide (1.2 eq) and stir at room temperature until the organozinc reagent is formed.
-
In a separate flask, dissolve 1-bromo-4-chloro-2-iodobenzene (1.0 eq) and the catalyst (e.g., CoBr₂ at 10 mol% or Pd(PPh₃)₄ at 5 mol%) in an appropriate solvent (e.g., DMAc for CoBr₂ or THF for Pd).[16]
-
Transfer the prepared 4-fluorobenzylzinc bromide solution to the aryl iodide solution via cannula.
-
Heat the reaction mixture (e.g., 80 °C for CoBr₂) and stir for 12-24 hours.[16]
-
After cooling, quench with saturated NH₄Cl solution, and perform a standard aqueous workup.
-
Purify the final product by column chromatography.
Caption: Workflow for the Multi-Step Cross-Coupling Route.
Comparative Performance Analysis
The optimal synthetic route is dictated by the specific requirements of the project, including scale, budget, available equipment, and desired purity. The following table provides a concise comparison of the three routes discussed.
| Parameter | Route 1: Friedel-Crafts Alkylation | Route 2: Acylation-Reduction | Route 3: Cross-Coupling |
| Number of Steps | 1 (from commercial materials) | 2 | 3+ (including precursor synthesis) |
| Regioselectivity | Poor to Moderate | Excellent | Excellent |
| Key Reagents | AlCl₃, 4-fluorobenzyl chloride | TiCl₄, 4-fluorobenzoyl chloride, NaBH₄ | LDA, I₂, Zinc, Co/Pd catalyst |
| Typical Yield | Moderate (after purification) | Good to High (overall) | Good (overall) |
| Scalability | Challenging due to isomer separation & waste | Good; well-defined intermediates | Moderate; requires inert conditions |
| Cost | Low (reagents are inexpensive) | Moderate | High (catalysts, ligands, cryogenics) |
| Primary Advantage | Most direct, atom-economical | High purity, reliable regiocontrol | Mild conditions, functional group tolerance |
| Primary Disadvantage | Isomer formation, polyalkylation, harsh waste stream | Lower atom economy, more steps | Multiple steps, expensive reagents |
Conclusion and Recommendations
Each synthetic strategy for this compound offers a distinct balance of efficiency, cost, and control.
-
Route 1 (Direct Friedel-Crafts Alkylation) is best suited for initial exploratory synthesis where a small amount of material is needed quickly and access to advanced purification equipment is available. Its simplicity is its greatest asset, but it is poorly suited for scale-up due to inevitable isomer formation.
-
Route 2 (Acylation-Reduction) represents the most robust and reliable approach for producing high-purity material on both laboratory and pilot plant scales.[12] The superior regiocontrol afforded by the acylation step justifies the additional synthetic transformation, leading to a more predictable and scalable process with easier purification.
-
Route 3 (Cross-Coupling) offers the highest degree of chemical precision and is the method of choice when dealing with highly functionalized or sensitive substrates. While the upfront investment in precursor synthesis is significant, this route provides unparalleled control and opens the door for creating diverse analogues by simply changing the coupling partners. The emergence of cheaper cobalt catalysts may increase its economic viability in the future.[15][16]
For most applications in a drug development setting, Route 2 is the recommended strategy , providing the optimal balance between scalability, product purity, and procedural robustness.
References
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A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2010). Beilstein Journals. Available at: [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC. Available at: [Link]
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An Efficient and Inexpensive Catalyst System for Friedel‐Crafts Alkylation of Aromatic Compounds with Benzyl and Allyl Alcohols. (2011). Taylor & Francis. Available at: [Link]
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Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination. (2025). PubMed. Available at: [Link]
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Diarylmethanes through an Unprecedented Palladium-Catalyzed C−C Cross-Coupling of 1-(Aryl)methoxy-1 H-Benzotriazoles with Arylboronic Acids. (n.d.). PMC. Available at: [Link]
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Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. Available at: [Link]
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Facile Approach to Diverse Diarylmethane Scaffolds via DBU-Catalyzed 1,6-Addition Reaction: Discovery of an Antibacterial Agent. (n.d.). PMC. Available at: [Link]
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A Comparative Guide to 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene and Its Derivatives for Pharmaceutical Research
In the landscape of modern drug discovery and development, the strategic selection of molecular scaffolds and intermediates is paramount to the successful synthesis of novel therapeutic agents. Among the vast array of building blocks available to medicinal chemists, halogenated aromatic compounds have garnered significant attention due to their unique ability to modulate the physicochemical and pharmacokinetic properties of a molecule.[1] This guide provides an in-depth comparative analysis of "4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene" and its key derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development.
This document will delve into the synthetic pathways, physicochemical properties, and potential applications of these compounds, with a particular focus on the influence of the para-substituent on the phenyl ring. The insights provided are grounded in established chemical principles and supported by experimental data to empower researchers in making informed decisions for their synthetic strategies.
Introduction to the Core Scaffold: A Versatile Intermediate
The core structure, a 1,2,4-trisubstituted benzene ring, is a prevalent motif in a variety of biologically active molecules. The presence and positioning of the bromo, chloro, and substituted benzyl moieties offer multiple points for chemical modification, making it a versatile intermediate for combinatorial chemistry and lead optimization. The specific compound, this compound, is of particular interest due to the incorporation of a fluorine atom, a bioisostere of a hydrogen atom that can significantly enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[2]
This guide will focus on a comparative study of the fluoro derivative alongside its ethoxy and methoxy analogs, which are known intermediates in the synthesis of prominent pharmaceuticals. This comparison will illuminate the subtle yet significant impact of the para-substituent on the overall characteristics of the molecule.
Comparative Synthesis Strategies
The synthesis of this compound and its derivatives typically follows a two-step sequence: a Friedel-Crafts acylation followed by a reduction of the resulting ketone. The choice of reactants and reaction conditions can be tailored to achieve the desired derivative.
General Synthetic Workflow
The general synthetic pathway is outlined below. The key steps involve the formation of an acyl chloride from 5-bromo-2-chlorobenzoic acid, followed by a Lewis acid-catalyzed Friedel-Crafts acylation with a substituted benzene, and subsequent reduction of the ketone intermediate.
Caption: General synthetic workflow for the preparation of the target derivatives.
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure adapted from the synthesis of analogous compounds and established principles of organic synthesis.[3][4]
Step 1: Synthesis of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (Friedel-Crafts Acylation)
-
To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride or thionyl chloride (1.2 eq) to the mixture at room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The reaction progress can be monitored by TLC.
-
In a separate flask, add anhydrous aluminum chloride (AlCl₃) (1.5 eq) to a solution of fluorobenzene (3.0 eq) in DCM and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared 5-bromo-2-chlorobenzoyl chloride solution to the AlCl₃-fluorobenzene mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC.
-
Carefully quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.
-
Purify the product by recrystallization or column chromatography.
Step 2: Synthesis of this compound (Ketone Reduction)
-
Dissolve the purified (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (1.0 eq) in a suitable solvent mixture, such as acetonitrile and DCM.
-
Cool the solution to 0-5 °C and add triethylsilane (2.0-3.0 eq).
-
Slowly add a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), to the mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of an aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting residue by column chromatography to obtain the final product.
Comparative Physicochemical Properties
The seemingly minor change of a para-substituent on the benzyl ring can have a pronounced effect on the physicochemical properties of the molecule. These properties are critical in determining the compound's behavior in biological systems and its suitability for further synthetic transformations.
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Differentiator |
| This compound | C₁₃H₉BrClF | 315.57 | Not widely reported | Not widely reported | High electronegativity of fluorine can influence metabolic stability and binding interactions. |
| 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | C₁₅H₁₄BrClO | 325.63 | 37-42[5] | Not widely reported | Ethoxy group can be a site for metabolism (O-dealkylation). |
| 4-Bromo-1-chloro-2-[(4-methoxyphenyl)methyl]benzene | C₁₄H₁₂BrClO | 311.60 | Not widely reported | Not widely reported | Similar to the ethoxy derivative, the methoxy group can undergo O-dealkylation. |
| 4-Bromo-1-chloro-2-(chloromethyl)benzene | C₇H₅BrCl₂ | 239.92[6] | Not widely reported | Not widely reported | The chloromethyl group is a reactive handle for nucleophilic substitution.[6] |
Note: "Not widely reported" indicates that consistent, publicly available data is limited. Researchers should determine these properties experimentally for their specific batches.
The Influence of Fluorine: A Medicinal Chemistry Perspective
The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[2] The high electronegativity of fluorine can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes.[7]
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including halogen bonds, with amino acid residues in the target protein's binding pocket.[8][9]
-
Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its ability to cross cell membranes.
In the context of this compound, the fluoro-substituent is expected to confer greater metabolic stability compared to its ethoxy and methoxy counterparts, which are prone to O-dealkylation. This can translate to a longer half-life and improved bioavailability of the final drug product.
Applications in Drug Development
The primary application of these derivatives is as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).
-
4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene is a well-documented intermediate in the synthesis of Dapagliflozin , a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[3][4][10]
Caption: Role as a key intermediate for Dapagliflozin.
While direct applications of the fluoro derivative are less documented in publicly available literature, its structural similarity to the ethoxy analog suggests its potential as an intermediate for novel SGLT2 inhibitors or other therapeutic agents where enhanced metabolic stability is desired. The core scaffold can be further elaborated through reactions such as Suzuki or Stille coupling at the bromine position, or nucleophilic substitution at the benzylic position (if modified to a leaving group), to generate a diverse library of compounds for high-throughput screening.
Conclusion
This compound and its derivatives represent a valuable class of intermediates for pharmaceutical research. The choice between the fluoro, ethoxy, or other analogs will depend on the specific design strategy and the desired properties of the final drug candidate. The fluoro derivative, in particular, offers the potential for improved metabolic stability and enhanced biological activity, making it an attractive option for the development of next-generation therapeutics. This guide provides a foundational understanding of the synthesis, properties, and potential applications of these compounds, empowering researchers to leverage their unique chemical characteristics in the pursuit of innovative medicines.
References
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A Comparative Guide to the Purity Assessment of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison for assessing the purity of "4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene," a key intermediate in various synthetic pathways. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, compare its performance with alternative analytical technologies, and provide the experimental data and protocols necessary for immediate application in a laboratory setting.
Introduction: The Criticality of Purity for a Halogenated Intermediate
"this compound" is a multi-halogenated aromatic compound. Its synthesis, likely involving a Friedel-Crafts alkylation or a related coupling reaction, can introduce a variety of impurities. These can include unreacted starting materials, isomers, poly-alkylated by-products, and residual solvents.[1][2][3] Each of these impurities can potentially interfere with subsequent reaction steps, impact the yield and purity of the final API, or even introduce toxicological risks. Therefore, a reliable and validated analytical method to assess its purity is not just a quality control measure but a cornerstone of process understanding and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[4] This guide will detail a scientifically sound HPLC-UV method, designed based on the physicochemical properties of the target molecule and established chromatographic principles for halogenated compounds.
Primary Analytical Approach: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Given the non-polar nature of "this compound," a reversed-phase HPLC method is the logical choice.[5] This method separates compounds based on their hydrophobicity, where more non-polar compounds are retained longer on the non-polar stationary phase.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is selected due to its strong hydrophobic interactions with the aromatic rings and halogen substituents of the analyte and its potential impurities.[6] Fluorinated phases could also be considered for enhanced selectivity with halogenated compounds.[7]
-
Mobile Phase: A gradient elution with acetonitrile and water is chosen to ensure the elution of both the main component and any potential impurities with a wide range of polarities.[8] Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape and UV transparency.
-
Detection: UV detection at 225 nm is selected based on the aromatic nature of the compound, which should exhibit strong absorbance in this region. This wavelength is often a good starting point for aromatic compounds when a full UV scan is not available.[9]
Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides high resolution for complex mixtures. |
| Mobile Phase A | Water | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic modifier to control elution strength. |
| Gradient | 50% B to 95% B over 20 minutes | Ensures elution of a wide range of impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable and reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV at 225 nm | Good absorbance for aromatic compounds. |
Experimental Workflow: HPLC-UV Purity Assessment
Caption: Workflow for HPLC-UV Purity Assessment.
Comparative Analysis: Alternative and Complementary Techniques
While HPLC-UV is a robust primary method, a comprehensive purity assessment often benefits from orthogonal techniques that provide different selectivity or more detailed information.
Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
UPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times and higher resolution compared to traditional HPLC.[7] Coupling UPLC with a mass spectrometer provides mass-to-charge ratio information, which is invaluable for the identification of unknown impurities.[10][11]
Advantages over HPLC-UV:
-
Higher Throughput: Analysis times can be reduced from 20-30 minutes to under 5 minutes.
-
Increased Resolution: Better separation of closely eluting impurities.
-
Impurity Identification: Provides molecular weight information for tentative identification of unknown peaks.[12]
Disadvantages:
-
Higher Cost: UPLC-MS systems are more expensive to purchase and maintain.
-
Method Transfer: Methods may require re-validation when transferring from HPLC to UPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile impurities, such as residual solvents from the synthesis, GC-MS is the gold standard.[13][14] The high volatility of many organic solvents makes them unsuitable for direct analysis by HPLC.
Advantages over HPLC-UV:
-
Analysis of Volatile Impurities: The primary technique for identifying and quantifying residual solvents.[6]
-
High Sensitivity: Excellent for detecting trace levels of volatile organic compounds.
Disadvantages:
-
Limited to Volatile Compounds: Not suitable for non-volatile impurities or the main analyte itself.
-
Sample Preparation: May require headspace sampling for optimal sensitivity.
Performance Comparison
| Feature | HPLC-UV | UPLC-MS | GC-MS |
| Primary Application | Purity and impurity quantification | Impurity profiling and identification | Residual solvent analysis |
| Resolution | Good | Excellent | Excellent for volatiles |
| Analysis Time | Moderate (20-30 min) | Fast (<5 min) | Fast (15-25 min) |
| Impurity Identification | Based on retention time only | Provides molecular weight | Provides mass spectrum |
| Cost | Moderate | High | High |
| Ideal For | Routine quality control | In-depth impurity investigation | Volatile impurity analysis |
Experimental Protocols
Protocol 1: HPLC-UV Purity Method Validation
This protocol outlines the key validation parameters according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][13][14]
1. Specificity (Forced Degradation Study):
-
Prepare solutions of the analyte at 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).
-
Subject the solutions to stress conditions:
-
Analyze the stressed samples using the proposed HPLC method to ensure the main peak is resolved from all degradation products.
2. Linearity:
-
Prepare a series of at least five standard solutions of the analyte ranging from the limit of quantitation (LOQ) to 150% of the target concentration.
-
Inject each standard in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
3. Accuracy:
-
Prepare spiked samples by adding known amounts of the analyte to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the spiked samples in triplicate and calculate the percentage recovery. Acceptance criteria are typically 98.0% to 102.0%.
4. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
The relative standard deviation (RSD) for both should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ.
-
Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
-
Intentionally make small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2%)
-
-
Analyze the system suitability solution under each condition and ensure that the system suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.
Protocol 2: GC-MS for Residual Solvent Analysis
1. Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent, such as dimethyl sulfoxide (DMSO), that does not interfere with the analysis.
-
Seal the vial and place it in the headspace autosampler.
2. GC-MS Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
MS Scan Range: m/z 35-350.
3. Data Analysis:
-
Identify residual solvents by comparing their mass spectra and retention times to a library of known solvents.
-
Quantify using an external or internal standard method.
Logical Framework for Purity Assessment
Caption: Logical flow for a comprehensive purity assessment.
Conclusion
The purity assessment of "this compound" is a critical step in ensuring the quality and safety of subsequent pharmaceutical manufacturing processes. A well-developed and validated reversed-phase HPLC-UV method serves as a robust foundation for routine quality control. However, for a comprehensive understanding of the impurity profile, especially during process development and for regulatory submissions, orthogonal techniques such as UPLC-MS for non-volatile impurities and GC-MS for residual solvents are indispensable. By employing a multi-faceted analytical approach, researchers and drug development professionals can be confident in the quality of this key intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain; 2025. Available from: [Link]
-
Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Available from: [Link]
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Shimadzu Corporation. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu Corporation. Available from: [Link]
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A Researcher's Guide to Single-Crystal X-ray Crystallography: A Comparative Approach for Small Organic Molecules
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the gold standard for providing unambiguous atomic-level detail of molecular architecture.[1][2][3] This guide offers a comprehensive overview of the X-ray crystallography workflow, from crystal generation to structure elucidation and data interpretation. While originally inspired by the structural analysis of "4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene" derivatives, the absence of specific crystallographic data for this class of compounds in the public domain necessitates a broader, more instructive approach. This guide will, therefore, use a representative small organic molecule to illustrate key principles and comparative methodologies, providing researchers, scientists, and drug development professionals with a robust framework for their own structural investigations.
The Foundational Role of Crystallography in Drug Development
The adage "structure dictates function" is a cornerstone of chemical and biological sciences. In drug development, an accurate molecular structure provides invaluable insights into a compound's properties, including its mechanism of action, binding affinity to biological targets, and metabolic stability. This knowledge is crucial for rational drug design and lead optimization.
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands both scientific rigor and a degree of artistry.[4] Each stage presents its own set of challenges and opportunities for optimization.
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A Comparative Guide to the Efficacy of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene as a Precursor in the Synthesis of SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of type 2 diabetes treatment, Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors have emerged as a pivotal class of therapeutics, offering significant glycemic control alongside cardiovascular and renal benefits. The synthesis of these complex molecules, such as the widely prescribed Dapagliflozin, relies on the strategic use of advanced chemical precursors. This guide provides an in-depth comparative analysis of the efficacy of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene as a key intermediate in the synthesis of Dapagliflozin, juxtaposed with alternative synthetic strategies. Our focus is to deliver actionable insights into the chemical causality that underpins process efficiency, yield, and scalability, thereby empowering researchers in their drug development endeavors.
The Central Role of SGLT2 Inhibition in Diabetes Management
SGLT2 inhibitors, often referred to as gliflozins, exert their therapeutic effect by a unique, insulin-independent mechanism. They selectively target the SGLT2 protein, which is predominantly expressed in the proximal convoluted tubules of the kidneys.[1][2] This protein is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[1] By inhibiting SGLT2, these drugs prevent glucose reuptake, leading to its excretion in the urine (glucosuria).[1][3] This process not only lowers blood glucose levels but also contributes to modest weight loss and a reduction in blood pressure.[2][3] The multifaceted benefits of SGLT2 inhibitors underscore the importance of efficient and scalable synthetic routes to meet clinical demand.
Mechanism of Action: A Visual Representation
The following diagram illustrates the mechanism of action of SGLT2 inhibitors in the renal tubules.
Caption: Mechanism of SGLT2 inhibition in the renal proximal tubule.
The Precursor in Focus: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS No. 461432-23-5) is a crucial intermediate in several patented synthetic routes for Dapagliflozin.[4][5][6] Its chemical structure is strategically designed for the convergent synthesis of the C-aryl glucoside core of Dapagliflozin. The presence of the bromo and chloro substituents on the phenyl ring allows for selective chemical transformations, which are essential for the subsequent coupling with the glucose moiety.
The Primary Synthetic Route to Dapagliflozin
The most established pathway utilizing this precursor involves a multi-step process that begins with commercially available starting materials like 5-bromo-2-chlorobenzoic acid.[7][8]
Caption: Workflow for Dapagliflozin synthesis via the key precursor.
Experimental Protocol: Synthesis of Dapagliflozin
The following protocol is a synthesized representation of the key steps described in the literature.[7][8][9][10]
Step 1: Synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone
-
To a solution of 5-bromo-2-chlorobenzoic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of dimethylformamide (DMF) to form the corresponding acyl chloride.
-
In a separate vessel, cool a mixture of phenetole and a Lewis acid (e.g., aluminum chloride) in dichloromethane.
-
Slowly add the prepared acyl chloride to the phenetole solution at a low temperature (e.g., 0-5 °C).
-
After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product to obtain 5-bromo-2-chloro-4'-ethoxybenzophenone.
Step 2: Reduction to 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
-
Dissolve the 5-bromo-2-chloro-4'-ethoxybenzophenone in a mixture of solvents such as dichloromethane and acetonitrile.
-
Add a reducing agent, typically triethylsilane (Et3SiH), followed by a Lewis acid like boron trifluoride etherate (BF3·OEt2).
-
Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete.
-
Work up the reaction and purify the product to yield 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Step 3: Coupling with Protected Gluconolactone
-
In an anhydrous solvent (e.g., a mixture of toluene and THF) under an inert atmosphere, cool a solution of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene to a very low temperature (typically -78 °C).
-
Add n-butyllithium (n-BuLi) dropwise to perform a lithium-halogen exchange.
-
To this organolithium reagent, add a solution of a protected D-glucono-1,5-lactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone).
-
After the coupling reaction, quench the reaction with a solution of methanesulfonic acid in methanol. This step also facilitates the removal of the silyl protecting groups.
Step 4: Reduction and Final Deprotection
-
The resulting intermediate is then subjected to a reduction reaction, often using triethylsilane and a Lewis acid, to reduce the anomeric methoxy group.
-
If any protecting groups remain, a final deprotection step is carried out to yield crude Dapagliflozin.
-
The final product is then purified, often through crystallization, to obtain high-purity Dapagliflozin.[2]
Comparative Analysis: Alternative Synthetic Strategies
While the route involving 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is well-established, alternative methods have been developed to improve efficiency, reduce costs, and enhance safety and scalability.
Alternative 1: Grignard Reagent-based Synthesis
This approach is similar to the primary route but utilizes a Grignard reagent instead of an organolithium intermediate for the C-C bond formation.
Key Features:
-
Precursor: Can also start from 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Reaction: The bromo-substituted precursor is converted to a Grignard reagent by reacting with magnesium metal. This is then coupled with the protected gluconolactone.
-
Advantages: Grignard reagents are generally less pyrophoric and easier to handle on a large scale compared to organolithiums.
-
Disadvantages: The preparation of the Grignard reagent can sometimes be sluggish and may require activation of the magnesium.
Alternative 2: Continuous Flow Synthesis
Recent advancements have led to the development of continuous flow processes for the synthesis of Dapagliflozin, which offer significant advantages over traditional batch processing.[4][11]
Key Features:
-
Methodology: The lithium-halogen exchange and subsequent C-arylation are performed in a microreactor.[4]
-
Advantages:
-
Enhanced Safety: The small reaction volumes within the microreactor minimize the risks associated with highly reactive intermediates and exothermic reactions.[11]
-
Improved Efficiency: The reaction time can be dramatically reduced from hours to minutes.[4][11]
-
Higher Yields and Purity: Precise control over reaction parameters leads to fewer side reactions and a cleaner product.[11]
-
Scalability: The process can be easily scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel.
-
-
Disadvantages: Requires specialized and more expensive equipment compared to traditional batch reactors.
Performance Data: A Head-to-Head Comparison
The following table summarizes key performance indicators for the different synthetic routes to Dapagliflozin. The data is a synthesis of information from various literature sources.[2][4][7][11][12]
| Parameter | Primary Route (Organolithium) | Alternative 1 (Grignard) | Alternative 2 (Continuous Flow) |
| Overall Yield | ~26-40% | Comparable to the primary route | Often higher due to better control |
| Purity | >99.5% after purification | >99.5% after purification | >99.8% |
| Reaction Time | Long (multiple hours per step) | Similar to the primary route | Significantly shorter (minutes) |
| Key Reagents | n-BuLi, Et3SiH, BF3·OEt2 | Mg, protected gluconolactone | Same as primary, but in a flow setup |
| Scalability | Challenging due to low temperatures and hazardous reagents | More amenable to scale-up than the organolithium route | Highly scalable |
| Safety Concerns | Use of pyrophoric n-BuLi, cryogenic temperatures | Handling of Grignard reagents | Inherently safer due to small reaction volumes |
Conclusion: The Evolving Landscape of SGLT2 Inhibitor Synthesis
The synthesis of Dapagliflozin via the precursor 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene represents a robust and well-documented method that has been successfully implemented on an industrial scale.[2] The strategic placement of halogen atoms on this precursor allows for a convergent and effective synthesis of the target C-aryl glucoside.
However, the field of pharmaceutical manufacturing is in a constant state of evolution. Alternative routes, particularly those employing continuous flow technology, are demonstrating significant advantages in terms of efficiency, safety, and product quality.[4][11] While the initial investment in flow chemistry equipment may be higher, the long-term benefits of improved process control, reduced waste, and enhanced safety make it a compelling option for the large-scale production of SGLT2 inhibitors.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the scale of production, available equipment, and cost considerations. This guide has aimed to provide a comprehensive overview of the available options, highlighting the critical role of precursor selection and process optimization in the successful synthesis of this important class of antidiabetic drugs.
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Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. Frontiers in Physiology. [Link]
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-
State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications. Circulation Research. [Link]
-
SGLT2 inhibitor. Wikipedia. [Link]
-
A Concise and Efficient Synthesis of Dapagliflozin. ResearchGate. [Link]
-
Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin. ACS Publications. [Link]
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Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin. CoLab. [Link]
-
Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Indian Academy of Sciences. [Link]
-
SGLT2 Inhibitors: From Molecular Mechanisms to Clinical Outcomes in Cardiology and Diabetology. MDPI. [Link]
-
Improving synthesis of dapagliflozin and its new homologs considering investigation of the release of a liposomal nano drug Deli. SSRN. [Link]
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Improved synthesis of dapagliflozin. China/Asia On Demand (CAOD) - Oriprobe. [Link]
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4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. SynThink. [Link]
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New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Publications. [Link]
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Sodium-Glucose Transport 2 (SGLT2) Inhibitors. NCBI. [Link]
-
Synthetic Strategies toward SGLT2 Inhibitors. ACS Publications. [Link]
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Bioactivity Comparison & Qualification Guide: 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
Topic: Bioactivity Screening & Qualification Guide: 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists, Process Chemists, and Toxicologists.
Executive Summary: The Aglycone Scaffold in SGLT2 Discovery
This compound (CAS: 1628918-33-1) serves a dual role in modern pharmaceutical development: as a critical structural intermediate in the synthesis of gliflozins (specifically Empagliflozin and Canagliflozin analogs) and as a monitored process impurity .
Unlike the final glycosylated drugs, this compound represents the lipophilic "aglycone" tail. In bioactivity screening, it is rarely tested for efficacy but rather for safety qualification (ICH M7 compliance) and Structure-Activity Relationship (SAR) validation . This guide compares its bioactivity profile against active SGLT2 inhibitors and outlines the specific screening protocols required to qualify it in a pharmaceutical setting.
Comparative Analysis: Aglycone vs. Active Drug[1]
The following table contrasts the "Fluorobenzyl" intermediate with the active drug (Empagliflozin) and a homologous intermediate (Dapagliflozin precursor). This comparison highlights why the glucose moiety is the "switch" for bioactivity.
Table 1: Structural & Bioactivity Comparison
| Feature | Target Compound | Alternative A (Reference) | Alternative B (Active Drug) |
| Name | This compound | 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Empagliflozin |
| Role | Intermediate / Impurity | Dapagliflozin Intermediate | Active Pharmaceutical Ingredient (API) |
| Key Substituent | Fluoro (-F) on benzyl ring | Ethoxy (-OEt) on benzyl ring | C-Glucoside + THF ring |
| SGLT2 Potency (IC₅₀) | > 10,000 nM (Inactive) | > 10,000 nM (Inactive) | 3.1 nM (Highly Potent) |
| Selectivity (SGLT2/1) | N/A | N/A | > 2500-fold |
| Primary Screening Focus | Genotoxicity / Cytotoxicity | Genotoxicity / Process Control | Glucose Uptake Inhibition |
| Lipophilicity (LogP) | High (~4.5 - 5.[1][2][3][4]0) | High (~4.8) | Moderate (~1.7) |
Expert Insight: The drastic difference in potency between the Target Compound and Empagliflozin confirms the "Sugar-Anchor" hypothesis. The diarylmethane scaffold (the Target) provides the hydrophobic interaction within the SGLT2 vestibule, but without the glucose moiety to hydrogen-bond with the sodium-binding site, the molecule fails to lock the transporter in the open-to-out conformation.
Visualizing the SAR & Screening Workflow
The following diagram illustrates the structural evolution from the inactive aglycone (Target) to the active drug, and the divergent screening paths for each.
Caption: Workflow showing the transformation of the inactive halogenated benzyl benzene (Red) into the active drug (Green), dictating the screening strategy (Blue).
Detailed Screening Protocols
To validate this compound as a reference standard or qualify it as an impurity, the following "self-validating" protocols are recommended.
Protocol A: High-Throughput SGLT2 Inhibition Assay (Negative Control)
Objective: Confirm lack of biological activity to establish the baseline for SAR studies.
Method:
-
Cell Line Prep: Use CHO (Chinese Hamster Ovary) cells stably transfected with human SGLT2 (hSGLT2).
-
Seeding: Plate cells at
cells/well in 96-well ScintiPlates. Incubate for 24h. -
Buffer Exchange: Wash cells twice with Na+-free buffer to deplete intracellular sodium.
-
Compound Treatment:
-
Add Target Compound (dissolved in DMSO) at concentrations ranging from 10 nM to 100
M. -
Control 1 (Positive): Empagliflozin (10 nM).
-
Control 2 (Negative): DMSO vehicle (0.1%).
-
-
Uptake Initiation: Add buffer containing 10
M [ C]-AMG and 140 mM NaCl. Incubate for 1h at 37°C. -
Termination: Wash cells 3x with ice-cold stop buffer (containing Phlorizin to block immediate desorption).
-
Readout: Measure radioactivity via liquid scintillation counting.
-
Validation Criteria: The Target Compound should show <10% inhibition at 10
M, whereas Empagliflozin should show >90% inhibition.
Protocol B: Impurity Genotoxicity Screening (Ames Test)
Objective: Since this compound is a halogenated aromatic intermediate, it must be screened for mutagenic potential (ICH M7) if traces remain in the final drug. Method: Salmonella typhimurium Reverse Mutation Assay.
-
Strains: Use S. typhimurium strains TA98, TA100, TA1535, and TA1537.
-
Metabolic Activation: Perform assay +/- S9 mix (rat liver extract) to detect metabolites.
-
Dosing: Treat bacteria with the Target Compound (0.5 - 5000
g/plate ). -
Incubation: 48-72 hours at 37°C.
-
Scoring: Count revertant colonies.
-
Interpretation: A >2-fold increase in revertants compared to vehicle control indicates a positive (mutagenic) result.
-
Note: Benzyl halides can be reactive.[2] If positive, further "Ames MPF" (Microplate Format) follow-up is required to rule out cytotoxicity masking mutagenicity.
-
Decision Tree: Impurity Qualification
When this compound is detected in a drug substance, follow this logic flow to determine the necessary action.
Caption: ICH M7 Qualification logic for halogenated intermediates detected in final drug substance.
References
-
SynThink Chemicals. (2025). Empagliflozin EP Impurities & USP Related Compounds. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 168450294 (Bromo Empagliflozin). Retrieved from
-
Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism.[5] (Contextual grounding for SGLT2 assay protocols).
-
ICH Guidelines. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (Regulatory grounding for impurity screening).[6][7]
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Safety Operating Guide
Operational Disposal Guide: 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
[1][2]
Executive Summary & Compound Profile
4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene (CAS: 1628918-33-1) is a polyhalogenated diarylmethane derivative.[1][2] In drug development, this structural motif is frequently utilized as an intermediate for SGLT2 inhibitors (e.g., Canagliflozin analogs).[2]
Unlike simple halogenated solvents (e.g., DCM), this molecule presents unique disposal challenges due to its high molecular weight, lipophilicity, and the simultaneous presence of three distinct halogens (Fluorine, Chlorine, Bromine).[2]
Critical Disposal Directive: This compound must be managed as High-Hazard Halogenated Waste . It is strictly prohibited from "Fuel Blending" streams due to the formation of corrosive hydrogen halides (HF, HCl, HBr) and persistent organic pollutants (POPs) if incinerated at insufficient temperatures.[2]
Physical & Chemical Profile (Operational Estimates)
| Property | Value / Characteristic | Operational Implication |
| Molecular Formula | C₁₃H₉BrClF | High Halogen Content: Requires specialized scrubbers during incineration.[1][2] |
| Molecular Weight | 299.57 g/mol | Heavy organic; likely settles in aqueous mixtures.[1][2] |
| Physical State | Solid or Viscous Oil | Persistence: Adheres to glass/plastic; requires triple rinsing.[1][2] |
| Lipophilicity | High (LogP > 4 est.)[1][2] | Bioaccumulation Risk: Treat as "Dangerous for the Environment" (Aquatic Chronic 1).[1][2] |
| Reactivity | Stable; Combustible | Forms toxic halide vapors upon thermal decomposition.[1][2] |
Hazard Identification & Segregation Logic
The "Why" Behind the Protocol
As a scientist, you must understand the causality of safety rules. We do not segregate this waste merely for compliance, but to prevent downstream infrastructure failure and environmental release.[2]
-
The Fluorine Factor: Standard industrial incinerators often operate at 850°C. Fluorinated aromatics require temperatures >1100°C to break the C-F bond.[2] Incomplete combustion generates Tetrafluoromethane (CF₄) (a potent greenhouse gas) and Hydrogen Fluoride (HF) , which corrodes standard incinerator linings.[1][2]
-
The Dioxin Risk: The presence of Chlorine and Bromine on an aromatic ring is the perfect precursor for Polyhalogenated Dibenzo-p-Dioxins (PXDDs) if burned in uncontrolled conditions.[1][2]
Waste Stream Decision Tree
The following logic gate ensures this compound never enters a non-compliant waste stream.
Figure 1: Logic flow for segregating polyhalogenated diarylmethane waste.[1][2] Note that all paths lead to specialized destruction, never standard fuel blending.[2]
Step-by-Step Disposal Protocol
Phase 1: Container Selection & Preparation[1][2]
-
Solid/Viscous Waste: Use Wide-Mouth HDPE Jars .[1][2] Glass is acceptable but poses a breakage risk for heavy solids.[1][2]
-
Liquid Waste (Solvent Solutions): Use Safety-Coated Glass Bottles or Fluorinated HDPE Carboys .[1][2]
-
Compatibility Check: Ensure the container seal is PTFE-lined.[1][2] Avoid standard LDPE if the compound is dissolved in halogenated solvents like Dichloromethane (DCM), as it may swell the plastic.[2]
Phase 2: Accumulation & Labeling
This is the most critical step for personnel safety.[2] A generic "Waste" label is insufficient.
-
Primary Label: Affix a hazardous waste label (e.g., RCRA or CLP compliant).[1][2]
-
Constituent Listing: You must explicitly write:
-
Hazard Checkboxes: Check Toxic , Irritant , and Eco-Toxic .[1][2]
Phase 3: Triple Rinse Protocol (Empty Containers)
If you have used the pure reagent from a bottle, the empty bottle is still hazardous waste.
-
Solvent: Use a solvent in which the compound is soluble (e.g., Acetone or Ethyl Acetate).[2]
-
Rinse: Add solvent (~10% volume), cap, and shake vigorously.[2]
-
Pour: Decant the rinsate into Stream B (Liquid Halogenated Waste) .
-
Repeat: Perform this 3 times.
-
Final Step: Deface the original label and dispose of the glass bottle as "RCRA Empty" glass or chemically contaminated glass, depending on local facility rules.
Emergency Spill Response
In the event of a spill, speed is secondary to containment.[2] The lipophilic nature of this compound means it will adhere aggressively to surfaces and is difficult to remove with water alone.[2]
Figure 2: Immediate response workflow for spills.[1][2] Note the emphasis on solvent wiping for decontamination due to lipophilicity.[2]
Specific Cleanup Steps:
-
PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[2] If powder is present, use an N95 or P100 respirator.[2]
-
Solvent Wipe: After absorbing the bulk material, wipe the surface with a paper towel soaked in Acetone or Ethanol.[2] This solubilizes the lipophilic residue.[2]
-
Soap Wash: Follow the solvent wipe with a soapy water wash to remove the solvent film.[1][2]
-
Disposal: All cleanup materials (wipes, gloves, absorbent) go into the Solid Halogenated Waste bin.[2]
Regulatory & Compliance Context
US EPA (RCRA)
While this specific CAS is not currently "P" or "U" listed by name, it falls under the "Characteristic" definitions if dissolved in solvents, or the "Halogenated Organic Compounds" (HOCs) category under Land Disposal Restrictions (LDR).[2]
-
Waste Code Assignment: If mixed with spent halogenated solvents, apply F001/F002 .[1][2] If pure, designate as D001 (if ignitable) or simply "Non-RCRA Regulated Hazardous Waste" (depending on state), but manage it as halogenated to meet incinerator acceptance criteria.[2]
EU (CLP/REACH)[1]
References
-
U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1][2] EPA Technical Guidelines.[1][2] Available at: [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] Washington (DC): National Academies Press (US); 2011.[1][2] Chapter 8, Management of Waste. Available at: [Link]
-
Tsang, W., et al. The Combustion of Highly Fluorinated Organic Compounds.[2][4][5] University of Utah / American Flame Research Committee.[1][2] Discusses C-F bond stability and incineration requirements. Available at: [Link][1]
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Navigating the Unseen: A Guide to Safely Handling 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel halogenated aromatic compounds are pivotal building blocks. Among these is 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene, a molecule with significant potential but one that demands a meticulous approach to safety. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a comprehensive, first-principles-based analysis of its potential hazards. This guide synthesizes data from structurally analogous compounds to provide essential, immediate safety and logistical information, ensuring both the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: A Composite of Structural Alerts
Due to the lack of specific toxicological data for this compound, we must infer its hazard profile by examining its constituent chemical motifs. This approach, rooted in established toxicological principles, allows for a robust, albeit conservative, safety plan.
The molecule can be deconstructed into three key components: a halogenated benzene ring, a diphenylmethane core, and a fluorinated benzyl group.
-
The Halogenated Benzene Moiety: Structurally similar compounds, such as 4-bromo-1-chloro-2-fluorobenzene, are known to cause skin and eye irritation, with the potential for respiratory irritation.[1] Some related compounds are also classified as harmful if swallowed and very toxic to aquatic life.[2]
-
The Diphenylmethane Core: Halogenated monomethyldiphenylmethanes are recognized for their chemical and ecotoxicological similarities to polychlorinated biphenyls (PCBs).[3] A significant concern is the potential formation of toxic dioxins in the event of a fire.[3]
-
The Fluorinated Benzyl Group: Analogs like 4-fluorobenzyl bromide and chloride are known to be corrosive, causing severe skin burns and eye damage.[4][5][6][7] They are also lachrymators (tear-inducing agents) and can cause chemical burns to the respiratory tract.[5]
Based on this composite analysis, it is prudent to treat this compound as a substance that is corrosive to skin and eyes, a respiratory irritant, and potentially harmful if ingested, with long-term environmental toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial for mitigating the risks associated with this compound. The following table outlines the recommended PPE, categorized by the level of protection required.
| Protection Level | Required PPE | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors and potential aerosols. |
| Eye and Face Protection | Chemical Splash Goggles and a full-face shield | Goggles provide a seal against splashes, while the face shield offers a broader barrier of protection for the entire face from corrosive splashes.[8][9] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl or Viton®) over a pair of nitrile gloves (double-gloving) | Aromatic and halogenated hydrocarbons can degrade many common glove materials.[10] Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contaminated. |
| Body Protection | Flame-resistant lab coat with tight-fitting cuffs | Protects against splashes and, given the potential for dioxin formation in a fire, a flame-resistant material is a critical precaution. |
| Foot Protection | Closed-toe, chemical-resistant shoes | To protect feet from potential spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount. The following workflow is designed to minimize exposure and prevent accidental release.
Preparation and Handling Workflow
Caption: Step-by-step workflow for handling this compound.
Detailed Steps:
-
Preparation:
-
Don PPE: Before entering the laboratory, don all required personal protective equipment as outlined in the table above.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly (check airflow monitor) and the sash is at the appropriate height.
-
Assemble Materials: Gather all necessary glassware, reagents, and equipment and place them within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Dispensing: Carefully dispense the solid or liquid compound within the fume hood. If it is a solid, avoid creating dust. If it is a liquid, use a syringe or pipette to minimize splashing.
-
Reaction Setup: All manipulations, including setting up reactions, should be performed within the fume hood.
-
Monitoring: Once the reaction is initiated, monitor it with the sash lowered as much as possible.
-
-
Cleanup:
-
Decontamination: Thoroughly decontaminate all glassware and work surfaces that may have come into contact with the compound using an appropriate solvent (e.g., acetone, followed by soap and water).
-
Waste Segregation: All waste containing this compound must be collected in a designated, labeled container for halogenated organic waste.[11][12]
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical final step to prevent environmental contamination, especially given the high aquatic toxicity of related compounds.[2]
Waste Segregation and Disposal Workflow
Caption: Segregation and disposal workflow for waste contaminated with the target compound.
Key Disposal Principles:
-
Do Not Drain Dispose: Under no circumstances should this compound or its waste be disposed of down the drain.
-
Segregate Waste Streams: Keep halogenated waste separate from non-halogenated waste to facilitate proper disposal and manage costs.[12]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Environmental Hazard).[12][13]
-
Container Integrity: Use compatible, sealed containers for waste collection.[11][13]
-
Consult EHS: Follow your institution's specific guidelines for hazardous waste pickup and disposal.
By implementing these rigorous safety and handling protocols, you can confidently work with this compound, ensuring your personal safety and the environmental integrity of your laboratory.
References
-
Cole-Parmer. (2005). Material Safety Data Sheet - 4-Fluorobenzyl bromide, 97%. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-chloro-2-fluorobenzene. Retrieved from [Link]
-
University of Nebraska Medical Center. (n.d.). Laboratory PPE Selection Guide. Retrieved from [Link]
-
3M. (n.d.). PPE Solutions for Chemical Industries. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4-BROMO-1-CHLORO-2-METHYLBENZENE | CAS 54932-72-8. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-chloro-2-(chloromethyl)benzene. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
Environmental Health & Safety, University of California, Irvine. (n.d.). Choosing The Correct PPE. Retrieved from [Link]
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University of Alabama at Birmingham. (n.d.). Chemical Safety and Waste Management Manual. Retrieved from [Link]
-
United Nations Economic Commission for Europe. (2013). Transport of Dangerous Goods (TDG). Retrieved from [Link]
-
PENTA s.r.o. (2025). SAFETY DATA SHEET - Bromobenzene. Retrieved from [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Temple University Environmental Health & Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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- 3. unece.org [unece.org]
- 4. synquestlabs.com [synquestlabs.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 9. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 10. fiocruz.br [fiocruz.br]
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- 13. mtu.edu [mtu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
